Biotin-PEG3-oxyamine HCl salt
Description
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOSDGJNTXSBD-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG3-oxyamine HCl Salt: Properties, Structure, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Biotin-PEG3-oxyamine HCl salt, a versatile biotinylation reagent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural features, and practical applications of this compound, with a focus on providing actionable insights for laboratory use.
Introduction: The Strategic Advantage of this compound in Bioconjugation
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone of modern life sciences research.[1][2] The exceptionally strong and specific interaction between biotin and avidin or streptavidin forms the basis for numerous applications, including immunoassays, affinity purification, and targeted drug delivery.[3][4][5] this compound has emerged as a valuable tool in the bioconjugation chemist's arsenal due to its unique combination of features: a reactive oxyamine group, a hydrophilic polyethylene glycol (PEG) spacer, and the high-affinity biotin tag.
This reagent is specifically designed for the selective labeling of molecules containing aldehyde or ketone functionalities. The incorporation of a short, discrete PEG3 spacer significantly enhances the water solubility of the biotinylated molecule, a critical feature that mitigates the aggregation and non-specific binding often associated with more hydrophobic biotinylation reagents.[6][7] This guide will explore the chemical underpinnings of this reagent and provide a practical framework for its successful implementation in the laboratory.
Core Chemical Properties and Structure
A thorough understanding of the chemical and physical properties of this compound is paramount for its effective use.
Chemical Structure
The structure of this compound consists of three key functional components:
-
Biotin Moiety: The vitamin B7 derivative responsible for the high-affinity binding to streptavidin and avidin.
-
PEG3 Spacer: A hydrophilic triethylene glycol linker that increases aqueous solubility and provides spatial separation between the biotin tag and the conjugated molecule.[8]
-
Oxyamine Group (-ONH2): A reactive functional group that specifically targets aldehyde and ketone groups to form a stable oxime linkage. The reagent is supplied as a hydrochloride salt to improve stability and handling.
The IUPAC name for the free base is N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.[9]
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C18H34N4O6S·HCl | [9][10] |
| Molecular Weight | 471.01 g/mol | [9] |
| Purity | Typically >95% | [10][11] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in water, DMSO, DMF, and methylene chloride. | [6][12] |
| Storage | Store at -20°C, desiccated, and protected from light. | [6] |
Note: It is crucial to allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis and inactivation of the reagent.[6]
Mechanism of Action: The Oxime Ligation
The utility of this compound lies in the specific and efficient reaction between its oxyamine group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[6][7] This reaction, known as an oxime ligation, is a powerful tool in bioconjugation due to its high selectivity and the stability of the resulting linkage under physiological conditions.
The reaction proceeds most efficiently at a slightly acidic to neutral pH (pH 4.5-7.0). Aniline can be used as a catalyst to accelerate the reaction rate, particularly at neutral pH.[13][14]
Caption: Reaction scheme of Biotin-PEG3-oxyamine with an aldehyde.
Key Applications in Research and Drug Development
The primary application of this compound is the biotinylation of molecules containing or engineered to contain aldehyde or ketone groups. A prominent application is the labeling of glycoproteins.
Biotinylation of Glycoproteins
Glycoproteins, with their carbohydrate moieties, are ideal targets for this reagent. The protocol typically involves two key steps:
-
Generation of Aldehydes: The cis-diol groups within the sugar residues of the glycoprotein are oxidized to create aldehyde functionalities. This is commonly achieved using a mild oxidizing agent such as sodium meta-periodate (NaIO4).[6]
-
Biotinylation: The aldehyde-containing glycoprotein is then reacted with this compound to form a stable oxime linkage, resulting in a biotinylated glycoprotein.
This targeted approach allows for the specific labeling of the glycan portions of glycoproteins, which is highly advantageous for studying glycosylation patterns and the biological roles of glycans.
Detailed Experimental Protocol: Biotinylation of a Model Glycoprotein
This section provides a detailed, step-by-step protocol for the biotinylation of a generic glycoprotein using this compound. This protocol is intended as a starting point and may require optimization for specific glycoproteins and downstream applications.
Materials
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Conjugation Buffer: 100 mM Sodium Phosphate, pH 7.2
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow
Caption: Experimental workflow for glycoprotein biotinylation.
Step-by-Step Methodology
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer (100 mM Sodium Acetate, pH 5.5) to a final concentration of 1-5 mg/mL.
-
Rationale: A slightly acidic pH is optimal for the periodate oxidation step.
-
-
Oxidation of Glycoprotein:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer. Protect from light.
-
Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM.
-
Incubate the reaction on ice (4°C) for 15-30 minutes in the dark.
-
Rationale: Mild oxidation conditions are used to selectively cleave the cis-diols of sialic acids and other sugar residues, generating aldehydes while minimizing protein damage. The reaction is performed in the dark as periodate is light-sensitive.
-
-
Quenching the Oxidation Reaction:
-
Add the Quenching Solution (1 M Glycerol) to a final concentration of 10-20 mM.
-
Incubate on ice for 5 minutes.
-
Rationale: Glycerol contains cis-diols and will react with any excess periodate, effectively stopping the oxidation reaction.
-
-
Buffer Exchange:
-
Remove the excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Conjugation Buffer (100 mM Sodium Phosphate, pH 7.2).
-
Rationale: This step is crucial to remove small molecules that could interfere with the subsequent biotinylation reaction and to adjust the pH to be optimal for the oxime ligation.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Rationale: Fresh preparation is recommended as the reagent can be sensitive to moisture. DMSO is a suitable solvent for achieving a concentrated stock solution.
-
-
Biotinylation Reaction:
-
Add the this compound solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. A 20- to 50-fold molar excess of the biotin reagent over the glycoprotein is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Rationale: The oxyamine group of the biotin reagent will react with the newly formed aldehydes on the glycoprotein to form a stable oxime bond.
-
-
Purification of the Biotinylated Glycoprotein:
-
Remove the excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.
-
Rationale: Removal of free biotin is essential to prevent interference in downstream applications involving streptavidin or avidin.
-
-
Characterization of Biotinylation (Optional but Recommended):
-
Determine the extent of biotin incorporation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2] This assay provides a quantitative measure of the number of biotin molecules per protein molecule.
-
Concluding Remarks and Future Perspectives
This compound is a highly effective and user-friendly reagent for the targeted biotinylation of aldehydes and ketones. Its hydrophilic PEG spacer is a key feature that enhances the quality of the resulting bioconjugates by improving solubility and reducing non-specific interactions. The detailed protocol provided in this guide offers a robust starting point for researchers to successfully label glycoproteins and other carbonyl-containing molecules. As the field of bioconjugation continues to advance, the precise and efficient chemistry offered by reagents like this compound will undoubtedly play a continued and vital role in the development of novel diagnostics, therapeutics, and research tools.
References
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Avidin-Biotin Interaction in Assays - Boster Biological Technology. [Link]
-
The Remarkable Biotinylated Proteins - AntBio. [Link]
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Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays | ACS Omega - ACS Publications. [Link]
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Streptavidin/Avidin-Biotin Interaction | SouthernBiotech. [Link]
-
An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC - PubMed Central. [Link]
-
The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC - PubMed Central. [Link]
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The rapid and facile synthesis of oxyamine linkers for the preparation of hydrolytically stable glycoconjugates - PubMed. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry - ACS Publications. [Link]
-
Biotinylation - Wikipedia. [Link]
-
Biotin-Hydrazide Biotinylation Protocol. [Link]
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Application of thiol oxyamine linker 1e to form a biotinylated glycoconjugate - ResearchGate. [Link]
-
Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - NIH. [Link]
-
Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. [Link]
-
"Protein Biotinylation". In - ResearchGate. [Link]
-
Protocols - Biochemistry - School of Medicine - UT Health San Antonio. [Link]
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Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - NIH. [Link]
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This compound, CAS 1786206-22-1 | AxisPharm. [Link]
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An In-Depth Technical Guide to Biotinylation: A Comparative Analysis of Biotin-PEG3-oxyamine HCl Salt and Other Key Reagents
Authored by a Senior Application Scientist
Introduction: The Power of Biotinylation in Modern Research
In the landscape of molecular biology, proteomics, and drug development, the ability to specifically label, detect, and purify biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, stands as a cornerstone technique, prized for its versatility and robustness.[1][] The power of this technology lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Ka = 1015 M-1), one of the strongest known in nature.[1] This interaction forms the basis for a vast array of applications, from immunoassays to affinity chromatography and targeted drug delivery.[3]
The efficacy of a biotinylation strategy, however, is not a one-size-fits-all proposition. It is critically dependent on the selection of the appropriate biotinylation reagent. These reagents are elegantly designed molecules comprising three key components: the biotin moiety, a reactive group that dictates the target for conjugation, and a spacer arm that bridges the two. The nature of the reactive group and the characteristics of the spacer arm profoundly influence the specificity, efficiency, and ultimate success of the experiment.
This guide provides an in-depth exploration of a highly specialized and increasingly important biotinylation reagent: Biotin-PEG3-oxyamine HCl salt . We will dissect its unique chemistry, explore its primary applications, and provide a detailed comparative analysis against other major classes of biotinylation reagents. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed, causality-driven decisions in their experimental designs.
Chapter 1: A Deep Dive into this compound
This compound is a uniquely designed reagent that enables the highly selective labeling of molecules containing aldehyde or ketone groups.[4][5][6] This specificity sets it apart from more conventional reagents that target common functional groups like primary amines or sulfhydryls.
Molecular Structure and Core Components
To understand the function of Biotin-PEG3-oxyamine, we must first appreciate its structure. It is a heterobifunctional molecule composed of three distinct parts, each with a critical role.
-
The Biotin Moiety: This is the constant, the functional head of the reagent responsible for the powerful interaction with avidin or streptavidin.[7]
-
The PEG3 Spacer Arm: The "PEG3" designation refers to a discrete polyethylene glycol (dPEG®) spacer consisting of three repeating ethylene glycol units.[4][8] This component is not merely a linker; it is a critical performance enhancer. Its key properties include:
-
Hydrophilicity: The PEG spacer imparts excellent water solubility to the entire reagent and, subsequently, to the labeled biomolecule.[6][9][10] This is a significant advantage over reagents with hydrophobic alkyl chain spacers, which can cause aggregation and precipitation of labeled proteins and often require dissolution in organic solvents like DMSO.[4][8]
-
Reduced Steric Hindrance: The flexible, 14-atom chain physically extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and ensuring efficient binding by the bulky streptavidin tetramer.[11][12]
-
Biocompatibility: PEG is biologically inert and non-immunogenic, reducing the risk of undesirable cellular responses or interference with molecular function.[9][11]
-
-
The Oxyamine Reactive Group: This is the defining feature of the reagent. The terminal oxyamine group (—ONH₂) is highly selective, reacting specifically with carbonyls—aldehydes and ketones—to form a stable oxime linkage.[4][13] This reaction proceeds efficiently under mild, acidic to neutral pH conditions and can be accelerated by a catalyst like aniline.[13][14]
The Mechanism of Oxime Ligation
The reaction between an oxyamine and an aldehyde or ketone is a chemoselective ligation, meaning it forms a covalent bond in the presence of a vast excess of other functional groups, such as amines and hydroxyls, which remain unreactive.
This targeted reactivity makes Biotin-PEG3-oxyamine the reagent of choice for labeling glycans. The carbohydrate chains of glycoproteins and polysaccharides can be gently oxidized with sodium periodate (NaIO₄) to convert vicinal diols (present in sialic acids) into aldehydes, which then serve as specific handles for biotinylation.[4][13][14]
Chapter 2: Comparative Analysis with Other Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the available functional groups on the target biomolecule. Biotin-PEG3-oxyamine fills a specific niche, but it is essential to understand how it compares to other widely used classes of reagents.
Amine-Reactive Reagents (NHS Esters)
N-hydroxysuccinimide (NHS) esters are the most common type of biotinylation reagent.[][15][16] They react with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues to form stable amide bonds.[15][17]
-
Mechanism: The NHS ester reacts with a primary amine via nucleophilic substitution, releasing the NHS group.[11] This reaction is most efficient at a pH of 7-9.[18][19]
-
Advantages: Primary amines are abundant on most proteins, making this a widely applicable method.[1][16] The resulting amide bond is very stable.
-
Limitations & Key Differences:
-
Lack of Specificity: The abundance of lysines can lead to heterogeneous labeling, with multiple biotin molecules attached at various, often random, sites. This can potentially disrupt the protein's active site or binding interfaces, leading to loss of function.[1]
-
Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.[15] This requires reagents to be dissolved immediately before use and can reduce labeling efficiency.[19]
-
Buffer Incompatibility: Amine-containing buffers, such as Tris or glycine, are incompatible as they compete with the target protein for reaction with the NHS ester.[19] In contrast, Biotin-PEG3-oxyamine is compatible with these common buffers.
-
Sulfhydryl-Reactive Reagents (Maleimides)
Maleimide-based reagents are highly specific for sulfhydryl groups (-SH) found on cysteine residues.[1][20]
-
Mechanism: The maleimide group reacts with a sulfhydryl via a Michael addition reaction to form a stable thioether bond.[7][21] This reaction is highly specific and most efficient at a pH of 6.5-7.5.[7][21] At pH > 7.5, reactivity with amines can begin to occur as a competing side reaction.[7]
-
Advantages: Cysteine residues are often less abundant than lysines, allowing for more controlled and site-specific labeling, particularly if a cysteine has been engineered into a specific location.[1]
-
Limitations & Key Differences:
-
Requires Free Sulfhydryls: Many cysteine residues in proteins exist as disulfide bonds and must first be reduced to free thiols using reagents like DTT or TCEP before they can be labeled.[1] This reduction step can potentially denature the protein.
-
Target Availability: If a protein has no accessible cysteine residues, this method is not viable without protein engineering. Biotin-PEG3-oxyamine offers a way to label proteins via their glycan components, which may lack accessible amines or sulfhydryls.
-
Cleavable vs. Non-Cleavable Reagents
A crucial consideration is whether the biotin tag needs to be removed after purification or analysis. Biotin-PEG3-oxyamine, along with standard NHS and maleimide reagents, forms a permanent, non-cleavable bond. However, specialized reagents are available with cleavable linkers.
-
Non-Cleavable (e.g., Biotin-PEG3-oxyamine): Form a stable, permanent bond. Ideal for detection, immobilization, and assays where the biotin tag does not interfere with downstream applications.[]
-
Cleavable: Incorporate a linker with a chemically labile bond, such as a disulfide bond (cleaved by reducing agents like DTT), an acid-labile group, or a photocleavable group.[23][24] These reagents are invaluable when the recovery of the unmodified target molecule is essential after avidin-based capture.[23][25] The downside is that the cleavage conditions must be compatible with the biomolecule's stability.[24]
Summary Data Table
The following table summarizes the key characteristics of the discussed biotinylation reagent classes for easy comparison.
| Feature | Biotin-PEG3-oxyamine | Biotin-PEG-NHS Ester | Biotin-PEG-Maleimide |
| Target Functional Group | Aldehydes (-CHO) & Ketones (C=O) | Primary Amines (-NH₂) | Sulfhydryls / Thiols (-SH) |
| Reactive Moiety | Oxyamine (-ONH₂) | N-Hydroxysuccinimide Ester | Maleimide |
| Formed Covalent Bond | Oxime | Amide | Thioether |
| Optimal Reaction pH | 4.5 - 7.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Key Advantages | Highly specific for carbonyls; ideal for labeling glycoproteins; compatible with amine buffers. | Targets abundant functional group; forms very stable bond. | Highly specific for cysteines; allows for site-directed labeling. |
| Limitations | Requires presence or generation of an aldehyde/ketone. | Can lead to heterogeneous labeling; potential for inactivation; reagent prone to hydrolysis. | Requires accessible free sulfhydryls (may need prior reduction of disulfides). |
Chapter 3: Field-Proven Experimental Protocols
The theoretical understanding of these reagents must be paired with robust, validated protocols. The following sections provide detailed, step-by-step methodologies that incorporate self-validating controls.
Protocol: Selective Biotinylation of Cell Surface Glycoproteins using Biotin-PEG3-oxyamine HCl
This protocol details the specific labeling of sialic acid residues on live, cultured cells. The causality is a two-step process: gentle oxidation creates the aldehyde target, which is then specifically labeled by the oxyamine reagent.
A. Materials:
-
This compound (e.g., BroadPharm BP-22117)[26]
-
Sodium periodate (NaIO₄)
-
Aniline
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.7
-
Glycerol
-
Suspension cells (e.g., Jurkat)
B. Reagent Preparation:
-
Oxidation Buffer: Prepare a 2 mM solution of NaIO₄ in cold PBS, pH 7.4. Prepare this fresh and keep it protected from light.
-
Labeling Buffer: Prepare a solution of 2 mM Biotin-PEG3-oxyamine and 10 mM Aniline in cold PBS, pH 6.7. Prepare fresh.
-
Quenching Solution: 15% glycerol in PBS.
C. Step-by-Step Methodology:
-
Cell Preparation: Harvest cells and wash twice with 10 mL of cold PBS, pH 7.4. Resuspend cells at a concentration of 1 x 10⁷ cells/mL in PBS.
-
Control Sample (Self-Validation): For a negative control, take an aliquot of cells and incubate it with PBS alone (without NaIO₄) in step 3. This control is critical to ensure that labeling is dependent on periodate oxidation and not due to non-specific binding.
-
Oxidation: Add an equal volume of 2 mM NaIO₄ solution to the cell suspension (final concentration 1 mM NaIO₄). Incubate on ice for 30 minutes in the dark. Mild periodate treatment selectively cleaves the vicinal diols of sialic acids, generating aldehydes.[14]
-
Quenching and Washing: Quench the oxidation reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes on ice. Pellet the cells and wash three times with 10 mL of cold PBS, pH 6.7 to remove residual reagents.
-
Biotinylation: Resuspend the cell pellets (both oxidized and control samples) in the prepared Labeling Buffer. Incubate for 90 minutes at 4°C with gentle rotation. The aniline acts as a catalyst to accelerate the formation of the stable oxime bond.[13][14]
-
Final Wash: Pellet the cells and wash three times with cold PBS, pH 7.4 to remove unreacted Biotin-PEG3-oxyamine.
-
Downstream Processing: The biotinylated cells are now ready for lysis, followed by affinity purification on streptavidin resin, or for analysis by flow cytometry using a fluorescently-labeled streptavidin conjugate.
Protocol: General Cell Surface Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol targets primary amines and serves as a comparison to highlight the different experimental considerations.
A. Materials:
-
Biotin-PEG-NHS (e.g., Biotin-PEG4-NHS ester)[26]
-
Phosphate-Buffered Saline (PBS), pH 8.0 (must be free of any primary amines).
-
Quenching Buffer: 100 mM Tris-HCl or Glycine in PBS, pH 8.0.
B. Step-by-Step Methodology:
-
Cell Preparation: Harvest and wash cells three times with cold, amine-free PBS, pH 8.0. Resuspend at 1-2 x 10⁷ cells/mL.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS reagent in anhydrous DMSO to make a 10 mM stock solution. Then, dilute this into the cell suspension. Causality: NHS esters hydrolyze rapidly in aqueous buffers, so fresh preparation is essential for maximal reactivity.[19]
-
Biotinylation: Add the NHS-biotin reagent to the cell suspension to a final concentration of 0.5-1 mM. Incubate on ice for 30-60 minutes.
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM Tris or Glycine. Incubate for 15 minutes on ice. Causality: The primary amines in the quenching buffer react with and neutralize any remaining NHS ester, stopping the reaction.
-
Final Wash: Wash cells three times with cold PBS to remove quenched reagent and byproducts.
-
Downstream Processing: Cells are ready for subsequent applications.
Conclusion: Making an Informed Reagent Choice
The field of biotinylation is rich with powerful tools, but optimal results hinge on a strategic choice of reagent. This compound offers a distinct and powerful solution for the targeted labeling of aldehydes and ketones. Its primary strength lies in the chemoselective biotinylation of glycoproteins following mild oxidation, a task for which amine- or sulfhydryl-reactive reagents are unsuited. The integrated hydrophilic PEG3 spacer further enhances its utility by improving solubility and minimizing non-specific interactions.
While NHS esters remain the workhorse for general protein labeling due to the abundance of primary amines, and maleimides offer precision for targeting cysteines, the oxyamine chemistry of Biotin-PEG3-oxyamine opens a critical avenue for interrogating the glycoproteome and labeling biomolecules that lack other accessible functional groups. By understanding the underlying chemical principles and causality behind each reagent class, researchers can move beyond a trial-and-error approach and design robust, validated, and highly effective biotinylation strategies tailored to their specific scientific questions.
References
-
Wikipedia. (2023). Biotinylation. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Bio-PEG3-Oxyamine HCl salt. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Sahoo, B., et al. (2021). Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. National Institutes of Health. Retrieved from [Link]
-
Biocompare. (n.d.). Biotin Labeling Reagents. Retrieved from [Link]
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Kaiser, K., et al. (1997). Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. PubMed. Retrieved from [Link]
-
Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. National Institutes of Health. Retrieved from [Link]
-
Sun, B., & Gao, Y. (2021). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Munneke, S., et al. (2017). Application of thiol oxyamine linker 1e to form a biotinylated glycoconjugate. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers. Retrieved from [Link]
-
Popp, M. W., et al. (2012). Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions. National Institutes of Health. Retrieved from [Link]
-
Speers, A. E., et al. (2003). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. Retrieved from [Link]
-
Cudic, M., & Meisenhelder, J. (1998). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to Biotin-PEG3-oxyamine HCl Salt for Advanced Bioconjugation
This guide provides an in-depth exploration of Biotin-PEG3-oxyamine HCl salt, a key reagent in modern bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's properties, mechanism of action, and practical applications, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Advantage of Chemoselective Biotinylation
In the landscape of molecular biology and targeted therapeutics, the precise and stable attachment of biotin to biomolecules is of paramount importance. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for a myriad of applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1] this compound has emerged as a superior tool for this purpose due to its chemoselective reactivity and the advantageous properties of its polyethylene glycol (PEG) spacer.
This reagent features an oxyamine functional group that specifically reacts with aldehydes and ketones to form a stable oxime linkage.[2][3] This targeted reactivity allows for the site-specific labeling of biomolecules, particularly glycoproteins, which can be enzymatically or chemically modified to present aldehyde functionalities on their carbohydrate moieties.[3]
Core Characteristics and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The key specifications of this reagent are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1786206-22-1 | [4][5] |
| Molecular Weight | 434.55 g/mol (as HCl salt) | [4][5] |
| Molecular Formula | C₁₈H₃₅ClN₄O₆S | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMF, and DMSO | [4] |
| Storage | Store at -20°C, protected from moisture | [3][4] |
The hydrochloride salt form enhances the stability and solubility of the reagent in aqueous buffers, a critical feature for most bioconjugation reactions.
The Power of the PEG Spacer: Enhancing Solubility and Reducing Steric Hindrance
The inclusion of a three-unit polyethylene glycol (PEG3) spacer between the biotin moiety and the reactive oxyamine group is a deliberate design feature that confers significant advantages.
-
Enhanced Hydrophilicity: The PEG spacer imparts water solubility to the entire molecule, which is crucial when working with biomolecules in aqueous environments.[5][6] This prevents aggregation and precipitation of the labeled protein, a common issue with more hydrophobic biotinylation reagents.[3]
-
Reduced Steric Hindrance: The flexible PEG chain extends the biotin moiety away from the surface of the labeled biomolecule. This spatial separation minimizes steric hindrance, ensuring efficient binding of the biotin to the deep biotin-binding pocket of streptavidin.[7][8]
-
Minimized Non-specific Interactions: PEG is known for its ability to reduce non-specific binding of proteins to surfaces and other molecules, leading to cleaner results in assays and purification protocols.[6][7]
-
Biocompatibility: PEG is a non-immunogenic and biocompatible polymer, making it an ideal choice for in vivo applications.[6][7]
The logical relationship between the components of this compound and its overall function is illustrated in the diagram below.
Caption: Functional components of this compound.
Mechanism of Action: The Oxime Ligation
The core of this reagent's utility lies in the highly specific and efficient reaction between the oxyamine group and a carbonyl group (aldehyde or ketone), forming a stable oxime bond. This reaction, known as an oxime ligation, is a cornerstone of chemoselective bioconjugation.
The reaction proceeds readily under mild acidic to neutral pH conditions (typically pH 4.5-7.0).[9] Aniline and its derivatives can be used to catalyze the reaction, significantly increasing the rate of oxime bond formation.[9][10][11] The resulting oxime bond is highly stable under physiological conditions.[3]
Experimental Protocol: Biotinylation of Glycoproteins
This protocol provides a general framework for the biotinylation of glycoproteins using this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate
-
Aniline (optional, as a catalyst)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Workflow Diagram:
Caption: Experimental workflow for glycoprotein biotinylation.
Step-by-Step Procedure:
-
Oxidation of Glycoprotein: a. Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer. c. Add the sodium meta-periodate solution to the glycoprotein solution at a final concentration of 1-10 mM. d. Incubate the reaction on ice for 30 minutes in the dark. e. Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate on ice for 5 minutes.
-
Removal of Excess Periodate: a. Immediately purify the oxidized glycoprotein using a desalting column equilibrated with PBS, pH 7.4. This step is critical to prevent unwanted side reactions.
-
Biotinylation Reaction: a. Prepare a stock solution of this compound (e.g., 10-50 mM) in PBS, pH 7.4. b. Add the this compound solution to the purified, oxidized glycoprotein to achieve a 20- to 50-fold molar excess of the biotin reagent over the protein. c. (Optional) For catalysis, a freshly prepared aniline solution can be added to a final concentration of 10-100 mM.[9] d. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification of Biotinylated Glycoprotein: a. Remove excess, unreacted this compound by extensive dialysis against PBS or by using a desalting column.[12][13]
-
Verification of Biotinylation: a. The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP conjugates.
Troubleshooting and Self-Validation
A self-validating protocol includes checkpoints to ensure success.
-
Low Biotinylation Efficiency:
-
Cause: Inefficient oxidation of the glycoprotein.
-
Solution: Optimize the concentration of sodium meta-periodate and the reaction time. Ensure the glycoprotein has accessible carbohydrate moieties.
-
Cause: Inactive this compound.
-
Solution: Use fresh reagent and store it properly, protected from moisture.[3]
-
Cause: Suboptimal reaction pH.
-
Solution: Ensure the pH of the reaction buffer is within the optimal range for oxime ligation (pH 4.5-7.0).[9]
-
Cause: Slow reaction kinetics.
-
Solution: Consider adding a catalyst like aniline to accelerate the reaction.[9][10][11]
-
-
Protein Precipitation:
-
Cause: High concentration of the biotinylation reagent or protein.
-
Solution: Perform the reaction at a lower concentration. The PEG spacer in this compound generally minimizes this issue.[3]
-
Conclusion: A Versatile Tool for Modern Research
This compound stands out as a highly effective and versatile reagent for the targeted biotinylation of biomolecules. Its chemoselective reactivity, coupled with the beneficial properties of the PEG spacer, provides researchers with a robust tool for creating stable, functional bioconjugates. By understanding the underlying chemical principles and following optimized protocols, scientists can confidently employ this reagent to advance their research in diagnostics, proteomics, and therapeutic development.
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AxisPharm. (2024-09-24) PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
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Kaiser, K., et al. (1997). Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjugate Chemistry, 8(4), 545-551. [Link]
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Protein Biotinylation. ResearchGate. [Link]
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Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Cytiva. [Link]
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-
A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. (2018). National Institutes of Health. [Link]
-
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-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2015-08-06). ResearchGate. [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022-07-26). Zu u:scholar. [Link]
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An In-depth Technical Guide to Aldehyde-Reactive Biotinylation
Abstract
Biotinylation, the covalent attachment of biotin to a molecule of interest, is a cornerstone technique in life sciences, enabling highly specific detection, purification, and labeling of proteins, nucleic acids, and other biomolecules.[1][2][3] The unparalleled affinity between biotin and streptavidin (or avidin) forms the basis of a versatile platform for a myriad of applications, from immunoassays to proteomic studies.[1][4][5] This guide provides a comprehensive overview of aldehyde-reactive biotinylation, a powerful strategy for labeling biomolecules, particularly glycoproteins, through the chemical targeting of carbonyl groups. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful implementation, offering researchers, scientists, and drug development professionals a robust framework for leveraging this technology.
Introduction: The Strategic Advantage of Targeting Aldehydes
While various functional groups can be targeted for biotinylation, such as primary amines, sulfhydryls, and carboxyls, aldehyde-reactive strategies offer unique advantages, especially in the study of glycoproteins.[2][6] Many proteins, including antibodies and cell surface receptors, are glycosylated, meaning they are decorated with complex carbohydrate chains.[1][7] These carbohydrate moieties can be selectively oxidized to generate aldehyde groups, providing a handle for biotinylation that is often distal to the protein's active or binding sites.[1][6][8] This site-directed labeling approach minimizes the risk of functional impairment that can occur when targeting amino acids essential for the protein's biological activity.[6]
Aldehyde-reactive biotinylation is particularly valuable for:
-
Labeling Glycoproteins: Specifically targeting the glycan portions of antibodies, enzymes, and cell-surface proteins.[1][9][10]
-
Cell Surface Biotinylation: Identifying and isolating proteins on the plasma membrane of living cells.[7][9][11][12]
-
Oriented Immobilization: Attaching antibodies to surfaces in a controlled orientation for improved assay performance.[13]
The Core Chemistry: Generating and Targeting Aldehydes
The successful implementation of aldehyde-reactive biotinylation hinges on a two-step process: the generation of aldehyde groups on the target molecule, followed by their reaction with a biotinylating reagent containing an aldehyde-reactive functional group.
Generating Aldehydes via Periodate Oxidation
The most common method for introducing aldehydes into glycoproteins is through the mild oxidation of their carbohydrate residues using sodium periodate (NaIO₄).[1][6][8][9] This reaction specifically cleaves the bond between adjacent carbon atoms bearing hydroxyl groups (vicinal diols), found in sugar rings, to form two aldehyde groups.[6][13] Sialic acid residues, often found at the termini of glycan chains, are particularly susceptible to periodate oxidation under controlled conditions.[6][9][14]
Key considerations for periodate oxidation:
-
Concentration of Sodium Periodate: Lower concentrations (e.g., 1 mM) and cold temperatures (0-4°C) favor the specific oxidation of sialic acids, while higher concentrations (5-10 mM) can oxidize other sugar residues.[8][14][15]
-
pH: The oxidation reaction is typically performed at a pH between 4.0 and 7.0.[1][6]
-
Reaction Time: Incubation times can range from 10 to 30 minutes, depending on the desired level of oxidation.[16][17]
-
Quenching: The reaction should be quenched with an excess of a reagent like ethylene glycol or sodium sulfite to consume any remaining periodate.[16][18]
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they can react with the newly formed aldehydes and interfere with the subsequent biotinylation step.[6][15][17]
Aldehyde-Reactive Biotinylation Reagents
Once aldehydes are generated, they can be specifically targeted by biotinylating reagents containing either a hydrazide or an aminooxy (also known as hydroxylamine) functional group.[6][19][20]
-
Hydrazide Reagents: These reagents react with aldehydes to form a hydrazone bond.[8] This reaction is efficient at a slightly acidic to neutral pH.
-
Aminooxy Reagents: These form a more stable oxime linkage with aldehydes.[21] The reaction can be catalyzed by aniline, which significantly increases the reaction rate, allowing for the use of lower concentrations of the biotinylating reagent and proceeding efficiently at neutral pH.[9][10][21]
The choice between hydrazide and aminooxy reagents often depends on the desired stability of the linkage and the specific experimental conditions. Many commercially available reagents also incorporate spacer arms of varying lengths and compositions (e.g., polyethylene glycol - PEG) to reduce steric hindrance and improve solubility.[6][8][19]
Diagram 1: Chemical Pathway of Aldehyde-Reactive Biotinylation
This diagram illustrates the two-stage process of labeling a glycoprotein. First, sodium periodate oxidizes a sialic acid residue to create an aldehyde. Subsequently, an aminooxy-biotin reagent reacts with the aldehyde to form a stable oxime linkage, thereby biotinylating the glycoprotein.
Downstream Applications: Detection and Purification
The strong and specific interaction between biotin and streptavidin is the foundation for the detection and purification of biotinylated molecules. [1][4]
Purification using Streptavidin Affinity Chromatography
Streptavidin-conjugated beads (e.g., agarose or magnetic beads) provide an efficient method for capturing biotinylated proteins from a complex mixture, such as a cell lysate. [4][22][23] Table 1: Key Parameters for Streptavidin-based Purification
| Parameter | Recommendation | Rationale |
| Bead Preparation | Pre-wash beads with binding buffer. | Removes preservatives and equilibrates the beads for optimal binding. [22] |
| Binding | Incubate lysate with beads (e.g., overnight at 4°C). | Allows sufficient time for the high-affinity interaction to occur. |
| Washing | Perform stringent washes with buffers containing detergents. | The strength of the biotin-streptavidin bond allows for harsh washing conditions to remove non-specific binders, leading to high purity. [22][24] |
| Elution | Use denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). | The biotin-streptavidin interaction is extremely strong, often requiring harsh conditions to dissociate the complex. [25] |
Detection by Western Blotting
Biotinylated proteins can be easily detected in a Western blot using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). [26][27] Workflow for Western Blot Detection:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [11]2. Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding. [27]3. Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
-
Washing: Wash the membrane thoroughly with TBST to remove unbound conjugate.
-
Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the signal. [27]
Troubleshooting and Advanced Considerations
-
High Background in Western Blots: This may be due to insufficient blocking or washing. Ensure all steps are performed thoroughly. Endogenous biotinylated proteins in some cell types can also contribute to background.
-
Low Biotinylation Efficiency: Optimize the concentration of sodium periodate and the biotinylating reagent. Ensure that no amine-containing buffers were used prior to the biotinylation step. The use of an aniline catalyst can significantly improve the efficiency of aminooxy-based labeling. [9]* Cleavable Biotin Reagents: For applications where recovery of the native protein is desired, consider using cleavable biotinylation reagents. These reagents contain a linker arm with a disulfide bond that can be cleaved with reducing agents, allowing for the release of the biotin tag. [6]
Conclusion
Aldehyde-reactive biotinylation is a robust and specific method for labeling glycoproteins and other carbohydrate-containing molecules. By generating aldehydes through controlled periodate oxidation and targeting them with hydrazide or aminooxy-biotin reagents, researchers can achieve site-directed labeling that preserves the functional integrity of the target protein. This in-depth guide provides the foundational knowledge and practical protocols to successfully implement this powerful technique for a wide range of applications in biological research and drug development.
References
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Biotinylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lollo, G., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics, 4(8), 2296-9. Retrieved from [Link]
-
Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207-9. Retrieved from [Link]
-
Biotinylation: Definition, Applications, Industry Uses. (2022). Excedr. Retrieved from [Link]
-
Distinct cell surface proteome profiling by biotin labeling and glycoprotein capturing. (2011). Proteome Science, 9, 52. Retrieved from [Link]
-
Protein Biotinylation. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. (n.d.). Cytiva. Retrieved from [Link]
-
Aldehyde reactive probe (TFA). (n.d.). Appalachia Community Cancer Network ACCN. Retrieved from [Link]
-
Cell Surface Protein Biotinylation and Analysis. (n.d.). Bio-protocol. Retrieved from [Link]
-
5-Step Guide to Chemical Biotinylation / Biotin Conjugation. (2024). LifeSynth Solutions. Retrieved from [Link]
-
Biotinylation Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). ACS Publications. Retrieved from [Link]
-
Stress Marker Detection ARP(Aldehyde Reactive Probe). (n.d.). Dojindo. Retrieved from [Link]
-
Efficient biotinylation of cell-surface glycoproteins using PAL. (n.d.). ResearchGate. Retrieved from [Link]
-
Turvy, D. N., & Blum, J. S. (2001). Biotin labeling and quantitation of cell-surface proteins. Current protocols in immunology, Chapter 18, Unit 18.7. Retrieved from [Link]
-
Biotin PEG aldehyde. (n.d.). Nanocs. Retrieved from [Link]
-
Proximity labeling technologies to illuminate glycan-protein interactions. (2022). Glycobiology, 32(12), 1084-1092. Retrieved from [Link]
-
"Protein Biotinylation". (n.d.). ResearchGate. Retrieved from [Link]
-
Sodium periodate oxidation of antibodies? (2018). ResearchGate. Retrieved from [Link]
-
Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. (2012). Glycobiology, 22(6), 809-18. Retrieved from [Link]
-
Targeted Labeling of Cancer Cells using Biotin Tagged Avidin Functionalized Biocompatible Fluorescent Nanocrystals. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Biotin-Hydrazide Biotinylation Protocol. (n.d.). Click Chemistry Tools. Retrieved from [Link]
-
Biotinylation of Antibodies. (n.d.). Dianova. Retrieved from [Link]
-
Biotinylated Antibody: Protocol, Detect Methods, and Applications. (n.d.). Sino Biological. Retrieved from [Link]
-
Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. (2012). Journal of proteomics, 75(12), 3531-9. Retrieved from [Link]
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Biotin-Antibody Conjugation Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]
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Biotin-PEG3-oxyamine HCl salt stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Biotin-PEG3-oxyamine HCl Salt
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability, storage, and handling of this compound. Adherence to these principles is paramount for ensuring the reagent's reactivity, leading to reproducible and successful bioconjugation outcomes.
Introduction: The Role of Biotin-PEG3-oxyamine in Bioconjugation
Biotinylation, the process of covalently attaching biotin to a molecule, is a foundational technique in biotechnology.[1][2] The exceptionally strong and specific interaction between biotin and avidin or streptavidin is leveraged for numerous applications, including immunoassays, affinity purification, and cellular imaging.[3][4]
Biotin-PEG3-oxyamine HCl is a specialized biotinylation reagent designed to react specifically with aldehyde or ketone groups.[5][6] This specificity is crucial for labeling biomolecules like glycoproteins, where carbohydrate moieties can be oxidized to generate aldehydes, thus providing a targeted conjugation site away from critical protein functional groups like primary amines.
The molecule's design incorporates three key components, each serving a distinct purpose:
-
Biotin: The high-affinity tag for detection and purification.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances water solubility, reduces aggregation, minimizes steric hindrance, and improves the accessibility of the biotin tag for binding to streptavidin.[7][8][9][10]
-
Oxyamine (as HCl salt): The reactive group that forms a stable oxime bond with carbonyls (aldehydes and ketones).[6][7]
Understanding the chemical vulnerabilities of this structure is the first step toward ensuring its long-term viability in the laboratory.
Molecular Structure and Reactive Centers
To appreciate the stability challenges, we must first visualize the molecule's architecture. The structure combines the robust bicyclic ring of biotin, the flexible hydrophilic chain of PEG, and the nucleophilic oxyamine group.
Caption: Primary degradation pathways for Biotin-PEG3-oxyamine.
-
Moisture (Hydrolysis): This is the most critical factor. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. [7]The oxyamine functional group is susceptible to hydrolysis, which renders the reagent incapable of reacting with aldehydes or ketones. The hydrochloride salt form enhances stability in the solid state but does not eliminate the risk of moisture-induced degradation.
-
Temperature: Elevated temperatures accelerate all chemical degradation processes. Supplier data sheets universally recommend storing the solid reagent at -20°C. [5][6][7][11][12]This is not merely a suggestion but a requirement to minimize the rate of decomposition over time, ensuring a viable shelf life. Shipping may occur at ambient temperatures for short durations, but long-term storage must be cold. [5]
-
pH (in solution): While the oxime bond formation is efficient at a slightly acidic to neutral pH, the stability of the free oxyamine in solution can be pH-dependent. Preparing stock solutions in high pH buffers can accelerate hydrolysis and should be avoided.
-
Light and Oxygen: While less critical than moisture, prolonged exposure to light and atmospheric oxygen can be detrimental. The sulfur atom in the biotin ring is susceptible to oxidation, which can form biotin sulfoxide or sulfone. [13]While this may not inactivate the reactive oxyamine, it can potentially reduce the binding affinity of the biotin moiety to streptavidin, impacting downstream detection or purification steps. Storing under an inert atmosphere like argon or nitrogen is a best practice to mitigate both oxidation and moisture exposure. [7]
Recommended Storage and Handling Protocols
A self-validating protocol is one where rigorous handling prevents the most common modes of failure. The following procedures are designed to preserve the reagent's integrity from the moment it arrives in the lab.
Long-Term Storage of Solid Reagent
Proper storage of the lyophilized powder is the most important factor for ensuring its long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the rate of all potential chemical degradation pathways. [5][6][7][11][12] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis by displacing moisture and prevents oxidation by displacing oxygen. [7] |
| Container | Tightly sealed original vial | Minimizes exposure to atmospheric contaminants. |
| Location | Non-frost-free freezer, inside a desiccator | Prevents temperature cycling and provides a secondary barrier against moisture. |
Handling and Aliquoting
The highest risk of contamination and degradation occurs when the reagent is handled.
-
Equilibration: Crucially, always allow the vial to warm to room temperature for at least 20-30 minutes before opening. Opening a cold vial will cause ambient moisture to immediately condense on the cold powder, leading to rapid hydrolysis. [7]2. Weighing: Perform weighing quickly in an environment with low humidity. Do not leave the vial open to the air for an extended period.
-
Resealing: Before closing the vial for re-storage, gently flush the headspace with a dry, inert gas (argon or nitrogen). This displaces any ambient air that has entered the vial.
-
Aliquoting: For frequent use, it is highly advisable to weigh out the entire contents, create a single, high-concentration stock solution in an anhydrous solvent, and then prepare single-use aliquots from this stock. This avoids repeatedly opening and closing the primary vial.
Preparation and Storage of Stock Solutions
Solutions of Biotin-PEG3-oxyamine are far less stable than the solid powder. The cardinal rule is to prepare solutions immediately before use . [14]
-
Solvent Choice: Use only high-purity, anhydrous-grade organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). [7][11]Avoid aqueous buffers for stock solution preparation.
-
Short-Term Storage: If a stock solution must be stored, it should be for the shortest time possible. Store single-use aliquots in tightly sealed tubes at -20°C or -80°C for no more than a few days to a month. [7][15]Discard any unused reconstituted crosslinker that has been stored for an extended period. [14]
Experimental Protocol: Functional Integrity Assay
The ultimate test of reagent stability is its performance in a controlled experiment. This protocol provides a method to validate the activity of a stored batch of this compound against a known standard or a new lot.
Caption: Workflow for functional validation of Biotin-PEG3-oxyamine.
Methodology:
-
Generate Aldehydes on a Model Glycoprotein:
-
Prepare a 1 mg/mL solution of a glycoprotein (e.g., Horseradish Peroxidase, HRP) in an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).
-
Add sodium periodate (NaIO₄) to a final concentration of 10 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM.
-
Remove excess reagents using a desalting column equilibrated with a reaction buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Biotinylation Reaction:
-
Divide the aldehyde-activated HRP into two tubes: "Test" and "Control."
-
Prepare a 10 mM solution of your stored "Test" Biotin-PEG3-oxyamine in anhydrous DMSO. Prepare a similar solution for a "Control" (e.g., a freshly purchased lot).
-
Add a 50-fold molar excess of the biotin reagent to the respective tubes.
-
Incubate for 2 hours at room temperature.
-
Remove excess, unreacted biotin reagent using a desalting column, exchanging into a stable storage buffer like PBS.
-
-
Detection and Analysis:
-
Prepare serial dilutions of the "Test" and "Control" biotinylated HRP in PBS.
-
Add 100 µL of each dilution to the wells of a streptavidin-coated microplate. Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of a TMB substrate solution to each well.
-
Monitor the color development and stop the reaction with 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Interpretation: A significant decrease in the signal from the "Test" sample compared to the "Control" indicates degradation and loss of reactivity of the stored reagent.
Conclusion
This compound is a powerful and specific tool for bioconjugation. Its utility, however, is directly tied to its chemical stability. The primary threats to its integrity are moisture and improper storage temperatures. By implementing rigorous handling protocols—acclimatizing the vial before opening, using inert gas, and preparing solutions fresh—researchers can ensure the reagent's reactivity is preserved. This diligence forms a self-validating system that prevents experimental failure, ensures reproducibility, and ultimately leads to high-quality, reliable scientific data.
References
-
AxisPharm. (2024, August 27). Ultimate Guide to Choosing the Right Biotin PEG Linker. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Bio-PEG3-Oxyamine HCl salt. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
G-Biosciences. (2012, March 2). Biotin Labeling: Key Points to Selecting Your Biotin Agent. Retrieved from [Link]
-
Sartorius. (n.d.). Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Biotinylation Reagents. Retrieved from [Link]
-
Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2007). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 79(18), 7008–7014. [Link]
-
Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2007). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Analytical Chemistry, 79(18), 7008–7014. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Brady, R. N., Ruis, H., McCormick, D. B., & Wright, L. D. (1965). Bacterial Degradation of Biotin. The Journal of Biological Chemistry, 241(20), 4717-4721. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 5. This compound, 1786206-22-1 | BroadPharm [broadpharm.com]
- 6. Bio-PEG3-Oxyamine HCl salt - CD Bioparticles [cd-bioparticles.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. purepeg.com [purepeg.com]
- 11. Biotin-PEG3-oxyamine.HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Biotin-dPEG®3-oxyamine HCl | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: Cell Surface Labeling Using Biotin-PEG3-oxyamine HCl Salt
Authored by: A Senior Application Scientist
Introduction: Unveiling the Cell Surface Glycome
The cell surface is a dynamic landscape, intricately decorated with a dense layer of complex carbohydrates known as glycans. These glycans, attached to proteins and lipids, form the glycocalyx, a critical interface that mediates a vast array of biological processes, from cell-cell recognition and signaling to pathogen invasion and immune responses.[1][2] The ability to specifically label and study these cell surface glycans is paramount for unraveling their functions in health and disease.
Biotin-PEG3-oxyamine HCl salt is a specialized biotinylation reagent designed for the targeted labeling of cell surface glycoconjugates.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this versatile tool. We will delve into the underlying chemistry, provide step-by-step methodologies for two primary labeling strategies, and offer insights into experimental design and troubleshooting.
The Chemistry of this compound
This compound is an aldehyde-reactive probe that leverages the principles of bioorthogonal chemistry.[5][6] Its structure is tripartite, with each component playing a crucial role:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification of labeled molecules.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the water solubility of the reagent, minimizes steric hindrance, and reduces non-specific hydrophobic interactions.[3][7]
-
Oxyamine (H₂N-O-) Group: The reactive moiety that specifically targets and covalently bonds with aldehyde or ketone groups to form a stable oxime linkage.[8][9]
The core of the labeling strategy lies in the oxime ligation , a chemoselective reaction between the oxyamine group of the reagent and a carbonyl group (aldehyde or ketone) introduced onto the cell surface.[5] This reaction is highly specific and can proceed under physiological conditions, making it ideal for labeling living cells.[8][9] The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline, particularly at a slightly acidic pH.[5][10]
Generating Aldehyde "Handles" on the Cell Surface
To utilize this compound, one must first introduce the reactive aldehyde or ketone groups onto the cell surface glycans. Two powerful and widely adopted strategies are detailed below:
Strategy 1: Mild Oxidation of Sialic Acids
This method involves the gentle chemical oxidation of existing sialic acids, which are often the terminal sugars on many cell surface glycans.
-
Principle: Treatment of cells with a low concentration of sodium periodate (NaIO₄) selectively cleaves the vicinal diols on the exocyclic side chain of sialic acids, generating an aldehyde group at the C7 position.[10] This creates the necessary "handle" for reaction with Biotin-PEG3-oxyamine.
Strategy 2: Metabolic Glycoengineering (MGE)
MGE is a sophisticated approach that co-opts the cell's own biosynthetic machinery to incorporate unnatural sugars bearing bioorthogonal functional groups into cellular glycans.[1][2][11]
-
Principle: Cells are cultured with a peracetylated, cell-permeable analog of a natural monosaccharide (e.g., N-acetylmannosamine, ManNAc) that has been chemically modified to contain a functional group. For this application, an aldehyde- or ketone-bearing ManNAc analog would be used. Once inside the cell, the analog is metabolized and incorporated into the sialic acid biosynthesis pathway, resulting in the display of aldehyde-modified sialic acids on the cell surface.[12]
Experimental Protocols
PART A: Cell Surface Labeling via Mild Periodate Oxidation
This protocol describes the generation of aldehydes on cell surface sialic acids followed by labeling with this compound.
Workflow Overview
Caption: Workflow for cell surface biotinylation via periodate oxidation.
Materials and Reagents
| Reagent | Recommended Concentration/Supplier |
| This compound | e.g., BroadPharm (BP-22179)[4], Vector Labs (QBD-11100)[7] |
| Sodium Periodate (NaIO₄) | 1 mM in cold PBS |
| Aniline | 10 mM in labeling buffer (optional catalyst) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Cell culture grade |
| Labeling Buffer (e.g., PBS, pH 6.7) | For optimal aniline catalysis |
| Quenching Solution (e.g., 1 mM Glycerol or 50 mM Glycine in PBS) | To stop the reaction |
| Cell Scraper/Trypsin-EDTA | For adherent cells |
| Streptavidin-fluorophore conjugate | For flow cytometry/microscopy |
| Streptavidin-HRP conjugate | For Western blotting |
Step-by-Step Protocol
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS, pH 7.4.
-
For adherent cells, wash twice with ice-cold PBS, pH 7.4, directly in the culture plate.
-
Resuspend/cover the cells in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
-
Aldehyde Generation:
-
Add an equal volume of freshly prepared 2 mM NaIO₄ in PBS to the cell suspension (final concentration 1 mM).
-
Incubate on ice in the dark for 15-30 minutes. Note: Incubation time and temperature are critical to ensure selective oxidation of sialic acids while maintaining cell viability.[10]
-
Quench the oxidation by adding glycerol to a final concentration of 1 mM and incubating for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove residual periodate.
-
-
Biotinylation Reaction:
-
Prepare the labeling solution: Dissolve this compound in labeling buffer (PBS, pH 6.7 for aniline catalysis) to a final concentration of 100-250 µM.
-
Optional: For enhanced reaction kinetics, add aniline to the labeling solution to a final concentration of 10 mM.[10][13]
-
Resuspend the periodate-treated cells in the labeling solution.
-
Incubate for 60-90 minutes at 4°C or room temperature. Note: Optimization of incubation time and temperature may be required depending on the cell type.
-
-
Washing and Quenching:
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cells three times with cold PBS containing 1% BSA to remove excess biotinylation reagent and block non-specific binding sites.
-
-
Downstream Processing:
-
The biotin-labeled cells are now ready for downstream applications.
-
For Flow Cytometry: Resuspend cells in FACS buffer and stain with a fluorescently labeled streptavidin conjugate.
-
For Western Blotting/Pull-down: Lyse the cells in an appropriate lysis buffer. The biotinylated proteins can then be detected on a Western blot using streptavidin-HRP or enriched using streptavidin-coated beads.[14][15]
-
PART B: Cell Surface Labeling via Metabolic Glycoengineering (MGE)
This protocol outlines the incorporation of an aldehyde-bearing sugar analog followed by labeling.
Workflow Overview
Caption: Workflow for cell surface biotinylation via Metabolic Glycoengineering.
Materials and Reagents
-
Aldehyde-bearing sugar analog: (e.g., peracetylated N-levulinoylmannosamine (ManNAl) or similar)
-
All other reagents as listed in PART A .
Step-by-Step Protocol
-
Metabolic Labeling:
-
Culture cells in their standard growth medium supplemented with an optimized concentration (typically 25-100 µM) of the peracetylated aldehyde-bearing sugar analog.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the unnatural sugar into cell surface glycans. The optimal incubation time will vary depending on the cell type and its metabolic rate.
-
-
Cell Preparation:
-
Harvest the cells as described in PART A, Step 1 . Wash thoroughly to remove any unincorporated sugar analog from the medium.
-
-
Biotinylation Reaction:
-
Perform the biotinylation reaction by following PART A, Step 3 . Since the aldehyde is already present, the periodate oxidation step is omitted.
-
-
Washing and Downstream Processing:
-
Wash the labeled cells as described in PART A, Step 4 .
-
Proceed with downstream analysis as outlined in PART A, Step 5 .
-
Key Considerations and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling Signal | Inefficient aldehyde generation (Oxidation method). | Optimize periodate concentration (0.5-2 mM) and incubation time (10-30 min). Ensure NaIO₄ is fresh. |
| Insufficient metabolic incorporation (MGE method). | Increase the concentration of the sugar analog or extend the incubation time. Ensure the chosen analog is appropriate for the cell line. | |
| Inefficient oxime ligation. | Increase the concentration of Biotin-PEG3-oxyamine. Add aniline catalyst (10 mM) and adjust the buffer pH to ~6.7. Extend the incubation time. | |
| High Background/Non-specific Signal | Intracellular protein labeling due to compromised cell membranes. | Ensure all steps are performed on ice to maintain membrane integrity. Check cell viability before and after the procedure. Reduce periodate concentration or incubation time. |
| Non-specific binding of streptavidin conjugates. | Include a robust blocking step (e.g., 1-3% BSA in PBS) after biotinylation and before adding the streptavidin conjugate. Ensure thorough washing. | |
| Cell Death or Poor Viability | Periodate concentration is too high or incubation is too long. | Perform a titration of NaIO₄ concentration and time to find the optimal balance between labeling efficiency and cell health.[10] |
| Toxicity from the sugar analog or biotinylation reagent. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the reagents. | |
| Contamination of Surface Protein Fraction with Intracellular Proteins | Incomplete quenching of the biotinylation reagent before cell lysis. Ineffective washing. | Ensure thorough washing of cells after biotinylation. Use a quenching solution to neutralize any unreacted biotin reagent before lysing the cells. Optimize cell lysis conditions to minimize organelle disruption.[14] |
Conclusion
This compound is a powerful reagent for the specific and efficient labeling of cell surface glycans. By combining this tool with either mild chemical oxidation or metabolic glycoengineering, researchers can effectively tag, visualize, and isolate glycoproteins of interest. The protocols and considerations outlined in this guide provide a robust framework for successfully implementing this technology to explore the complex world of the cell surface glycome.
References
-
Bio-PEG3-Oxyamine HCl salt - CD Bioparticles. (n.d.). CD Bioparticles. Retrieved from [Link]
-
Almaraz, R. T., & A-Dek, S. (2016). Advances in cell surface glycoengineering reveal biological function. Glycobiology, 26(10), 1036–1047. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]
-
Cioce, A., Bineva-Todd, G., Agbay, A. J., Choi, J., Wood, T. M., Debets, M., ... Schumann, B. (2021). Metabolic Engineering Optimizes Bioorthogonal Glycan Labeling in Living Cells. ChemRxiv. Retrieved from [Link]
-
Almaraz, R. T., & A-Dek, S. (2016). Advances in cell surface glycoengineering reveal biological function. PubMed. Retrieved from [Link]
-
O'Dea, M. H., & Antonopoulos, A. (2017). Labeling glycans on living cells by a chemoenzymatic glycoengineering approach. Biology Open, 6(5), 687–694. Retrieved from [Link]
-
Hao, Y., & Godula, K. (2021). Cell Surface Glycan Engineering Reveals that Matriglycan Alone can Recapitulate Dystroglycan Binding and Function. bioRxiv. Retrieved from [Link]
-
Muttenthaler, M., & Nevin, S. T. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(33), 9666–9672. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]
-
Muttenthaler, M., & Nevin, S. T. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. Retrieved from [Link]
-
Zeng, Y., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. Retrieved from [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2015). One-Step Selective Exoenzymatic Labeling (SEEL) Strategy for the Biotinylation and Identification of Glycoproteins of Living Cells. Journal of the American Chemical Society, 137(39), 12592–12599. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar. Retrieved from [Link]
-
Problems pulling down biotinylated cell surface proteins in mouse neutrophils. Any ideas? (2020). ResearchGate. Retrieved from [Link]
-
Labeling cell-surface sialylated glycoproteins by aniline-catalyzed... (n.d.). ResearchGate. Retrieved from [Link]
-
Surface biotinylation problem(s). (2014). Protocol Online. Retrieved from [Link]
-
Biotinylation of Cell Surface Proteins. (2017). Bio-protocol, 7(12), e2338. Retrieved from [Link]
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- 3. Bio-PEG3-Oxyamine HCl salt - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1786206-22-1 | BroadPharm [broadpharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
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- 15. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycoprotein Biotinylation: A Comprehensive Guide
Introduction: The Power of Biotinylation in Glycoprotein Research
Glycoprotein biotinylation is a cornerstone technique in modern biological research and drug development, enabling the specific labeling of glycoproteins for a multitude of applications. This process involves the covalent attachment of biotin, a small vitamin (B7), to carbohydrate moieties or specific amino acid residues on a glycoprotein. The remarkable strength and specificity of the biotin-avidin (or streptavidin) interaction, one of the strongest non-covalent bonds known in nature (Kd ≈ 10⁻¹⁵ M), allows for the highly efficient detection, purification, and immobilization of biotinylated molecules.[1][2][3] This guide provides a detailed, step-by-step approach to glycoprotein biotinylation, offering insights into strategy selection, protocol execution, and downstream applications to empower researchers, scientists, and drug development professionals.
Choosing the Right Biotinylation Strategy: A Decision Framework
The choice of biotinylation strategy is critical and depends on the specific glycoprotein, the desired site of labeling, and the downstream application. The primary goal is to achieve efficient biotinylation without compromising the protein's structure or function.[4] Three main strategies are commonly employed:
-
Amine-Reactive Biotinylation: This method targets primary amines (-NH2) found on lysine residues and the N-terminus of the protein.[2][5] It is a robust and widely used technique due to the abundance of lysine residues in most proteins.[6][7]
-
Carbohydrate-Targeted Biotinylation: This strategy focuses on the glycan portions of glycoproteins, offering a way to label the molecule away from the protein backbone, which can be advantageous for preserving protein function.[8][9]
-
Site-Specific Enzymatic Biotinylation: This advanced method provides the highest degree of control, allowing for the biotinylation of a specific, pre-determined site on the protein.[10][11][12]
The following table summarizes the key characteristics of each strategy to aid in your decision-making process:
| Strategy | Target Site | Key Advantages | Key Disadvantages | Best For |
| Amine-Reactive | Primary amines (Lysine, N-terminus) | High efficiency, readily available reagents.[5][6] | Can be non-specific, potentially affecting protein function if amines are in active sites.[12] | General labeling, when protein function is not critically dependent on surface lysines. |
| Carbohydrate-Targeted | Sialic acids, galactose, or other sugar residues. | Preserves protein active sites, labels specifically on glycans.[8][9] | Requires specific carbohydrate structures, may involve multiple steps. | Labeling heavily glycosylated proteins, preserving protein function, cell surface labeling.[8] |
| Site-Specific Enzymatic | Pre-engineered peptide tag (e.g., AviTag™). | Homogenous product, precise control over labeling site.[11][12] | Requires genetic modification of the target protein.[11] | Applications requiring uniform labeling and precise orientation, such as in biosensors or structural studies. |
Detailed Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the most common glycoprotein biotinylation methods. It is crucial to optimize these protocols for your specific glycoprotein and experimental setup.
Protocol 1: Amine-Reactive Biotinylation using NHS-Ester Chemistry
This protocol utilizes an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines to form stable amide bonds.[5]
Workflow Diagram:
Caption: Workflow for Amine-Reactive Biotinylation.
Materials:
-
Glycoprotein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin (or a water-soluble Sulfo-NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in an amine-free buffer at a concentration of 1-10 mg/mL.[13] Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.[9]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 20 mg/mL.[13] For Sulfo-NHS-Biotin, use water as the solvent.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the glycoprotein solution.[13] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[13]
Protocol 2: Carbohydrate-Targeted Biotinylation via Periodate Oxidation
This method involves the oxidation of cis-diols in sialic acid or other sugar residues to create reactive aldehydes, which are then labeled with a biotin hydrazide or aminooxy-biotin.[1][8]
Workflow Diagram:
Caption: Workflow for Carbohydrate-Targeted Biotinylation.
Materials:
-
Glycoprotein of interest
-
Sodium Acetate buffer (100 mM, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Biotin Hydrazide or Aminooxy-biotin
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a concentration of 1-5 mg/mL.[14]
-
Oxidation: Prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer immediately before use.[14] Mix the glycoprotein solution with an equal volume of the periodate solution and incubate for 30 minutes at 0-4°C in the dark.[14]
-
Quenching and Buffer Exchange: Stop the reaction and remove excess periodate by passing the solution through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.0-7.5).[14]
-
Biotin Reagent Preparation: Dissolve Biotin Hydrazide in DMSO to a concentration of 25-50 mM.[14]
-
Labeling Reaction: Add the Biotin Hydrazide solution to the desalted, oxidized glycoprotein to a final concentration of 5-10 mM.[14] Incubate for 2 hours at room temperature.[14]
-
Purification: Remove unreacted biotin hydrazide by dialysis or gel filtration.[14]
Protocol 3: Site-Specific Enzymatic Biotinylation using BirA Ligase
This protocol is for proteins that have been genetically engineered to contain an AviTag™, a 15-amino acid peptide sequence. The E. coli biotin ligase, BirA, specifically recognizes this tag and attaches biotin to a single lysine residue within it.[8][11][12]
Workflow Diagram:
Caption: Workflow for Site-Specific Enzymatic Biotinylation.
Materials:
-
Purified Avi-tagged glycoprotein
-
BirA enzyme
-
ATP solution (50 mM stock)
-
Biotin solution (50 mM stock)
-
Reaction buffer (compatible with your protein)
-
Purification system (e.g., IMAC for His-tagged BirA, or SEC)
Procedure:
-
Reaction Setup: In a reaction tube, combine the Avi-tagged protein, BirA enzyme, ATP, and biotin in a suitable reaction buffer. A typical reaction might include the target protein at a final concentration of ~74 µM, BirA at ~10 µM, ATP at ~2.9 mM, and biotin at ~196 µM.[15]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[15]
-
Purification: Purify the biotinylated glycoprotein from the reaction components. If using a His-tagged BirA, immobilized metal-ion affinity chromatography (IMAC) can be used to remove the enzyme.[15] Size-exclusion chromatography (SEC) can separate the biotinylated protein from smaller molecules like ATP and excess biotin.[15]
-
Verification: The extent of biotinylation can be assessed by a gel-shift assay on SDS-PAGE after incubation with streptavidin.[11]
Quantification of Biotinylation
It is often necessary to determine the degree of biotinylation. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method.[16] Alternatively, a competition ELISA can be employed for more sensitive quantification.[17] For some commercially available biotinylation reagents with a built-in chromophore, the degree of labeling can be determined spectrophotometrically.[18]
Downstream Applications of Biotinylated Glycoproteins
Biotinylated glycoproteins are versatile tools for a wide range of applications:
-
Immunoassays: Used in ELISAs and Western blotting for sensitive detection.[1][19]
-
Affinity Chromatography: For the purification of interacting partners or for the isolation of the glycoprotein itself.[19][20]
-
Pull-Down Assays: To identify and study protein-protein or protein-glycan interactions.[19]
-
Cell Surface Labeling and Flow Cytometry: For the specific labeling and analysis of cell surface glycoproteins.[19][21]
-
Drug Targeting: Biotinylated glycoproteins can be used to target specific cells or tissues.[19]
Purification of Biotinylated Glycoproteins
The strong biotin-streptavidin interaction allows for efficient purification using streptavidin-coated beads or resins.[20][22] Elution of the biotinylated protein can be challenging due to the strength of this interaction and often requires harsh, denaturing conditions.[20] However, systems utilizing monomeric avidin or engineered streptavidin (Strep-Tactin®) allow for milder elution conditions with an excess of free biotin.[20][23] Magnetic beads coupled with streptavidin are also a popular choice for small-scale purification and immunoprecipitation.[24]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive biotinylation reagent. | Use fresh, properly stored reagents. |
| Presence of competing substances in the buffer (e.g., amines in NHS reactions). | Perform buffer exchange into an appropriate reaction buffer. | |
| Insufficient molar excess of biotin reagent. | Optimize the molar ratio of biotin reagent to protein. | |
| Protein Precipitation | Over-biotinylation leading to reduced solubility. | Reduce the molar excess of the biotinylation reagent or the reaction time.[25] |
| Inappropriate buffer conditions. | Ensure the buffer pH and composition are suitable for your protein's stability. | |
| Inconsistent Results | Incomplete removal of unreacted biotin. | Increase dialysis time or use a desalting column for more efficient removal.[26] |
| Incomplete reaction. | Extend the incubation time.[26] | |
| Functional Inactivation of Protein | Biotinylation of critical amino acid residues in the active site. | Switch to a carbohydrate-targeted or site-specific biotinylation method.[4] |
References
-
Biotinylation - Wikipedia. (n.d.). Retrieved from [Link]
-
Zeng, Y., et al. (2009). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Glycobiology, 19(12), 1376–1386. Retrieved from [Link]
-
Excedr. (2022, November 22). Biotinylation: Definition, Applications, Industry Uses. Retrieved from [Link]
-
Zeng, Y., et al. (2009). Efficient biotinylation of cell-surface glycoproteins using PAL. Nature Methods, 6(3), 207–209. Retrieved from [Link]
-
Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. Retrieved from [Link]
-
Blixt, O., et al. (2001). Chemoenzymatic synthesis of biotinylated nucleotide sugars as substrates for glycosyltransferases. Journal of Biological Chemistry, 276(49), 45781–45788. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Protein Biotinylation. Retrieved from [Link]
-
Ramakrishnan, B., and Qasba, P. K. (2010). Site-Specific Linking of Biomolecules via Glycan Residues Using Glycosyltransferases. Methods in Molecular Biology, 600, 119–131. Retrieved from [Link]
-
Bayer, E. A., et al. (1988). Enzyme-based Detection of Glycoproteins on Blot Transfers Using Avidin-Biotin Technology. Analytical Biochemistry, 170(1), 271–279. Retrieved from [Link]
-
G-Biosciences. (n.d.). Amine Reactive Biotin Reagents. Retrieved from [Link]
-
BioVision. (n.d.). Biotin-Hydrazide Biotinylation Protocol. Retrieved from [Link]
-
Promega Connections. (2011, February 2). Purification of biotinylated proteins. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Retrieved from [Link]
-
Hermanson, G. T. (2013). "Protein Biotinylation". In Bioconjugate Techniques. Academic Press. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Biotinylation Service. Retrieved from [Link]
-
Fairhead, M., & Howarth, M. (2015). Site-specific biotinylation of purified proteins using BirA. Methods in Molecular Biology, 1266, 171–184. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Accounts of Chemical Research, 44(9), 666–676. Retrieved from [Link]
-
Drake, P. M., et al. (2012). Chemical Glycoproteomics. ACS Chemical Biology, 7(1), 41–51. Retrieved from [Link]
-
IBA Lifesciences. (n.d.). Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins. Retrieved from [Link]
-
Chen, T. S., et al. (2005). Site-specific labeling of cellular proteins with unnatural substrates of biotin ligases. Journal of the American Chemical Society, 127(24), 8632–8633. Retrieved from [Link]
-
Upstate. (2004). Biotinylation of Proteins in Solution and on Cell Surfaces. Current Protocols in Protein Science. Retrieved from [Link]
-
AntBio. (2026, January 7). The Remarkable Biotinylated Proteins. Retrieved from [Link]
-
Tian, Y., & Zhang, H. (2017). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. Proteomics, 17(23-24), 1700157. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cell Surface Protein Biotinylation and Analysis. Retrieved from [Link]
-
Rispens, T., et al. (2016). Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. Journal of Immunological Methods, 431, 39–43. Retrieved from [Link]
-
Livnah, O., et al. (1993). The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. FEBS Letters, 328(1-2), 165–169. Retrieved from [Link]
-
Fairhead, M., & Howarth, M. (2015). Site-specific biotinylation of purified proteins using BirA. Methods in Molecular Biology, 1266, 171–184. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of glycoproteins on Western blot using biotinylated lectins. Retrieved from [Link]
-
Creative BioMart. (n.d.). Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins. Retrieved from [Link]
-
Protocol Online. (2009, March 13). quantification of Biotinylated protein. Retrieved from [Link]
-
Rega, M. F., et al. (2025, January 10). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR Protocols, 6(1), 103009. Retrieved from [Link]
-
Kuhn, B. T., et al. (2021, September 2). Biotinylation of Membrane Proteins for Binder Selections. protocols.io. Retrieved from [Link]
-
Protocol Online. (2014, March 5). Surface biotinylation problem(s). Retrieved from [Link]
-
ResearchGate. (2015, February 22). I am having problems with biotinylation consistency, does anyone have any suggestions/advice? Retrieved from [Link]
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Application Notes & Protocols: Leveraging Biotin-PEG3-oxyamine HCl Salt for Advanced Proteomic Analysis of Glycoproteins
Introduction: A Chemoselective Tool for Glycoproteomics
In the intricate landscape of proteomics, the ability to selectively isolate and identify specific protein subpopulations is paramount. Glycoproteins, with their critical roles in cell signaling, adhesion, and immune responses, represent a particularly important and challenging sub-proteome to study. Biotin-PEG3-oxyamine HCl salt has emerged as a powerful chemical probe designed for the specific and efficient biotinylation of glycoproteins, enabling their subsequent enrichment and analysis.[1]
This reagent's utility is rooted in its unique trifunctional structure:
-
Biotin: A high-affinity purification tag that forms one of the strongest known non-covalent interactions with avidin and streptavidin, facilitating highly efficient capture of labeled proteins.[2][3][4]
-
Oxyamine Group (-ONH2): A specialized reactive group that undergoes a highly selective and stable reaction, known as an oxime ligation, with carbonyl groups (aldehydes and ketones).[5][6][7] This bioorthogonal reaction does not interfere with other functional groups present in biological systems, ensuring exquisite labeling specificity.[8]
-
PEG3 Spacer: A short, hydrophilic, discrete polyethylene glycol (dPEG®) linker.[1] This component is not merely a spacer; it is a critical design element that confers significant advantages. It dramatically increases the water solubility of the entire reagent, prevents aggregation of the labeled biomolecules, and extends the biotin moiety away from the protein surface.[1][9][10] This extension minimizes steric hindrance, ensuring efficient binding to streptavidin-coated surfaces.[11][12]
The hydrochloride (HCl) salt form of the reagent enhances its stability and solubility in aqueous buffers, simplifying its handling and application in experimental workflows.
The Underlying Chemistry: Aniline-Catalyzed Oxime Ligation
The core of this technology is the chemoselective ligation between the oxyamine group of the reagent and an aldehyde. While aldehydes are rare on native proteins, they can be controllably generated on the carbohydrate moieties of glycoproteins through mild oxidation.[13] The oxyamine nucleophilically attacks the aldehyde's carbonyl carbon, forming a stable oxime bond with the elimination of a water molecule.[14]
This reaction proceeds optimally under slightly acidic conditions (pH ~4.5-5.5). However, for applications involving live cells where maintaining physiological pH is critical, the reaction rate can be dramatically accelerated by the addition of a catalyst, such as aniline.[15] Aniline catalysis enables efficient oxime bond formation at neutral or near-neutral pH (6.7-7.4), making it possible to label cell surface glycoproteins on viable cells with minimal perturbation.[15][16]
Caption: Mechanism of glycoprotein biotinylation.
Application: Selective Profiling of the Cell Surface Glycoproteome
A primary application for Biotin-PEG3-oxyamine is the comprehensive identification of proteins on the surface of living cells. This workflow enables researchers to capture a snapshot of the "surfaceome," which is critical for biomarker discovery and understanding cellular responses to external stimuli.
The process involves three main stages:
-
Selective Labeling: Live cells are treated under controlled conditions to generate aldehydes on surface glycans, followed by covalent tagging with Biotin-PEG3-oxyamine.
-
Affinity Enrichment: Labeled cells are lysed, and the biotinylated proteins are selectively captured from the complex lysate using streptavidin-conjugated beads.[17][18]
-
Proteomic Identification: The enriched proteins are eluted, processed, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]
Caption: Workflow for cell surface glycoproteome analysis.
Detailed Protocol: Biotinylation and Enrichment of Live Cell Surface Glycoproteins
This protocol provides a robust method for labeling and isolating cell surface glycoproteins from cultured mammalian cells for downstream mass spectrometry analysis.
A. Materials and Reagents
| Reagent | Typical Concentration / Storage |
| This compound | Store at -20°C, desiccated. |
| Sodium periodate (NaIO₄) | Prepare fresh 100 mM stock in DPBS. Store protected from light. |
| Aniline | Prepare fresh 100 mM stock in DPBS. |
| Quenching Solution | 100 mM Glycerol in DPBS. |
| Cell Culture Medium (e.g., DMEM) | As required for cell line. |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Ca²⁺/Mg²⁺ free. |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitor cocktail. |
| Streptavidin Magnetic Beads | Commercial supplier (e.g., Thermo Fisher, Cytiva). |
| Wash Buffer 1 | 2% SDS in PBS. |
| Wash Buffer 2 | 8 M Urea, 1 M NaCl in 100 mM Tris-HCl, pH 8.5. |
| Elution Buffer | 2X SDS-PAGE sample buffer with DTT. |
B. Step-by-Step Methodology
PART I: Labeling of Live Cells
-
Cell Preparation:
-
Culture cells of interest to ~80-90% confluency. For suspension cells, aim for a density of 1-2 x 10⁶ cells/mL.
-
Gently wash 1-5 x 10⁷ cells twice with ice-cold DPBS. Pellet cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) between washes.
-
-
Oxidation of Glycans:
-
Resuspend the cell pellet in 1 mL of ice-cold DPBS.
-
Add sodium periodate stock solution to a final concentration of 1 mM.
-
Incubate for 20 minutes on ice in the dark, with occasional gentle mixing.
-
Causality Check: This step uses mild conditions (low temperature, short duration) to preferentially oxidize sialic acid cis-diols while maintaining cell viability. Over-oxidation can damage cell membranes.
-
-
Quenching and Washing:
-
Pellet the cells and remove the periodate solution.
-
Resuspend in 1 mL of Quenching Solution (1 mM glycerol final concentration can also be used) and incubate for 5 minutes on ice to quench any remaining periodate.
-
Wash the cells three times with ice-cold DPBS to remove all traces of quenching and oxidation reagents.
-
-
Biotinylation Reaction:
-
Prepare the labeling solution immediately before use: In DPBS, combine this compound (final concentration 250 µM) and Aniline (final concentration 10 mM). Adjust pH to 6.7 if necessary.
-
Resuspend the cell pellet in 1 mL of the labeling solution.
-
Incubate for 60-90 minutes at 4°C with gentle rotation.
-
Causality Check: Aniline is critical for driving the reaction to completion at this near-neutral pH.[15] The low temperature minimizes endocytosis of surface proteins.
-
-
Final Washes and Cell Lysis:
-
Pellet the labeled cells and wash three times with ice-cold DPBS to remove unreacted biotinylation reagent.
-
Add 500 µL of ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
PART II: Enrichment and Preparation for Mass Spectrometry
-
Affinity Capture:
-
Equilibrate an appropriate amount of streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Stringent Washing:
-
Self-Validation: This series of stringent washes is crucial to remove non-specifically bound proteins, ensuring the trustworthiness of the final dataset.
-
Wash the beads sequentially with:
-
2x with Wash Buffer 1 (2% SDS).
-
2x with Wash Buffer 2 (8 M Urea).
-
3x with Lysis Buffer.
-
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of Elution Buffer (2X SDS-PAGE sample buffer).
-
Boil the sample at 95-100°C for 10 minutes to denature the proteins and release them from the beads.
-
Note: The biotin-streptavidin interaction is extremely strong; elution typically requires harsh, denaturing conditions.[18]
-
-
Sample Preparation for LC-MS/MS:
-
The eluted sample is now ready for in-gel or in-solution tryptic digestion protocols standard for mass spectrometry sample preparation. This typically involves reduction of disulfide bonds, alkylation of free thiols, and enzymatic digestion.
-
Data Presentation and Interpretation
Following LC-MS/MS analysis, data should be processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. A successful experiment will show a significant enrichment of known cell-surface glycoproteins.
Table 1: Representative Quantitative Proteomics Data (Note: This is example data for illustrative purposes)
| Protein ID (UniProt) | Gene Name | Description | Log₂ Fold Change (Enriched/Lysate) | p-value |
| P02768 | TFRC | Transferrin receptor protein 1 | 5.8 | <0.0001 |
| P04637 | EGFR | Epidermal growth factor receptor | 5.2 | <0.0001 |
| P08575 | ITGB1 | Integrin beta-1 | 4.9 | <0.0001 |
| P31749 | ACTB | Actin, cytoplasmic 1 | 0.2 | 0.85 |
| P62993 | GAPDH | GAPDH | -0.1 | 0.91 |
The data clearly shows high enrichment for known cell surface proteins (TFRC, EGFR, ITGB1) and no enrichment for common cytosolic contaminants (ACTB, GAPDH), validating the specificity of the workflow.
References
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). ACS Publications. [Link]
-
Direct detection of biotinylated proteins by mass spectrometry. (2014). PubMed - NIH. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). PMC - NIH. [Link]
-
Simple, rapid streptavidin-based enrichment using Capturem technology. (n.d.). Takara Bio. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). Semantic Scholar. [Link]
-
Procedure for Enriching Cell Surface Proteins Using Biotin Affinity. (n.d.). MtoZ Biolabs. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (n.d.). ORKG Ask. [Link]
-
Bio-PEG3-Oxyamine HCl salt. (n.d.). CD Bioparticles. [Link]
-
Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. (n.d.). Cytiva. [Link]
-
Biotinylated proteins are enriched using streptavidin-coated beads... (n.d.). ResearchGate. [Link]
-
Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method. (n.d.). SpringerLink. [Link]
-
Off-the-shelf proximity biotinylation for interaction proteomics. (n.d.). ResearchGate. [Link]
-
Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID. (n.d.). PMC - NIH. [Link]
-
"Protein Biotinylation". (2010). ResearchGate. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH. [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. [Link]
-
Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. (2021). NIH. [Link]
-
Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. (1997). PubMed. [Link]
-
Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (n.d.). ResearchGate. [Link]
-
Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). PMC - NIH. [Link]
-
Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). ResearchGate. [Link]
-
High-throughput Biotinylation of Proteins. (n.d.). PMC - PubMed Central. [Link]
-
What are best practices and the protocol for peptide biotinylation?. (2016). Sartorius. [Link]
-
High efficiency labeling of glycoproteins on living cells. (n.d.). PMC - NIH. [Link]
-
Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. (n.d.). PMC - NIH. [Link]
-
Action of Hydroxylamine on Aldehyde and Ketone. (2019). YouTube. [Link]
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- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
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- 16. researchgate.net [researchgate.net]
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- 18. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
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Quantifying biotinylation efficiency with Biotin-PEG3-oxyamine
Application Note & Protocol
Topic: Quantifying Biotinylation Efficiency with Biotin-PEG3-oxyamine Audience: Researchers, scientists, and drug development professionals.
Introduction: The Precision of Oxime Ligation for Targeted Biotinylation
Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in life sciences, enabling sensitive detection and robust purification through its high-affinity interaction with avidin and streptavidin. While traditional methods often target primary amines, leading to random and potentially disruptive labeling, the use of Biotin-PEG3-oxyamine offers a highly chemoselective approach. This reagent specifically targets carbonyl groups—aldehydes and ketones—which can be selectively introduced into biomolecules, such as through the periodate oxidation of glycoproteins.[1][2]
The oxyamine functional group (-ONH₂) reacts with an aldehyde or ketone to form a stable oxime bond, a reaction that is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[3][4] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer arm (dPEG®) enhances the water solubility of the biotin reagent, prevents protein aggregation, and extends the biotin moiety away from the molecule's surface, thereby reducing steric hindrance and improving its accessibility to avidin or streptavidin.[1]
A critical, yet often overlooked, step in any biotinylation workflow is the accurate determination of its efficiency. Quantifying the Degree of Labeling (DOL), or the molar ratio of biotin to the target biomolecule, is essential for ensuring reproducibility, optimizing assay performance, and maintaining the biological activity of the labeled molecule.[5][6] This guide provides a comprehensive overview and detailed protocols for quantifying the efficiency of biotinylation achieved with Biotin-PEG3-oxyamine.
Overall Experimental Workflow
The process begins with the generation of carbonyl groups on the target biomolecule, followed by the biotinylation reaction, removal of excess biotin, and finally, quantification of the incorporated biotin.
Figure 1: High-level workflow for targeted biotinylation and quantification.
Part A: Protocol for Biomolecule Preparation (Example: Glycoprotein Oxidation)
To react with Biotin-PEG3-oxyamine, your target molecule must possess an aldehyde or ketone group. For glycoproteins, these can be generated by mild oxidation of cis-diol moieties in sugar residues.
Materials:
-
Glycoprotein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Desalting column or dialysis cassette (e.g., 10K MWCO for IgG)
Protocol:
-
Prepare Protein: Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-10 mg/mL.[7]
-
Prepare Periodate: Prepare a fresh solution of 20-100 mM NaIO₄ in the same oxidation buffer.
-
Oxidation Reaction: Add the NaIO₄ solution to the protein solution to achieve a final periodate concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark (periodate is light-sensitive).
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 15 mM glycerol) and incubating for 5 minutes.
-
Purification: Immediately remove the excess periodate and byproducts by passing the solution through a desalting column or by dialyzing against a suitable buffer for the subsequent oxime ligation (e.g., PBS, pH 6.5-7.5).[7]
Scientist's Note: The optimal pH for periodate oxidation is slightly acidic (pH 5.5), while the oxime ligation is most efficient between pH 4-5 but can proceed effectively at neutral pH, especially with catalysts.[8][9][10] A buffer exchange post-oxidation is crucial to adjust the pH for the next step.
Part B: Protocol for Biotinylation with Biotin-PEG3-oxyamine
Materials:
-
Aldehyde-activated biomolecule (from Part A)
-
Biotin-PEG3-oxyamine HCl salt
-
Reaction Buffer (e.g., PBS or MES buffer, pH 6.5-7.5)[7]
Protocol:
-
Prepare Reagent: Immediately before use, dissolve Biotin-PEG3-oxyamine in the reaction buffer to a concentration of 10-50 mM.
-
Reaction Setup: Add a 20- to 50-fold molar excess of the dissolved Biotin-PEG3-oxyamine to the aldehyde-activated biomolecule.
-
Catalysis (Optional but Recommended): For reactions at or near neutral pH, the rate can be significantly enhanced by adding a catalyst like aniline to a final concentration of 10-100 mM.[10]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: This step is critical for accurate quantification. Remove all unreacted Biotin-PEG3-oxyamine using extensive dialysis or a desalting column. The biotinylated protein is now ready for quantification.[11][12][13]
Part C: Quantification of Biotinylation Efficiency
Two common and reliable methods for determining the degree of biotinylation are the HABA colorimetric assay and a more sensitive fluorescence-based assay.
Method 1: HABA Assay (Colorimetric)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a rapid and simple colorimetric method. It is based on the displacement of HABA dye from the avidin-HABA complex by biotin.[12][14] This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[6][15]
Figure 2: HABA assay principle: Biotin displaces HABA from Avidin.
Protocol (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare a solution containing HABA and avidin according to a commercial kit protocol (e.g., Thermo Scientific Pierce Biotin Quantitation Kit) or by mixing HABA and avidin in PBS.[12][14]
-
Initial Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[14]
-
Add Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix gently by pipetting.
-
Final Reading: Wait for the reading to stabilize (approx. 15-30 seconds). Measure and record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).[12]
-
Calculate Results: Use the change in absorbance to calculate the concentration of biotin.
| Parameter | Symbol | Value/Formula |
| Molar Extinction Coefficient | ε | 34,000 M⁻¹cm⁻¹[14][15] |
| Pathlength (cuvette) | b | 1 cm |
| Change in Absorbance | ΔA₅₀₀ | (A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin) |
| Biotin Concentration (M) | [Biotin] | (ΔA₅₀₀) / (ε * b * Dilution Factor) |
| Protein Concentration (M) | [Protein] | (Protein mg/mL) / (Protein MW in mg/mmol) |
| Degree of Labeling (DOL) | DOL | [Biotin] / [Protein] |
| Table 1: HABA Assay Calculation Parameters.Note: Dilution factor for this protocol is 0.1 (100 µL sample in 1000 µL total volume). |
Method 2: Fluorescence De-Quenching Assay
This method offers higher sensitivity and is suitable for low-concentration samples. It utilizes a fluorescently labeled avidin (e.g., Alexa Fluor™ 488-avidin) that is pre-complexed with HABA. HABA acts as a quencher via Fluorescence Resonance Energy Transfer (FRET).[16] When the biotinylated sample is added, it displaces HABA, disrupting FRET and causing an increase in fluorescence proportional to the biotin concentration.[16][17]
Figure 3: Biotin displaces a quencher (HABA) to restore fluorescence.
Protocol (Microplate Format):
-
Prepare Standards: Create a standard curve using a known concentration of free biotin or a biotinylated control protein (e.g., 0 to 100 pmol).
-
Prepare Reporter Reagent: Prepare the fluorescent avidin/HABA reporter reagent as specified by the manufacturer (e.g., Thermo Scientific Fluorescence Biotin Quantitation Kit).
-
Plate Setup: Pipette 10 µL of each standard and your unknown biotinylated samples into separate wells of a black opaque 96-well microplate.[17]
-
Add Reporter: Add 90 µL of the reporter reagent to each well. Mix gently.
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure Fluorescence: Read the plate on a fluorescence plate reader with excitation at ~494 nm and emission at ~520 nm.[17]
-
Calculate Results: Plot the fluorescence intensity of the standards versus their concentration (pmol/well). Use the resulting linear regression to determine the concentration of biotin in your unknown samples. Calculate the DOL as described in the HABA method.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | Inactive Reagent: Biotin-PEG3-oxyamine is moisture-sensitive. | Store reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| No/Few Carbonyl Groups: Inefficient oxidation of the biomolecule. | Optimize the concentration of sodium periodate and reaction time. Confirm the presence of oxidizable groups (e.g., glycans) on your target. | |
| Suboptimal pH: The oxime ligation reaction is pH-dependent.[8][10] | Ensure the reaction buffer is within the optimal pH range (4.5-7.5). Consider using a catalyst like aniline to improve efficiency at neutral pH.[9] | |
| Inconsistent Results | Incomplete Removal of Excess Biotin: Free biotin will compete in the quantification assay, leading to an overestimation of DOL.[12][13] | Be rigorous with purification. Increase dialysis time/volume changes or use a desalting column with the appropriate MWCO. Run a "mock" biotinylation reaction without protein and ensure the purified buffer shows no biotin in the assay.[18] |
| Protein Precipitation: The protein may be unstable under the reaction conditions or due to over-labeling. | Perform a buffer exchange to ensure optimal protein stability. Test a range of biotin reagent molar excess ratios to find the optimal balance between labeling efficiency and protein integrity.[11] | |
| HABA Assay Issues | Low Signal (ΔA₅₀₀ is small): The biotin concentration is too low for the assay's detection limit. | Concentrate your protein sample. Alternatively, switch to the more sensitive fluorescence-based assay. |
| Underestimation of DOL: Steric hindrance may prevent avidin from accessing all biotin molecules, a known limitation of avidin-based assays.[5][19] | While difficult to overcome, the PEG3 spacer is designed to minimize this. Be aware that the measured DOL represents accessible biotin, which is often the most functionally relevant value. |
References
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Application Notes & Protocols: A Guide to Biotinylation of Glycans via Oxime Ligation
Introduction: The Elegance of Chemoselective Ligation in Glycobiology
In the intricate landscape of cellular biology, glycans—the complex carbohydrate structures decorating proteins and lipids—play a pivotal role in a myriad of physiological and pathological processes, including cell-cell recognition, signaling, and immune responses.[1] The ability to specifically label and subsequently study these glycoconjugates is paramount for advancing our understanding of their functions. This guide delves into a robust and highly specific method for biotinylating glycoproteins: the reaction of Biotin-PEG3-oxyamine with periodate-oxidized glycans.
This powerful technique hinges on two key chemical transformations: the selective oxidation of cis-diols within sugar moieties by sodium periodate (NaIO₄) to generate reactive aldehydes, and the subsequent chemoselective ligation of these aldehydes with an aminooxy-functionalized biotin probe to form a stable oxime bond.[2][3] The term "chemoselective" is crucial here; it signifies that the reaction occurs specifically between the desired functional groups (aldehyde and oxyamine) without interfering with other functional groups present on the biomolecule, such as amines or thiols.[4][5] This specificity ensures that the biotin label is directed exclusively to the glycan portions of the glycoprotein.
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG3 linker, between the biotin and the oxyamine group offers several advantages. The hydrophilic nature of the PEG linker enhances the water solubility of the biotinylation reagent and the resulting biotinylated glycoprotein, which can help prevent aggregation.[6][7]
This document provides a comprehensive overview of the chemical principles, a detailed, field-tested protocol, and troubleshooting guidance for the successful biotinylation of glycoproteins using Biotin-PEG3-oxyamine.
Chemical Principle: A Two-Step Path to Specific Biotinylation
The overall process can be dissected into two distinct, yet sequential, chemical reactions.
-
Oxidation of Glycans: The first step involves the treatment of the glycoprotein with sodium periodate. This salt is a mild oxidizing agent that specifically cleaves the bond between adjacent carbon atoms that each bear a hydroxyl group (a cis-diol), a common feature in many sugar residues.[3] This cleavage results in the formation of two aldehyde groups. The concentration of sodium periodate can be modulated to control the extent of oxidation. For instance, a low concentration (e.g., 1 mM) tends to selectively oxidize sialic acids, which are often the terminal sugars on glycan chains.[3] Higher concentrations (>10 mM) will lead to the oxidation of other sugar residues like galactose and mannose.[3]
-
Oxime Ligation: The newly generated aldehyde groups serve as a chemical handle for the subsequent ligation step. Biotin-PEG3-oxyamine contains a terminal aminooxy group (-O-NH₂). This group acts as a potent nucleophile that reacts with the aldehyde to form a stable oxime linkage (-O-N=CH-).[8][9][10] This reaction is highly efficient and proceeds under mild, aqueous conditions compatible with the structural integrity of most proteins.[9] To further enhance the reaction kinetics, especially at neutral or near-neutral pH, a catalyst such as aniline can be employed.[11][12][13]
Visualizing the Chemistry and Workflow
To better illustrate the process, the following diagrams outline the chemical reaction and the experimental workflow.
Caption: Chemical reaction scheme for glycan biotinylation.
Caption: Experimental workflow for biotinylating glycans.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific glycoprotein and downstream application.
Materials and Reagents
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Biotin-PEG3-oxyamine
-
Aniline (optional, but recommended catalyst)
-
Ethylene glycol or glycerol
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 6.7-7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol Steps
Part A: Periodate Oxidation of Glycoprotein
-
Prepare Glycoprotein: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL. The optimal concentration may vary.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of sodium meta-periodate in the Reaction Buffer. Protect this solution from light.
-
Expert Insight: Periodate solutions are light-sensitive and should be freshly prepared. Working in a darkened room or using amber tubes is recommended to maintain the reagent's activity.[3]
-
-
Oxidation Reaction: Add the 20 mM sodium periodate solution to the glycoprotein solution to achieve the desired final concentration of NaIO₄.
-
Quench the Reaction: Terminate the oxidation by adding ethylene glycol to a final concentration of 10-20 mM. Incubate on ice for 10 minutes.
-
Expert Insight: Quenching is a critical step to stop the oxidation process and prevent non-specific reactions in the subsequent steps. Ethylene glycol consumes the excess periodate.
-
-
Remove Excess Reagents: Immediately desalt the oxidized glycoprotein using a desalting column equilibrated with Labeling Buffer to remove the excess periodate and quenching agent. This step is crucial to prevent interference with the subsequent ligation reaction.
Part B: Oxime Ligation with Biotin-PEG3-oxyamine
-
Prepare Biotin-PEG3-oxyamine Solution: Prepare a 10-50 mM stock solution of Biotin-PEG3-oxyamine in anhydrous DMSO.
-
Expert Insight: Oxyamine reagents can be hygroscopic. It is advisable to warm the vial to room temperature before opening to prevent moisture condensation.[14]
-
-
Prepare Aniline Catalyst (Optional): Prepare a 100 mM stock solution of aniline in Labeling Buffer.
-
Ligation Reaction: To the desalted, oxidized glycoprotein, add the Biotin-PEG3-oxyamine stock solution to a final concentration of 1-5 mM. If using the catalyst, add the aniline stock solution to a final concentration of 10 mM.
-
The optimal molar ratio of biotin reagent to glycoprotein should be determined empirically. A 50-fold molar excess of the biotin reagent is a good starting point.[2]
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking or rocking, protected from light.
-
Purification: Remove the excess, unreacted Biotin-PEG3-oxyamine and aniline by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Storage: The biotinylated glycoprotein is now ready for downstream applications. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or add stabilizers like BSA and sodium azide and store at 4°C.[2]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Glycoprotein Concentration | 1-5 mg/mL | Ensures sufficient material for labeling and downstream applications. |
| NaIO₄ Concentration | 1-10 mM | 1 mM for sialic acids; 10 mM for broader sugar oxidation.[3] |
| Oxidation Time | 30 minutes on ice | Sufficient for oxidation while minimizing potential protein damage. |
| Biotin-PEG3-oxyamine | 1-5 mM (or ~50x molar excess) | Ensures the reaction goes to completion.[2] |
| Aniline Catalyst | 10 mM (optional) | Increases reaction rate, especially at neutral pH.[11][12] |
| Ligation Time | 2 hours at room temperature | Allows for efficient oxime bond formation. |
| pH for Oxidation | 5.5 | Optimal for periodate activity. |
| pH for Ligation | 6.7 - 7.4 | Compatible with protein stability and aniline catalysis. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Biotinylation | Inefficient oxidation. | Ensure the sodium periodate solution is freshly prepared and protected from light. Optimize the NaIO₄ concentration and incubation time. |
| Inefficient ligation. | Increase the concentration of Biotin-PEG3-oxyamine. Add aniline catalyst to the ligation reaction. Ensure the pH of the Labeling Buffer is appropriate (6.7-7.4). | |
| Glycoprotein is not glycosylated or has inaccessible glycans. | Confirm the glycosylation status of your protein. Consider denaturing conditions if preserving protein activity is not required. | |
| Protein Precipitation/Aggregation | High degree of biotinylation leading to hydrophobicity. | Reduce the concentration of Biotin-PEG3-oxyamine or the reaction time. The PEG linker should minimize this, but it can still occur with excessive labeling. |
| Protein instability in the reaction buffers. | Screen different buffer conditions. Ensure the desalting steps are performed promptly. | |
| High Background/Non-specific Binding | Insufficient quenching of periodate. | Ensure the quenching step is performed correctly and for a sufficient duration. |
| Inadequate removal of excess biotin reagent. | Use a high-quality desalting column and ensure it is properly equilibrated. Consider a second round of desalting if high background persists. |
Conclusion
The biotinylation of glycoproteins through periodate oxidation and subsequent oxime ligation with Biotin-PEG3-oxyamine is a highly specific and efficient method for labeling glycans. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably generate biotinylated glycoproteins for a wide array of applications, from affinity purification and western blotting to cell imaging and glycoproteomic studies. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in their exploration of the complex world of glycobiology.
References
- Spicer, C. D., & Davis, B. G. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Chirality, 22(1), 13-22.
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ResearchGate. (n.d.). Chemoselective Ligation: Bioorthogonal Reagents | Request PDF. Retrieved from [Link]
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- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
- Wucherpfennig, T. G., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(34), 10079–10086.
- Roy, S., et al. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. Chemical Science, 12(23), 8087–8094.
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G-Biosciences. (n.d.). Sodium metaperiodate. Retrieved from [Link]
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- Shao, J., & Wang, P. G. (2011). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Gowda, C., et al. (2023). sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides.
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- Zeng, Y., et al. (2009). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Molecular & Cellular Proteomics, 8(10), 2368-2378.
- Zeng, Y., et al. (2009). Efficient biotinylation of cell-surface glycoproteins using PAL.
-
ResearchGate. (n.d.). One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions | Request PDF. Retrieved from [Link]
- Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells.
-
Bio-Synthesis. (2022, November 16). One-Step Biotinylation of Carbohydrates. Retrieved from [Link]
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- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Biotin-PEG3-Oxyamine Conjugation
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the pH-sensitive conjugation of Biotin-PEG3-oxyamine to carbonyl-containing molecules (aldehydes and ketones).
Section 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing the reaction, providing the causal explanations behind the experimental choices.
Q1: Why is pH the most critical parameter for Biotin-PEG3-oxyamine conjugation?
The conjugation of an oxyamine (R-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond is a two-step, pH-dependent process. Understanding this mechanism is key to optimizing your reaction.[1]
-
Nucleophilic Attack: The reaction begins with the lone pair of electrons on the oxyamine's nitrogen atom attacking the electrophilic carbonyl carbon. This step requires the oxyamine to be in its neutral, nucleophilic state (R-ONH₂).
-
Acid-Catalyzed Dehydration: This initial attack forms an unstable carbinolamine intermediate. This intermediate must then be dehydrated (lose a molecule of water) to form the final, stable oxime C=N bond. This dehydration step is catalyzed by acid (H⁺).
The critical role of pH arises from a chemical "tug-of-war":
-
At Low pH (e.g., < 4): The environment is rich in protons (H⁺). While this strongly favors the acid-catalyzed dehydration (Step 2), it also protonates the oxyamine nucleophile (to R-ONH₃⁺). This protonated form is no longer nucleophilic and cannot initiate the attack on the carbonyl, thus inhibiting Step 1.[1]
-
At High pH (e.g., > 8): The concentration of the free, nucleophilic oxyamine is high, favoring the initial attack (Step 1). However, the lack of sufficient acid catalysis makes the dehydration of the intermediate (Step 2) the rate-limiting step, slowing the overall reaction.[1]
Therefore, the optimal pH is a compromise that maintains a sufficient concentration of the reactive oxyamine while still providing enough acid catalysis for efficient dehydration.
Q2: What is the generally recommended pH range for oxime ligation?
For most uncatalyzed oxime ligations, the optimal reaction rate is achieved in a mildly acidic pH range of 4.5 to 6.5 .[1][2][3] Many biomolecules, such as proteins and antibodies, are sensitive to pH extremes, so starting your optimization within this range is a prudent strategy. However, the reaction can still proceed at neutral pH (7.0-7.4), albeit often at a slower rate.[1][4]
Q3: Which buffer should I choose for my conjugation reaction?
The choice of buffer is critical, as some common buffer components can interfere with the reaction. Avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the oxyamine for reaction with the carbonyl group.[5][6][7]
| Buffer System | Useful pH Range | Suitability for Oxime Ligation | Notes |
| Sodium Acetate | 3.6 - 5.6 | Excellent | A common and effective choice for the optimal acidic pH range.[3] |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | Excellent | A "Good's" buffer that is non-interfering and suitable for the higher end of the optimal range. |
| Phosphate Buffer (e.g., PBS) | 6.0 - 8.0 | Good | Widely used for reactions at or near physiological pH. Ensure it is free of amine additives.[4] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Good | Another common biological buffer suitable for reactions at neutral pH. |
| Tris (tris(hydroxymethyl)aminomethane) | 7.5 - 9.0 | Avoid | Contains a primary amine that will directly compete in the reaction.[5][6] |
| Glycine | 2.2 - 3.6 / 8.6 - 10.6 | Avoid | Also contains a primary amine that interferes with the conjugation.[5][6] |
Q4: Can I use a catalyst to improve the reaction rate, especially at neutral pH?
Yes. If your biomolecule is unstable at acidic pH or if the reaction is too slow at neutral pH, a nucleophilic catalyst is highly recommended. Aniline and its derivatives are the most common and effective catalysts for oxime formation.[8][9][10] They work by forming a more reactive protonated Schiff base intermediate with the carbonyl, which is then more readily attacked by the oxyamine.[9][10]
Several studies have shown that substituted anilines, particularly m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) , are significantly more efficient catalysts than aniline, offering rate enhancements of 15-fold or more.[11][12] These catalysts are particularly effective at neutral pH (7.0), making them ideal for bioconjugation under physiological conditions.[9][11]
Section 2: Visualizing the pH-Dependent Mechanism
The following diagram illustrates the critical balance required for successful oxime ligation. The optimal pH provides a compromise between ensuring the oxyamine is nucleophilic (Step 1) and enabling the acid-catalyzed dehydration of the intermediate (Step 2).
Caption: pH-dependent mechanism of oxime bond formation.
Section 3: Experimental Protocol - pH Optimization Screening
This protocol provides a robust framework for determining the optimal pH for your specific Biotin-PEG3-oxyamine conjugation. It utilizes small-scale parallel reactions and analysis by SDS-PAGE.
Objective: To identify the pH that provides the highest conjugation efficiency for your specific carbonyl-containing protein or molecule.
Materials:
-
Your carbonyl-containing molecule (e.g., protein with an introduced aldehyde group).
-
Buffer Stocks (0.2 M, 2x concentration):
-
0.2 M Sodium Acetate, pH 4.5
-
0.2 M Sodium Acetate, pH 5.5
-
0.2 M MES, pH 6.5
-
0.2 M Phosphate Buffer, pH 7.5
-
-
(Optional) Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in DMSO.
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE analysis equipment (gels, running buffer, loading dye, protein standards).
-
Western Blotting equipment for detection via streptavidin-HRP.
Methodology:
-
Prepare Reactant Solutions:
-
Dissolve your carbonyl-containing protein to a final concentration of 2 mg/mL in ultrapure water or a non-amine buffer.
-
Prepare a 10 mM stock solution of Biotin-PEG3-oxyamine in the same buffer. Note: If using the HCl salt, ensure the buffer capacity is sufficient to maintain the target pH.
-
-
Set Up Parallel Reactions:
-
Label four microcentrifuge tubes: "pH 4.5", "pH 5.5", "pH 6.5", "pH 7.5".
-
In each tube, combine the following:
-
50 µL of the appropriate 2x Buffer Stock (e.g., 50 µL of 0.2 M Sodium Acetate, pH 4.5 in the "pH 4.5" tube).
-
25 µL of your protein solution (final concentration will be 1 mg/mL).
-
Add Biotin-PEG3-oxyamine stock to achieve a desired molar excess (e.g., 20-fold molar excess over the protein). Adjust volume with ultrapure water to a final reaction volume of 100 µL.
-
-
(Optional) For catalyzed reactions, add the pPDA stock to a final concentration of 2-10 mM.[11]
-
-
Incubation:
-
Incubate all reactions for a set time (e.g., 2 hours) at room temperature or 37°C. Keep the time and temperature consistent across all samples.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding 10 µL of quenching solution to each tube. This will consume any unreacted carbonyls.
-
-
Analysis by SDS-PAGE:
-
Prepare samples for SDS-PAGE by adding loading dye and boiling if required.
-
Load equal amounts of protein from each reaction, including an unconjugated protein control, onto the gel.
-
Run the gel and visualize using Coomassie blue staining. Successful conjugation will result in a shift in the molecular weight of the protein band. The band with the greatest upward shift and highest intensity represents the most efficient conjugation.
-
For more sensitive detection, perform a Western blot and probe with a streptavidin-HRP conjugate to specifically detect the biotinylated protein.
-
Section 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.[5][6][15]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incorrect pH: The pH is either too high or too low, inhibiting one of the reaction steps. | Action: Perform the pH screening protocol described above. This is the most common cause of failure. |
| 2. Interfering Buffer Components: Presence of Tris, glycine, or other primary amines in the protein buffer.[5][6][7] | Action: Perform a buffer exchange into a recommended buffer (e.g., Acetate, MES, or PBS) using dialysis or a desalting column before starting the conjugation.[6] | |
| 3. Inactive Reagents: The Biotin-PEG3-oxyamine has hydrolyzed due to improper storage, or the carbonyl on the target molecule has degraded. | Action: Use fresh, high-quality reagents. Store the oxyamine reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation.[5] | |
| 4. Slow Reaction Kinetics: The reaction is inherently slow at the chosen pH (especially neutral pH without a catalyst) and concentration. | Action: Increase the reaction time or temperature. Alternatively, add a catalyst like p-phenylenediamine (pPDA) to accelerate the reaction, especially at pH 7.0-7.4.[9][11] | |
| Protein Precipitation During Reaction | 1. Protein Instability: The selected pH is near the isoelectric point (pI) of your protein, causing it to lose solubility. | Action: Check the pI of your protein. Adjust the reaction pH to be at least one unit away from the pI. If precipitation persists, try a different buffer system.[7] |
| 2. Over-modification: Excessive conjugation can alter the protein's properties, leading to aggregation. | Action: Reduce the molar excess of the Biotin-PEG3-oxyamine reagent in the reaction. | |
| Inconsistent Results Batch-to-Batch | 1. Inconsistent Reagent Preparation: Small variations in buffer pH or reagent concentrations. | Action: Calibrate your pH meter before preparing buffers. Use fresh, anhydrous solvents (like DMSO) to prepare stock solutions of the biotin reagent to prevent hydrolysis.[16] |
| 2. Variable Protein Quality: The starting protein material differs between batches (e.g., purity, presence of additives). | Action: Ensure high-purity (>95%) starting material. Verify the formulation of each new batch of protein to check for interfering additives.[6] |
References
- Vertex AI Search. (2024). Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. Google.
- Benchchem. (n.d.). Troubleshooting low yield in bioconjugation reactions.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]
-
Rashidian, M., et al. (2013). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 49(75), 8344-8346. Retrieved from [Link]
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
- Benchchem. (n.d.). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for bioconjugation.
-
Bissell, P., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 9(5), 1148-1153. Retrieved from [Link]
- Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide.
-
Crisan, D. N., & O'Reilly, R. K. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(21), 3582-3593. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation.
-
ResearchGate. (n.d.). Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of oxime ligation and click reaction. Retrieved from [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(15), 5642-5645. Retrieved from [Link]
-
Wang, C., et al. (2014). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Biomacromolecules, 15(7), 2469-2477. Retrieved from [Link]
- BroadPharm. (2022). Protocol for PEG Aminooxy.
- Vector Labs. (n.d.). Biotin-dPEG®₃-oxyamine. HCl.
-
Bako, J., et al. (2020). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Pharmaceuticals, 13(10), 291. Retrieved from [Link]
- BroadPharm. (n.d.). Biotin-PEG3-oxyamine HCl salt.
- Vector Labs. (n.d.). BIOTIN-DPEG®₃-OXYAMINE. HCL DESCRIPTION.
-
Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1378–1381. Retrieved from [Link]
- AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. vectorlabs.com [vectorlabs.com]
- 15. aboligo.com [aboligo.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Non-specific Binding of Biotinylated Proteins
<
Welcome to the technical support center dedicated to addressing the pervasive challenge of non-specific binding in assays utilizing biotinylated proteins. This guide is designed for researchers, scientists, and drug development professionals who leverage the high-affinity interaction of biotin and streptavidin. Here, we dissect the root causes of common issues and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance the specificity and reliability of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding non-specific binding of biotinylated proteins. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: What are the primary causes of high background or non-specific binding in biotin-streptavidin based assays?
High background is often a result of several factors acting independently or in concert. The most common culprits include:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on solid surfaces (e.g., microplates, beads) or membranes allows biotinylated proteins or detection reagents to adhere indiscriminately.[1]
-
Hydrophobic and Ionic Interactions: Proteins, including biotinylated ones, can non-specifically adhere to surfaces through hydrophobic or electrostatic forces.[2]
-
Endogenous Biotin: Many biological samples naturally contain biotin-containing enzymes that can be recognized by streptavidin, leading to false-positive signals.[3][4][5][6] This is a significant concern in tissues like the liver and kidney.[4]
-
Over-biotinylation: Excessive labeling of a protein with biotin can increase its hydrophobicity, promoting non-specific interactions.[3]
-
Contamination: Contaminated reagents or dirty plates can also contribute to high background.[7]
Q2: How can I effectively block non-specific binding sites?
Effective blocking is crucial for minimizing background. The choice of blocking agent and the blocking conditions are key.
-
Common Blocking Agents: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are widely used.[4][8] The optimal choice and concentration should be determined empirically for your specific assay.[4]
-
Best Practices:
-
Adjust the concentration of the blocking agent; higher concentrations (e.g., 1-5% BSA) often provide better blocking but may need optimization.[8]
-
Ensure sufficient incubation time, typically 30-60 minutes at room temperature or overnight at 4°C.[8]
-
Always wash away excess blocking reagent before proceeding with the next steps of your assay.[8]
-
For Western blots, while non-fat dry milk is a common blocker, it can contain endogenous biotin. It is recommended to use it only for the initial blocking step and then switch to a buffer like TBS-Tween for subsequent antibody incubations.[9]
-
Q3: My samples are from a source known to have high levels of endogenous biotin. What can I do?
Endogenous biotin can be a major source of interference.[3][4] Several strategies can mitigate this issue:
-
Avidin/Biotin Blocking: This is a sequential process. First, incubate your sample with an excess of avidin to block the endogenous biotin. Then, add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin you just added, before introducing your biotinylated reagent.[3][10]
-
Streptavidin-Coated Bead Depletion: Before beginning your assay, you can incubate your sample with streptavidin-coated beads to capture and remove the endogenous biotin.[3]
Q4: Can the degree of biotinylation on my protein affect non-specific binding?
Yes, the extent of biotinylation is a critical parameter. Over-labeling a protein with biotin can increase its non-specific binding.[3] This is often due to an increase in the protein's hydrophobicity.[3] It is essential to optimize the molar ratio of biotin to protein during the conjugation reaction to achieve a balance between adequate detection and minimal non-specific binding.[3]
Q5: When should I consider alternatives to the biotin-streptavidin system?
If you consistently encounter significant non-specific binding or endogenous biotin interference that cannot be resolved through the optimization strategies outlined in this guide, it may be time to consider alternative detection systems.[3] These can include using directly conjugated primary or secondary antibodies (e.g., labeled with enzymes or fluorophores) or employing other high-affinity tag systems that do not rely on the biotin-streptavidin interaction.
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to address specific issues related to non-specific binding of biotinylated proteins.
Issue 1: High Background in Immunoassays (e.g., ELISA, Western Blotting)
High background can obscure specific signals and reduce the sensitivity of your assay. The following steps will guide you through a systematic approach to troubleshooting this common problem.
Causality and Mitigation Strategies
Protocol 1: Optimizing Blocking Conditions
-
Prepare a Panel of Blocking Buffers:
-
Incubation: Block the plate or membrane for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
Washing: After blocking, wash the plate or membrane 3-5 times with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).[1]
Protocol 2: Antibody Titration (Checkerboard Titration for ELISA)
-
Plate Setup: Prepare a 96-well plate. Coat the plate with your antigen at a standard concentration.
-
Primary Antibody Dilutions: Create a serial dilution of your primary antibody across the rows of the plate.
-
Biotinylated Secondary Antibody Dilutions: Create a serial dilution of your biotinylated secondary antibody down the columns of the plate.
-
Incubation and Detection: Proceed with the standard ELISA protocol.
-
Analysis: Analyze the results to identify the optimal concentrations of both antibodies that provide the highest signal-to-noise ratio.[4]
| Parameter | Recommendation | Rationale |
| Blocking Agent | 1-5% BSA, 1-3% Casein, or commercial blockers | Occupies non-specific binding sites on the solid phase.[8] |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | Ensures complete coverage of the surface.[8][11] |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Detergent helps to remove loosely bound, non-specific proteins.[4] |
| Number of Washes | 3-5 times between each step | Thoroughly removes unbound reagents.[7] |
Issue 2: Non-specific Binding in Pull-Down Assays
Pull-down assays are particularly susceptible to non-specific binding to the beads. Pre-clearing the lysate and optimizing wash conditions are critical steps.
Causality and Mitigation Strategies
Protocol 3: Pre-clearing Cell Lysate
Pre-clearing removes proteins from the lysate that non-specifically bind to the beads.[12][13]
-
Prepare Beads: Resuspend plain agarose or magnetic beads (the same type used for the pull-down but without streptavidin) in lysis buffer.[12]
-
Incubate with Lysate: Add the beads to your cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation.[13][14]
-
Separate Beads: Centrifuge the lysate to pellet the beads (for agarose) or use a magnet to separate the magnetic beads.[13]
-
Collect Supernatant: Carefully collect the supernatant (the pre-cleared lysate) and proceed with your pull-down experiment.[13]
Protocol 4: Optimizing Wash Buffer Stringency
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer (from 150 mM up to 500 mM) to disrupt ionic interactions.[2][9]
-
Add Detergent: Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your wash buffer to reduce hydrophobic interactions.[2][13]
-
Test Different Detergents: The choice of detergent can impact the stability of the streptavidin-biotin interaction and the elution of non-specifically bound proteins.[15]
-
Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove non-specifically bound proteins.[13]
| Wash Buffer Component | Concentration Range | Purpose |
| Salt (NaCl) | 150 mM - 500 mM | Disrupts non-specific ionic interactions.[2][9] |
| Non-ionic Detergent | 0.05% - 0.1% | Reduces non-specific hydrophobic interactions.[2][13] |
Issue 3: Interference from Endogenous Biotin
Biological samples often contain endogenous biotin, which can lead to false-positive signals by binding to streptavidin.[3][4][5]
Protocol 5: Avidin/Biotin Blocking for Tissues and Cells
This protocol is essential for applications like immunohistochemistry (IHC) and immunocytochemistry (ICC).[10]
-
Block with Avidin: After your standard protein block, incubate the sample with an excess of avidin (e.g., 0.1 mg/ml) for 15 minutes at room temperature.[10] This will bind to the endogenous biotin in the sample.
-
Wash: Wash the sample thoroughly (e.g., 3 times for 10 minutes each) with your wash buffer.[10]
-
Block with Free Biotin: Incubate the sample with an excess of free biotin (e.g., 0.5 mg/ml) for 30-60 minutes at room temperature.[10] This will saturate the remaining biotin-binding sites on the avidin added in the first step.
-
Wash: Wash the sample thoroughly again.[10]
-
Proceed with Assay: You can now add your biotinylated detection reagent.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Minimize Non-specific Binding of Biotinylated Proteins.
- Abcam. (n.d.). How to deal with high background in ELISA.
- (n.d.). How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance.
- Creative Biolabs. (n.d.). Troubleshooting of Sandwich ELISA with Streptavidin-biotin Detection.
- AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?
- Thermo Fisher Scientific. (n.d.). Immunoprecipitation (IP) technical guide and protocols.
- Benchchem. (n.d.). Technical Support Center: Optimizing Biotin-Based Detection Systems.
- Cheah, J. X., & Yamada, S. (2017). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat.
- Rockland. (n.d.). Tips for Biotin, Avidin, & Streptavidin.
- Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
- St John's Laboratory. (n.d.). ELISA troubleshooting.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- Cell Signaling Technology. (n.d.). Immunoprecipitation Troubleshooting Guide.
- Levanova, A., & Porcellato, E. (2015). Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection. Frontiers in microbiology, 6, 126.
- Proteintech Group. (n.d.). How to obtain a low background in immunoprecipitation assays.
- Thermo Fisher Scientific. (n.d.). Block endogenous biotin.
- ResearchGate. (2014, October 8). What is the best blocking reagent to use when Western blotting with a streptavidin conjugate?
Sources
- 1. arp1.com [arp1.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in biotinylation experiments
Welcome to the Technical Support Center for biotinylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of biotinylation experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to achieve consistent, reliable, and reproducible results.
Understanding the Core Principles of Amine-Reactive Biotinylation
The most common biotinylation strategy involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins. The efficiency of this reaction is paramount for successful downstream applications, and it is governed by several critical factors that we will explore in detail. The extraordinary affinity of biotin for avidin and streptavidin (Ka=10¹⁵ M⁻¹) is the foundation of this powerful technology, enabling a wide range of applications from ELISAs to immunoprecipitation and beyond.[1]
Troubleshooting Guide: A Causal Approach
This section addresses common unexpected outcomes in biotinylation experiments. We will diagnose the problem, explore the probable causes, and provide actionable solutions.
Issue 1: Low or No Biotinylation Detected
You've performed your biotinylation reaction, but your downstream detection method (e.g., Western blot with streptavidin-HRP, ELISA, or a HABA assay) indicates little to no biotin incorporation.
Q: Why is my protein not getting biotinylated?
A: This is a frequent issue that can almost always be traced back to one of five key areas: buffer composition, reaction pH, reagent quality, molar ratio of reactants, or the protein's inherent structure.
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Recommended Solution |
| Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target protein for reaction with the NHS-ester biotin, significantly reducing labeling efficiency.[2][3] | Perform buffer exchange. Before starting the reaction, ensure your protein is in an amine-free buffer like Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer.[2][3] Dialysis or the use of a desalting spin column are effective methods.[2][4] |
| Suboptimal Reaction pH | The reaction between an NHS ester and a primary amine is highly pH-dependent. The reaction rate is fastest at a slightly alkaline pH. If the pH is too low (acidic), the amine groups will be protonated (-NH₃⁺) and will not act as effective nucleophiles. | Verify and adjust buffer pH. The optimal pH range for this reaction is 7.2-8.5.[3][4] While a higher pH increases the reaction rate, it also accelerates the hydrolysis of the NHS ester.[4] A pH of 7.2-8.0 is often a good starting point.[2] |
| Hydrolyzed/Inactive Biotin Reagent | NHS-ester biotin reagents are moisture-sensitive and prone to hydrolysis in aqueous solutions, rendering them inactive.[2][3] Storing the reagent improperly or preparing stock solutions in water for long-term storage will lead to reagent degradation.[2][5] | Use fresh, properly handled reagent. Store the biotin reagent at -20°C with a desiccant.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][5] Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[2][3] |
| Insufficient Molar Excess of Biotin | The ratio of biotin reagent to protein is critical for achieving efficient labeling. An insufficient amount of biotin will result in a low degree of labeling. For dilute protein solutions, a higher molar excess is required to drive the reaction forward.[2] | Optimize the biotin-to-protein molar ratio. As a starting point, a 20- to 50-fold molar excess of biotin is often recommended for antibodies.[2] However, this may need to be optimized for your specific protein. |
| Steric Hindrance | The primary amines on your protein of interest may be buried within its three-dimensional structure, making them inaccessible to the biotinylation reagent.[2] | Use a biotin reagent with a longer spacer arm. Reagents like NHS-LC-Biotin (Long Chain) or those with PEG spacers can help overcome steric hindrance, allowing the biotin to reach less accessible amine groups.[2][6] |
| Protein Precipitation | Changes in buffer conditions during the reaction or desalting steps can cause your protein to precipitate out of solution, leading to a loss of biotinylated product.[2] | Ensure protein stability. Confirm that your protein is soluble and stable in the chosen reaction buffer. When desalting, equilibrate the column with a buffer that is suitable for your specific protein.[2] |
Issue 2: High Background or Non-Specific Binding in Downstream Applications
You have successfully biotinylated your protein, but in your downstream application (e.g., ELISA, Western blot, or pull-down assay), you observe high background signal in your negative controls or significant non-specific binding.
Q: What is causing the high background in my biotinylation experiment?
A: High background is often a result of either incomplete removal of excess free biotin, over-biotinylation of the target protein, or suboptimal conditions in the subsequent detection assay.
Probable Causes & Solutions
| Probable Cause | Scientific Explanation | Recommended Solution |
| Excess Unreacted Biotin | Free, unreacted biotin in your sample will compete with your biotinylated protein for binding sites on streptavidin-coated surfaces or conjugates, leading to high background or false-negative results.[4][7] | Thoroughly remove excess biotin. After the reaction, it is critical to remove all unbound biotin. Use extensive dialysis against PBS or a desalting spin column appropriate for the molecular weight of your protein.[2][4][8] |
| Over-Biotinylation | Labeling a protein with too many biotin molecules can lead to its precipitation or aggregation.[9] These aggregates can then bind non-specifically to surfaces or other proteins, causing high background.[8] Over-modification can also reduce the protein's activity.[9] | Reduce the biotin-to-protein molar ratio. If you suspect over-biotinylation, decrease the molar excess of the biotin reagent in your reaction. Perform a titration to find the optimal degree of labeling for your specific application.[9] |
| Endogenous Biotinylated Proteins | Cell lysates naturally contain biotin-dependent carboxylases, which are endogenously biotinylated.[10] These can be a significant source of background in applications like streptavidin pull-downs from cell extracts. | Pre-clear the lysate. Before performing your pull-down with the biotinylated bait, incubate your cell lysate with streptavidin beads to deplete endogenous biotinylated proteins. |
| Insufficient Blocking or Washing | In immunoassays like ELISA or Western blotting, inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate or membrane) can lead to high background. Similarly, insufficient washing can leave behind unbound streptavidin conjugates.[7][11] | Optimize your assay protocol. Ensure you are using an effective blocking buffer (e.g., 5% BSA in PBS-T). Increase the number and duration of wash steps after incubating with the biotinylated antibody and streptavidin conjugate.[7][11] |
| Non-Specific Binding to Streptavidin Beads | In pull-down experiments, some proteins can bind non-specifically to the streptavidin-coated beads themselves.[12] | Increase wash stringency and block the beads. After the pull-down, wash the beads with more stringent buffers, which can include higher salt concentrations (e.g., 1M KCl) or mild detergents.[12] You can also pre-block the beads with a solution of BSA before adding your sample.[12] |
Experimental Workflows & Protocols
To ensure self-validating and reproducible experiments, follow these detailed protocols for key stages of the biotinylation workflow.
Workflow Diagram: NHS-Ester Biotinylation
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Side reactions of Biotin-PEG3-oxyamine with biological samples
Welcome to the technical support resource for Biotin-PEG3-oxyamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile bioconjugation reagent. Our goal is to empower you with the scientific understanding and practical guidance needed to achieve robust and reproducible results in your experiments.
Introduction: The Chemistry of Biotin-PEG3-Oxyamine
Biotin-PEG3-oxyamine is a biotinylation reagent designed for the specific labeling of molecules containing aldehyde or ketone functional groups. The core of its functionality lies in the reaction between the oxyamine group (-ONH₂) and a carbonyl group (C=O) to form a stable oxime bond (C=N-O). This reaction is highly selective, making it ideal for targeting specific sites on biomolecules, such as the carbohydrate moieties of glycoproteins after periodate oxidation.
The polyethylene glycol (PEG) spacer of three units enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial as biotin itself is poorly soluble in aqueous buffers.[1][2] This hydrophilic spacer also extends the biotin moiety away from the labeled molecule, minimizing steric hindrance and improving its accessibility for binding to avidin or streptavidin.[3][4]
dot graph "Biotin_PEG3_Oxyamine_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Biotin_PEG [label="Biotin-PEG3-Oxyamine", fillcolor="#F1F3F4"]; Carbonyl [label="Aldehyde/Ketone\non Biomolecule", fillcolor="#F1F3F4"]; Oxime [label="Stable Oxime Bond\n(Biotinylated Biomolecule)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Biotin_PEG -> Oxime [label="Reaction at pH 4.5-7"]; Carbonyl -> Oxime; } digraph "Biotin_PEG3_Oxyamine_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Biotin_PEG [label="Biotin-PEG3-Oxyamine", fillcolor="#F1F3F4"]; Carbonyl [label="Aldehyde/Ketone\non Biomolecule", fillcolor="#F1F3F4"]; Oxime [label="Stable Oxime Bond\n(Biotinylated Biomolecule)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Biotin_PEG -> Oxime [label="Reaction at pH 4.5-7"]; Carbonyl -> Oxime; }
Caption: The primary reaction of Biotin-PEG3-oxyamine with a carbonyl group.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of Biotin-PEG3-oxyamine with an aldehyde or ketone?
A1: The optimal pH for oxime ligation is typically in the range of 4.5 to 7.0. A mildly acidic environment facilitates the reaction. However, the reaction can also proceed at neutral pH, which is often necessary for biological applications, albeit at a slower rate. For labeling live cells, a pH of around 6.7 has been used successfully.
Q2: How does the stability of an oxime bond compare to other linkages like hydrazones?
A2: The oxime bond is significantly more stable than a hydrazone bond, especially under physiological conditions.[1] This increased stability means that, unlike hydrazone linkages, the oxime bond does not require a subsequent reduction step to form a more stable secondary amine.[1]
Q3: Can I use a catalyst to speed up the reaction?
A3: Yes, aniline can be used as a catalyst to increase the rate of oxime bond formation, particularly at neutral pH. This can be especially useful when working with low concentrations of reactants or when a faster reaction time is desired.
Q4: How should I store and handle Biotin-PEG3-oxyamine?
A4: Biotin-PEG3-oxyamine should be stored at -20°C and protected from moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent. For consistent results, it is recommended to prepare fresh solutions of the reagent for each experiment.
Q5: Can this reagent be used for intracellular labeling?
A5: Due to its hydrophilic nature, Biotin-PEG3-oxyamine is generally considered cell-impermeable and is primarily used for labeling cell surface molecules.
Troubleshooting Guide: Side Reactions and Common Issues
While Biotin-PEG3-oxyamine is a highly selective reagent, side reactions and other issues can arise. This section provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding: The biotin moiety or the labeled protein itself may exhibit hydrophobic or electrostatic interactions with other components in your sample.[1] 2. Endogenous biotin: Many biological samples contain endogenous biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin/avidin.[5] 3. Excess unreacted reagent: Failure to remove all of the unreacted Biotin-PEG3-oxyamine can lead to high background in downstream assays. | 1. Optimize blocking and washing steps: Use appropriate blocking agents (e.g., BSA, non-fat dry milk, but be aware that milk contains biotin) and increase the stringency and duration of your wash steps. The PEG spacer in Biotin-PEG3-oxyamine is designed to minimize non-specific binding.[1][2] 2. Block endogenous biotin: Before adding your biotinylated probe, pre-incubate the sample with an excess of streptavidin, followed by an excess of free biotin to block any remaining binding sites on the streptavidin.[5] 3. Purify the labeled product: Use size-exclusion chromatography, dialysis, or spin columns to efficiently remove excess, unreacted reagent.[6][7] |
| Low Labeling Efficiency | 1. Suboptimal pH: The reaction pH may be too high or too low, affecting the reactivity of the oxyamine group. 2. Insufficient aldehyde/ketone groups: The target molecule may not have a sufficient number of accessible carbonyl groups. 3. Degraded reagent: The Biotin-PEG3-oxyamine may have been compromised by moisture. 4. Presence of competing molecules: The sample may contain other aldehydes or ketones that consume the reagent. | 1. Optimize reaction pH: Empirically test a range of pH values between 4.5 and 7.0 to find the optimum for your specific system. 2. Optimize carbonyl generation: If you are generating aldehydes via oxidation (e.g., with sodium periodate), ensure the oxidation reaction is efficient. Be mindful that harsh oxidation can damage the protein. 3. Use fresh reagent: Always use freshly prepared solutions of Biotin-PEG3-oxyamine from a properly stored stock. 4. Purify your target molecule: If possible, purify the target molecule before the labeling reaction to remove interfering substances. |
| Protein Aggregation/Precipitation | 1. Over-biotinylation: The addition of too many biotin molecules can alter the protein's isoelectric point and solubility, leading to aggregation.[8] 2. Use of hydrophobic linkers: While Biotin-PEG3-oxyamine has a hydrophilic spacer, other biotinylation reagents with hydrophobic linkers are known to cause aggregation.[1][2] | 1. Optimize the molar ratio: Reduce the molar excess of Biotin-PEG3-oxyamine to the target molecule in the labeling reaction. 2. Confirm the use of a hydrophilic linker: Ensure you are using a reagent with a hydrophilic spacer like PEG to maintain protein solubility.[1][2] |
| Reaction with Reducing Sugars | 1. Presence of reducing sugars: Free reducing sugars in the sample can present aldehyde groups in their open-chain form, which can react with the oxyamine.[9] | 1. Buffer exchange: Perform a buffer exchange or dialysis of your sample before adding the Biotin-PEG3-oxyamine to remove free reducing sugars. |
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Start [label="Experiment Start", shape=ellipse, fillcolor="#F1F3F4"]; Problem [label="Unsatisfactory Result\n(e.g., High Background, Low Signal)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Check Reagent Integrity\n(Freshly prepared? Stored correctly?)", fillcolor="#FBBC05"]; Check_pH [label="Verify Reaction pH\n(Optimal range 4.5-7.0?)", fillcolor="#FBBC05"]; Check_Purification [label="Assess Purification Step\n(Excess reagent removed?)", fillcolor="#FBBC05"]; Check_Blocking [label="Review Blocking/Washing\n(Sufficient blocking? Stringent washes?)", fillcolor="#FBBC05"]; Optimize_Ratio [label="Optimize Molar Ratio\n(Reduce reagent excess?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Consider Aniline Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Successful Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Problem; Problem -> Check_Reagent [label="Is reagent ok?"]; Check_Reagent -> Check_pH [label="Yes"]; Check_pH -> Check_Purification [label="Yes"]; Check_Purification -> Check_Blocking [label="Yes"]; Check_Blocking -> Optimize_Ratio [label="Yes"]; Optimize_Ratio -> Add_Catalyst; Add_Catalyst -> End;
Check_Reagent -> Start [label="No, prepare fresh"]; Check_pH -> Start [label="No, adjust pH"]; Check_Purification -> Start [label="No, re-purify"]; Check_Blocking -> Start [label="No, optimize protocol"]; } digraph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Experiment Start", shape=ellipse, fillcolor="#F1F3F4"]; Problem [label="Unsatisfactory Result\n(e.g., High Background, Low Signal)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Check Reagent Integrity\n(Freshly prepared? Stored correctly?)", fillcolor="#FBBC05"]; Check_pH [label="Verify Reaction pH\n(Optimal range 4.5-7.0?)", fillcolor="#FBBC05"]; Check_Purification [label="Assess Purification Step\n(Excess reagent removed?)", fillcolor="#FBBC05"]; Check_Blocking [label="Review Blocking/Washing\n(Sufficient blocking? Stringent washes?)", fillcolor="#FBBC05"]; Optimize_Ratio [label="Optimize Molar Ratio\n(Reduce reagent excess?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Consider Aniline Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Successful Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Problem; Problem -> Check_Reagent [label="Is reagent ok?"]; Check_Reagent -> Check_pH [label="Yes"]; Check_pH -> Check_Purification [label="Yes"]; Check_Purification -> Check_Blocking [label="Yes"]; Check_Blocking -> Optimize_Ratio [label="Yes"]; Optimize_Ratio -> Add_Catalyst; Add_Catalyst -> End;
Check_Reagent -> Start [label="No, prepare fresh"]; Check_pH -> Start [label="No, adjust pH"]; Check_Purification -> Start [label="No, re-purify"]; Check_Blocking -> Start [label="No, optimize protocol"]; }
Caption: A systematic workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Quenching the Labeling Reaction and Removing Excess Reagent
It is critical to stop the labeling reaction and remove any unreacted Biotin-PEG3-oxyamine to prevent non-specific interactions in subsequent steps.
Materials:
-
Quenching buffer: 100 mM glycine or hydroxylamine in reaction buffer, pH 7.
-
Purification tools: Size-exclusion desalting columns, dialysis cassettes (10K MWCO for proteins), or magnetic beads for biotin removal.[7]
Procedure:
-
Quenching: To quench the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. The primary amine in glycine or hydroxylamine will react with any remaining aldehydes on your biomolecule, and the excess oxyamine reagent will be removed in the next step.
-
Removal of Excess Reagent (Size-Exclusion Chromatography): a. Equilibrate a desalting column with your desired storage buffer according to the manufacturer's instructions. b. Apply the quenched reaction mixture to the center of the resin bed. c. Centrifuge the column to collect the purified, biotinylated protein. The smaller, unreacted Biotin-PEG3-oxyamine and quenching molecules will be retained in the column matrix.[6]
-
Removal of Excess Reagent (Dialysis): a. Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO for antibodies). b. Dialyze against a large volume of your desired storage buffer (e.g., 1L for a 1 ml sample) for several hours to overnight at 4°C, with at least two buffer changes.
Protocol 2: Control Experiment for High Background
To determine if high background is due to non-specific binding of your biotinylated protein or another factor, perform the following control.
Procedure:
-
Prepare two identical samples (e.g., cell lysates, tissue sections).
-
Sample A (Experimental): Proceed with your standard protocol, incubating with your biotinylated protein of interest.
-
Sample B (Control): Incubate with an "empty" biotinylation reagent, such as Biotin-PEG3-amine, that has been quenched and purified in the same manner as your protein conjugate but has not been conjugated to a protein.
-
Develop both samples with your streptavidin-HRP or fluorescent streptavidin conjugate.
Interpretation:
-
High signal in both A and B: This suggests a problem with non-specific binding of the biotin tag itself, endogenous biotin, or incomplete removal of excess reagent.
-
High signal in A only: This indicates that the protein component of your conjugate is the source of the non-specific binding. You may need to optimize your blocking and washing protocols further or consider a different purification strategy for your protein.
References
- Hale, J. E., Beidler, J., & Smith, D. P. (2009). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 8(7), 3296–3303.
- Hägglund, P., Bunkenborg, J., & El-Khoury, V. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(9), 2415–2427.
- Richards, S. J., Jones, A. W., & Gibson, M. I. (2015). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & biomolecular chemistry, 13(28), 7739–7744.
-
Gyros Protein Technologies. (2020, May 28). Biotinylation of capture reagent E-learning video [Video]. YouTube. [Link]
- Branon, T. C., Bosch, J. A., Sanchez, A. D., Udeshi, N. D., Svinkina, T., Carr, S. A., Feldman, J. L., Perrimon, N., & Ting, A. Y. (2018). Proximity Labeling in Plants. The Plant cell, 30(11), 2697–2713.
- Mair, A., Xu, S. L., Branon, T. C., Ting, A. Y., & Bergmann, D. C. (2019). The effect of biotin concentration on the efficiency of biotin labeling and affinity. Plant physiology, 179(1), 42–50.
- Misra, A. K., & Tiwari, P. (2016). Glycoconjugations of Biomolecules by Chemical Methods. Chemical reviews, 116(14), 7897–7941.
- Samavarchi-Tehrani, P., Samson, R., & Gingras, A. C. (2020). The development of proximity labeling technology and its applications in mammals, plants, and microorganisms. Journal of Biological Chemistry, 295(38), 13307-13322.
-
AxisPharm. (n.d.). Biotin PEG, Biotin Linker, Biotinylation Reagents. Retrieved from [Link]
- Brinkley, M. (1992). Peptide biotinylation with amine-reactive esters: differential side chain reactivity.
- Zhang, Y., Song, G., Lal, N. K., Challa, S., & Strader, L. C. (2024). Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping.
-
Bioclone. (n.d.). One-Step Free Biotin Removal Kit for Efficient Sample Purification. Retrieved from [Link]
- Schamel, W. W. (2001). Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE. Journal of immunological methods, 252(1-2), 171–174.
- Udeshi, N. D., & Carr, S. A. (2019). Proximity-dependent labeling methods for proteomic profiling in living cells: an update. Current opinion in chemical biology, 54, 119–129.
-
Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]
- Parker, C. G., & Pratt, M. R. (2015).
- St. Amant, A. H., & Van Vranken, D. L. (2021). Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules.
- Wilkins, M. R. (2002). What do we want from proteomics in the detection and avoidance of adverse drug reactions. Toxicology letters, 127(1-3), 245–249.
- Kaushik, P., & Pandey, A. (2018). Signature Fragment Ions of Biotinylated Peptides. Journal of the American Society for Mass Spectrometry, 29(12), 2439–2448.
-
AxisPharm. (n.d.). Biotin-PEG3-amine, CAS 359860-27-8. Retrieved from [Link]
- Kuraya, N., & Hase, S. (1992). Release of O-linked sugar chains from glycoproteins with anhydrous hydrazine and pyridylamination of the sugar chains with improved reaction conditions. Journal of biochemistry, 112(1), 122–126.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin PEG3 amine | AAT Bioquest [aatbio.com]
- 4. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. bioclone.net [bioclone.net]
- 8. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-PEG3-Oxyamine Reactions
Welcome to the technical support center for Biotin-PEG3-oxyamine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments. Our goal is to empower you with the scientific principles and practical guidance needed to improve the yield and consistency of your biotinylation reactions.
Understanding the Core Reaction: Oxime Ligation
The Biotin-PEG3-oxyamine reaction is a powerful bioconjugation technique that leverages the principles of oxime ligation. This reaction forms a stable oxime bond between the oxyamine group (-ONH₂) of the biotin reagent and a carbonyl group (an aldehyde or ketone) on your target molecule.[1][2] The polyethylene glycol (PEG) linker enhances the solubility and reduces steric hindrance of the biotinylated molecule.[3][]
This method is highly chemoselective, meaning the oxyamine and carbonyl groups react specifically with each other under mild conditions, minimizing side reactions with other functional groups present in complex biological samples.[1][2] However, achieving high yields requires careful optimization of several reaction parameters.
Troubleshooting Guide: Enhancing Your Reaction Yield
This section addresses specific issues that can lead to low yields in Biotin-PEG3-oxyamine reactions in a question-and-answer format.
Question 1: My reaction yield is very low or non-existent. What are the most common causes?
Low or no yield is a frequent challenge in bioconjugation and can often be traced back to a few key areas.[5][6] A systematic evaluation of your reagents and reaction conditions is the best approach to identify the root cause.
-
Suboptimal pH: The rate of oxime ligation is highly pH-dependent. The optimal pH for this reaction is typically between 4 and 5.[7][8] However, many biomolecules are not stable or soluble in such acidic conditions. At a more physiological pH of around 7, the reaction rate can be significantly slower.[2][7][8]
-
Absence or Inefficient Catalyst: At neutral pH, a catalyst is often essential for achieving a reasonable reaction rate.[8][9][10] Aniline and its derivatives are commonly used nucleophilic catalysts that can significantly accelerate the reaction.[7][9][10]
-
Reagent Quality and Storage: The stability of both the Biotin-PEG3-oxyamine reagent and your target molecule is critical. Improper storage, especially exposure to moisture for the biotin reagent, can lead to degradation and loss of reactivity.[3][5] Similarly, ensure your target molecule with the carbonyl group has not degraded.
-
Interfering Substances in Buffers: Common buffer components like Tris or glycine contain primary amines that can compete with the desired reaction, particularly if you are using certain crosslinkers to introduce the carbonyl group.[11] Sodium azide, a common preservative, can also interfere with some conjugation chemistries.[5]
Question 2: How can I optimize the pH of my reaction without compromising my biomolecule's stability?
Finding the right pH balance is crucial. While the ideal pH for oxime ligation is acidic, you can still achieve good yields at a neutral pH by incorporating a suitable catalyst.[8][9]
-
Start with a pH titration: If the stability of your biomolecule is unknown, perform small-scale reactions across a pH range (e.g., pH 6.0 to 7.5) to identify the optimal balance between reaction efficiency and biomolecule integrity.
-
Utilize a catalyst at neutral pH: For reactions that must be performed at or near physiological pH, the use of a catalyst like aniline or its more potent derivatives is highly recommended to accelerate the reaction.[7][10][12]
Question 3: My reaction is still slow, even at a neutral pH with a catalyst. How can I speed it up?
Slow reaction kinetics at neutral pH is a common hurdle.[2][8] Here are several strategies to enhance the reaction rate:
-
Increase Reactant Concentration: If possible, increasing the concentration of one or both reactants can drive the reaction forward.
-
Optimize Catalyst Concentration: Ensure you are using the catalyst at an effective concentration. While aniline is a common choice, its solubility can be a limiting factor.[10]
-
Consider a More Efficient Catalyst: Several aniline derivatives have been shown to be more effective catalysts than aniline itself. Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have demonstrated significantly higher catalytic efficiency, partly due to their greater aqueous solubility, which allows for the use of higher catalyst concentrations.[7][10][12]
-
Adjust the Temperature: Gently increasing the reaction temperature can increase the reaction rate. However, you must consider the thermal stability of your biomolecule.[8]
Question 4: I'm observing unexpected side products or aggregation of my protein. What could be the cause?
The appearance of side products or aggregation can be due to several factors:
-
Reactive Side Groups on the Biomolecule: While oxime ligation is highly chemoselective, other reactive groups on your biomolecule could potentially participate in side reactions, especially under non-optimal conditions.
-
Hydrophobic Interactions: Biotin itself can be hydrophobic. If your Biotin-PEG3-oxyamine reagent lacks a sufficiently hydrophilic spacer, it could lead to aggregation of the biotinylated product.[3] The PEG3 linker in your reagent is designed to mitigate this, but for particularly sensitive proteins, a longer PEG linker might be beneficial.
-
Catalyst-Induced Side Reactions: In some cases, high concentrations of certain catalysts could potentially lead to side reactions. For instance, when using p-phenylenediamine (pPDA) at high temperatures in anhydrous DMF, dimerization of a peptide conjugate was observed, which was resolved by switching to aniline.[13]
Question 5: What is the best way to purify my biotinylated product and remove unreacted biotin?
Effective purification is crucial for downstream applications. The strong interaction between biotin and avidin/streptavidin is the basis for highly effective affinity purification.[14][15][16]
-
Streptavidin Affinity Chromatography: This is the most common and effective method. Your biotinylated molecule will bind with high affinity to streptavidin-conjugated beads, allowing you to wash away unreacted biotin and other impurities.[14][17]
-
Elution Challenges: A key challenge with streptavidin affinity purification is the harsh conditions often required for elution due to the extremely strong biotin-streptavidin interaction.[14][16][18] This can involve denaturing conditions like 8M Guanidine-HCl at a very low pH or boiling in SDS-PAGE loading buffer.[18]
-
Milder Elution Options: To avoid denaturing your product, consider using monomeric avidin resins, which have a lower binding affinity and allow for elution under milder, non-denaturing conditions with an excess of free biotin.[18]
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 linker in Biotin-PEG3-oxyamine?
The polyethylene glycol (PEG) linker serves several important functions:
-
Increased Solubility: PEGylation enhances the water solubility of the biotinylated molecule, which is particularly beneficial for biomolecules that may have limited solubility.[][]
-
Reduced Steric Hindrance: The linker acts as a spacer, extending the biotin moiety away from the surface of the labeled molecule. This minimizes steric hindrance and improves the accessibility of biotin for binding to avidin or streptavidin.
-
Minimized Non-specific Binding: The hydrophilic nature of the PEG linker helps to reduce non-specific hydrophobic interactions.[3]
Q2: How do I introduce an aldehyde or ketone group onto my target molecule?
Since aldehydes and ketones are relatively rare in native biomolecules, they often need to be introduced chemically or enzymatically.[20][21] A common method for glycoproteins is the mild oxidation of carbohydrate moieties (vicinal diols in sialic acids) using sodium periodate to generate aldehydes.[20][21][22]
Q3: How can I confirm that my molecule has been successfully biotinylated?
Several methods can be used to characterize your biotinylated product:
-
Mass Spectrometry: This is a direct method to confirm the covalent attachment of the biotin-PEG3-oxyamine moiety by observing the expected mass shift in your target molecule.[23][24]
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin incorporated. However, it can lack sensitivity and reproducibility for some applications.[25][26]
-
Streptavidin Gel-Shift Assay: In this method, the biotinylated protein is incubated with streptavidin and then analyzed by SDS-PAGE. The formation of a higher molecular weight complex indicates successful biotinylation.
-
Western Blot: Biotinylated proteins can be detected on a Western blot using a streptavidin-conjugated enzyme (like HRP or AP) or a fluorescent tag.[23]
Q4: What are the best storage conditions for Biotin-PEG3-oxyamine?
Biotin-PEG3-oxyamine and similar reagents are often sensitive to moisture and should be stored at -20°C in a desiccated environment.[3][5] Before use, it's crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[5]
Experimental Protocols & Data
Protocol 1: General Procedure for Aniline-Catalyzed Biotinylation at Neutral pH
This protocol provides a starting point for the biotinylation of a protein containing an aldehyde group.
-
Preparation of Solutions:
-
Prepare a stock solution of your aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of Biotin-PEG3-oxyamine in the same buffer.
-
Prepare a stock solution of the aniline catalyst (e.g., a saturated aqueous solution or a 1 M solution in DMSO).[9]
-
-
Reaction Setup:
-
In a reaction vessel, combine the protein solution and the Biotin-PEG3-oxyamine solution to the desired final concentrations. A molar excess of the biotin reagent is typically used.
-
Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.[2]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C with gentle mixing. Reaction times can vary from a few hours to overnight, depending on the reactivity of your substrate.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable method, such as mass spectrometry or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the biotinylated protein from excess biotin reagent and catalyst using streptavidin affinity chromatography or size exclusion chromatography.
-
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Relative Efficiency | Key Considerations |
| Aniline | 10-100 mM | Baseline | Limited aqueous solubility.[10] |
| m-Phenylenediamine (mPDA) | 50-500 mM | ~2-fold more effective than aniline at equal concentrations.[10][12] | Much greater aqueous solubility allows for higher concentrations and significantly faster reactions.[10][12] |
| p-Phenylenediamine (pPDA) | 10 mM | More efficient than aniline across pH 4-7.[7] | Highly effective at neutral pH, even at low concentrations.[7] |
Visualizing the Process
Diagram 1: Reaction Mechanism of Oxime Ligation
Caption: Mechanism of oxime bond formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Dirksen, A., & Hackeng, T. M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Currie, S. (n.d.). How Biotinylated Molecules are Purified with Streptavidin Beads. GoldBio.
- Thermo Fisher Scientific. (n.d.).
- García-Calvo, E., et al. (2004).
- Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Cytiva.
- BenchChem. (n.d.). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. BenchChem.
- Kobs, G. (2011).
- BenchChem. (n.d.).
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Takaoka, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
- Meso Scale Discovery. (n.d.). Characterization of Biotinylated Antibodies and Other Proteins. Meso Scale Discovery.
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(5), 1048-1058.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
- Takaoka, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Creative Proteomics. (n.d.). Protein Biotinylation: Techniques, Analysis, and Applications.
- BenchChem. (n.d.).
- MedchemExpress.com. (n.d.). Biotin-PEG3-oxyamine. MedchemExpress.com.
- Zhang, H., et al. (2020). Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. ACS Omega, 5(50), 32669-32676.
- AbOliGo. (n.d.).
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - DE.
- Vector Labs. (n.d.). Biotin-dPEG®₃-oxyamine. HCl. Vector Labs.
- Hymel, D., & Burke, T. R., Jr. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849.
- Zhang, H., et al. (2020). Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. ACS Omega.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- BOC Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). Biotin-dPEG®3-oxyamine HCl. Sigma-Aldrich.
- BroadPharm. (n.d.). Biotin-PEG3-oxyamine HCl salt. BroadPharm.
- Bio-Techne. (n.d.).
- Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3514-3518.
- Alvarez-Castelao, B., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4143-4152.
- Alfa Chemistry. (n.d.).
- Lokitz, B. S., et al. (2009). Synthesis of biotinylated aldehyde polymers for biomolecule conjugation. Biomacromolecules, 10(9), 2469-2475.
- Wikipedia. (n.d.).
- Conju-Probe. (n.d.). Biotin-PEG3-oxyamine.HCl salt. Conju-Probe.
- XinYanBoMei. (n.d.). This compound. XinYanBoMei.
- BroadPharm. (n.d.). Biotin-PEG3-amine. BroadPharm.
- BOC Sciences. (n.d.).
- Kim, H., et al. (2022). Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells. Pharmaceutics, 14(10), 2095.
- Kim, H., et al. (2022). Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells. PMC - NIH.
- BroadPharm. (2021).
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 14. goldbio.com [goldbio.com]
- 15. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [merckmillipore.com]
- 18. promegaconnections.com [promegaconnections.com]
- 20. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Biotinylation - Wikipedia [en.wikipedia.org]
- 23. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mesoscale.com [mesoscale.com]
- 26. Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Biotin-PEG3-Oxyamine Conjugate Solubility
Welcome to the technical support center for Biotin-PEG3-Oxyamine conjugates. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Biotin-PEG3-Oxyamine•HCl is not dissolving, or the solution is cloudy. What is the first thing I should check?
Answer:
The most common culprits for poor solubility of Biotin-PEG3-Oxyamine•HCl are an incorrect choice of solvent, improper pH, or attempting to prepare a solution at too high a concentration.
-
The Role of the Hydrochloride (HCl) Salt: Your reagent is supplied as a hydrochloride salt. This is intentional. The oxyamine functional group (-O-NH2) is basic. In the salt form, it exists as the protonated, and therefore charged, oxyammonium cation (-O-NH3+). This positive charge significantly enhances its solubility in polar solvents like water or aqueous buffers.[1][2]
-
Initial Steps for Dissolution:
-
Start with the Right Solvent: While datasheets often list solubility in organic solvents like DMSO and DMF, the HCl salt form is specifically designed for aqueous applications.[3][4][5] Always attempt to dissolve the reagent in an aqueous buffer first, unless a non-aqueous workflow is strictly required.
-
Check the pH: Pure, deionized water can have a variable pH and may lack the buffering capacity to maintain the protonated state of the oxyamine. A 0.1 M solution of hydroxylamine hydrochloride (a related compound) has a pH of approximately 3.4.[1][2] Using a slightly acidic buffer (e.g., 50 mM MES or Acetate, pH 5.5-6.5) can aid dissolution by ensuring the oxyamine remains fully protonated.
-
Assist Dissolution: Gentle vortexing and brief sonication in a water bath can help break up solid particles and accelerate dissolution. Avoid aggressive heating, which can degrade the reagent.
-
Q2: How does pH critically influence the solubility of this conjugate?
Answer:
The pH of your solution is arguably the most critical factor governing the solubility and reactivity of the Biotin-PEG3-Oxyamine•HCl conjugate. The key is the acid-base equilibrium of the oxyamine group.
-
Mechanism of pH-Dependent Solubility:
-
Acidic to Neutral pH (pH < 7.0): At a pH below its pKa, the oxyamine group is predominantly in its protonated, cationic form (-O-NH3+). This charged species is highly polar and interacts favorably with water molecules, leading to good solubility.
-
Alkaline pH (pH > 7.5): As the pH increases above the pKa of the oxyamine, it becomes deprotonated to its neutral, free amine form (-O-NH2). This form is less polar and more hydrophobic, which can lead to a significant decrease in aqueous solubility and may cause the conjugate to precipitate out of solution, especially at higher concentrations.[6]
-
The reaction of the oxyamine with an aldehyde to form an oxime bond is also pH-dependent, typically proceeding most efficiently in a slightly acidic environment (pH 4.5-6.5). Therefore, maintaining an appropriate pH is crucial for both solubility and reactivity.
Caption: pH-dependent equilibrium of Biotin-PEG3-Oxyamine.
Q3: I'm struggling to prepare a high-concentration stock solution. What are the recommended solvents and best practices?
Answer:
Preparing a concentrated stock solution requires careful selection of the solvent and handling technique. While the compound is designed for aqueous use, organic solvents are often used for creating highly concentrated initial stocks.
Recommended Solvents and Conditions
| Solvent | Typical Max. Concentration | Key Considerations |
|---|---|---|
| DMSO or DMF | ≥ 100 mM | Use anhydrous grade solvent. Store desiccated at -20°C in small aliquots to avoid freeze-thaw cycles. Ideal for long-term storage.[5][7] |
| Aqueous Buffer (e.g., PBS, MES) | 10 - 25 mM | pH should be kept below 7.0 to ensure solubility. Prepare fresh and use immediately for best results.[3][4] Not recommended for long-term storage. |
| Deionized Water | 10 - 25 mM | Solubility can be variable due to uncontrolled pH. If used, confirm clarity and consider adding a drop of dilute acid (e.g., HCl) if cloudy. |
Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Equilibrate Reagent: Allow the vial of Biotin-PEG3-Oxyamine•HCl to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture, which can degrade the reagent.
-
Add Buffer: Add the required volume of a suitable aqueous buffer (e.g., 50 mM MES, pH 6.0) directly to the vial to achieve a 10 mM concentration.
-
Mix Thoroughly: Cap the vial and vortex for 30-60 seconds.
-
Gentle Warming (Optional): If particulates remain, warm the solution for 5-10 minutes at 37°C with intermittent vortexing.
-
Inspect and Use: The solution should be clear and colorless. Before use, it is good practice to centrifuge the vial at high speed (e.g., >10,000 x g) for 1 minute to pellet any undissolved micro-particulates. Use the supernatant for your reaction. Prepare this solution fresh on the day of use.
Q4: My conjugate dissolved initially but then precipitated upon storage or after adding it to my reaction mixture. What could be the cause?
Answer:
This issue, known as delayed precipitation or aggregation, typically arises from a change in the solution environment that reduces the compound's stability.
-
pH Shift: The most likely cause is adding an acidic stock solution of your conjugate to a reaction buffer with a higher pH (e.g., PBS at pH 7.4 or higher). This shift neutralizes the oxyammonium group, reducing solubility and causing precipitation. Always check the final pH of your reaction mixture.
-
Aggregation: While the PEG linker is designed to prevent aggregation, high concentrations of the biotin moiety or interactions with other hydrophobic molecules in your sample can sometimes induce aggregation.[3][8] This is particularly relevant when labeling proteins, as the addition of multiple biotin labels can alter the protein's surface charge and hydrophobicity, leading to its precipitation.[9][10]
-
Buffer Incompatibility: Certain buffer components can interact with your conjugate. For example, high salt concentrations may cause "salting out" of the less soluble, deprotonated form.
Troubleshooting Workflow for Solubility Issues
If you encounter solubility problems, follow this systematic approach to diagnose and resolve the issue.
Caption: Systematic workflow for troubleshooting solubility.
References
-
PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety . (2025-05-28). [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues . Patsnap Synapse. (2025-05-09). [Link]
-
Introduction of Polyethylene Glycol (PEG) . Labinsights. (2023-03-07). [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs . PubMed Central. (2024-08-12). [Link]
-
PEGylation . Wikipedia. [Link]
-
Bio-PEG3-Oxyamine HCl salt . CD Bioparticles. [Link]
-
Tackling Aggregation Challenges in ADC Production . Pharmaceutical Technology. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility . G-Biosciences. (2019-01-29). [Link]
-
Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble . PubMed. [Link]
-
Why is my protein precipitating after fluorescent labeling? . ResearchGate. (2016-01-13). [Link]
-
Predicting Aggregation Propensity and Monitoring Aggregates in ADCs . BioProcess International. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates . PubMed Central. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics . PubMed Central. [Link]
-
Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers . ACS Publications. (2018-09-28). [Link]
-
Hydroxyamine hydrochloride . PubChem. [Link]
-
Hydroxylammonium chloride . Sciencemadness Wiki. (2023-06-25). [Link]
-
Bioconjugation Chemistry: Challenges and Solutions . kbDNA. (2022-12-01). [Link]
-
How to dissolve, handle and store synthetic peptides . LifeTein®. [Link]
-
On Some Hydroxylamine Compounds . The University of Chicago Library. [Link]
Sources
- 1. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 2. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-PEG3-oxyamine HCl salt, 1786206-22-1 | BroadPharm [broadpharm.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Biotin-PEG3-oxyamine.HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Biotin-PEG3-Oxyamine Labeled Molecules
Welcome to the technical support center for the purification of molecules labeled with Biotin-PEG3-oxyamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing purification strategies and troubleshooting common issues. The stability of the oxime bond formed between the oxyamine group and an aldehyde or ketone, combined with the hydrophilic PEG spacer, makes this reagent a powerful tool. However, successful downstream applications depend entirely on the purity of the final conjugate.
This center is structured to provide direct answers to challenges you may encounter, moving from general questions to specific troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted Biotin-PEG3-oxyamine after a labeling reaction?
Excess, unreacted biotin reagent will compete with your biotinylated molecule for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, pull-down assays, and surface plasmon resonance (SPR).[1]
Q2: What are the primary methods for purifying my biotinylated molecule?
The most common methods leverage the significant size difference between your labeled macromolecule (e.g., protein, antibody) and the small Biotin-PEG3-oxyamine reagent (Molecular Weight ≈ 418.5 g/mol ). The main techniques are:
-
Dialysis: A simple and cost-effective method for large sample volumes, using a semi-permeable membrane to allow small molecules to diffuse away.[1][2]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their size. It is often used as a final "polishing" step.[3] Desalting columns are a form of SEC for rapid buffer exchange and removal of small molecules.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used for purifying smaller molecules like peptides, separating them based on hydrophobicity.[4][5][6][7]
-
Affinity Chromatography: While typically used to capture biotinylated molecules, streptavidin or avidin resins can be employed in specific workflows, though elution can be harsh due to the strong interaction.[8][9][10][11]
Q3: How do I choose the right purification method?
The optimal method depends on your specific molecule, sample volume, required purity, and available resources.
| Method | Best For | Advantages | Disadvantages |
| Dialysis | Large sample volumes (>1 mL), stable proteins. | Simple, inexpensive, gentle on proteins. | Slow (24-48 hours), potential for sample dilution, risk of protein loss to membrane binding.[1][12] |
| SEC / Desalting Column | Small to medium volumes, rapid buffer exchange. | Fast, effective removal of small molecules, can be a polishing step.[3] | Potential for sample dilution, requires specific column selection based on molecule size.[1] |
| RP-HPLC | Peptides and small, robust proteins. | High resolution and purity.[5][6] | Can denature sensitive proteins, requires specialized equipment.[7] |
| Streptavidin Affinity | Purifying the biotinylated species from a complex mixture. | High specificity for biotinylated molecules.[8][11] | Elution requires harsh, denaturing conditions due to the extremely high affinity of the streptavidin-biotin bond.[13] |
Purification & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your Biotin-PEG3-oxyamine labeled molecule.
Problem 1: High background or low signal in my downstream streptavidin-based assay.
-
Primary Suspect: Incomplete removal of free Biotin-PEG3-oxyamine.
-
Causality: Free biotin reagent directly competes with your biotinylated molecule for binding sites on the streptavidin conjugate or surface, effectively masking your signal.[1]
-
Solutions & Troubleshooting Steps:
-
Optimize Dialysis:
-
Insufficient Duration/Buffer Changes: For effective removal, dialyze for a minimum of 24-48 hours at 4°C, with at least four buffer changes.[1][12][14] The volume of the dialysis buffer should be at least 100 times the sample volume.[1]
-
Incorrect MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane or cassette is appropriate. It should be at least 10-20 times smaller than the molecular weight of your labeled molecule but large enough to allow the free biotin reagent (MW ~418.5 Da) to pass through freely. A 7K or 10K MWCO is common for antibodies and larger proteins.[1]
-
-
Verify Gel Filtration/Desalting Column Performance:
-
Column Capacity Exceeded: Do not overload the desalting column. Adhere to the manufacturer's recommended sample volume and concentration to ensure efficient separation.[1]
-
Incorrect Resin Choice: Use a resin with an appropriate fractionation range for your molecule. For removing a small molecule like Biotin-PEG3-oxyamine, a resin with a low MWCO (e.g., 5-7 kDa) is ideal.[15]
-
-
Post-Purification Quantification: Use a method like the HABA assay to confirm the presence of biotin on your protein, which indirectly validates successful purification if the assay shows biotinylation.[16][17]
-
Problem 2: Low recovery of my labeled protein after purification.
-
Primary Suspects: Protein precipitation or nonspecific binding to purification materials.
-
Causality: Changes in buffer composition, excessive labeling, or inherent properties of the protein can lead to aggregation and loss.
-
Solutions & Troubleshooting Steps:
-
Protein Precipitation:
-
Over-labeling: While less common with hydrophilic PEG linkers, excessive modification can alter a protein's properties. Consider reducing the molar excess of the biotin reagent in your labeling reaction.[1][18]
-
Buffer Incompatibility: Ensure the ionic strength of your dialysis or chromatography buffer is sufficient to maintain protein solubility (e.g., 150 mM NaCl).[1]
-
-
Nonspecific Binding:
-
Dialysis Membrane Adsorption: For dilute protein samples (<0.1 mg/mL), protein can stick to the dialysis membrane. Use low-binding materials or consider adding a carrier protein like BSA if it doesn't interfere with downstream applications.[1]
-
Chromatography Resin Interaction: Proteins can sometimes interact with the chromatography matrix itself. Ensure the buffer conditions (pH, salt) are optimal for your protein's stability and minimize interactions.
-
-
Problem 3: HABA assay indicates low or no biotinylation.
-
Primary Suspects: Inefficient labeling reaction or issues with the HABA assay itself.
-
Causality: The oxyamine reaction is pH-dependent and requires accessible aldehyde or ketone groups on the target molecule.
-
Solutions & Troubleshooting Steps:
-
Review the Labeling Reaction:
-
Suboptimal pH: The formation of an oxime bond is most efficient at a slightly acidic pH (typically pH 4.5-5.5). Verify the pH of your reaction buffer.
-
Absence of Aldehydes/Ketones: Biotin-PEG3-oxyamine specifically targets aldehydes or ketones. If you are labeling a glycoprotein, ensure you have successfully oxidized the sialic acid residues (e.g., using sodium periodate) to generate these functional groups.
-
Hydrolyzed Reagent: Ensure your Biotin-PEG3-oxyamine reagent has been stored correctly (desiccated at low temperature) to prevent hydrolysis of the oxyamine group.
-
-
Troubleshoot the HABA Assay:
-
Incomplete Removal of Free Biotin: As stated in Problem 1, this is a critical prerequisite for an accurate HABA assay.[16][17]
-
Assay Sensitivity: The HABA assay has limitations in sensitivity.[19] If you expect a very low degree of labeling, the change in absorbance may be too small to detect reliably.
-
Interfering Substances: Ensure your purified protein sample is in a buffer compatible with the HABA assay. For example, glycerol can interfere with the reading.[20]
-
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a biotinylated protein and removing the excess labeling reagent.
Caption: Decision workflow for selecting a purification strategy.
Key Experimental Protocols
Protocol 1: Purification by Dialysis
This protocol is ideal for removing unreacted Biotin-PEG3-oxyamine from protein samples with volumes greater than 1 mL.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7K or 10K for IgG antibodies).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker (to hold >100x sample volume).
-
Stir plate and stir bar.
-
Clips for dialysis tubing (if not using a cassette).
Method:
-
Prepare Membrane: Hydrate the dialysis membrane or cassette by soaking it in dialysis buffer for at least 10 minutes.[1]
-
Load Sample: Secure one end of the tubing with a clip. Pipette your biotinylation reaction mixture into the tubing, leaving about 10-20% of headspace.[1] Seal the second end.
-
Perform Dialysis: Place the sealed dialysis bag into the beaker containing cold (4°C) dialysis buffer. The buffer volume should be at least 100 times your sample volume.[1] Add a stir bar and place the beaker on a stir plate with gentle stirring.
-
Buffer Changes: Perform the dialysis at 4°C. For efficient removal, a 48-hour period with at least four buffer changes is recommended.[1][12] Change the buffer every few hours for the first day, and then overnight.
-
Sample Recovery: After the final buffer change, carefully remove the dialysis bag. Wipe the outside dry and pipette the purified protein sample into a clean tube.
Protocol 2: Purification by Desalting Column (Spin Format)
This method is suitable for rapid cleanup of sample volumes typically less than 1 mL.
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7K for most proteins).[1]
-
Microcentrifuge and compatible collection tubes.
-
Equilibration buffer (e.g., PBS, pH 7.4).
Method:
-
Prepare Column: Remove the storage buffer by twisting off the bottom closure and centrifuging the column in a collection tube for 2 minutes at 1,500 x g.[1]
-
Equilibrate Column: Place the column in a new collection tube. Add 1-2 column volumes of your desired equilibration buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g and discard the flow-through. Repeat this step 2-3 times.[1]
-
Load Sample: Place the equilibrated column into a new, clean collection tube. Carefully apply your biotinylation reaction mixture to the center of the resin bed.
-
Collect Purified Sample: Centrifuge for 2 minutes at 1,500 x g to collect your purified, biotinylated protein.[1] The flow-through contains your protein, while the small, unreacted Biotin-PEG3-oxyamine molecules remain trapped in the column resin.
Protocol 3: Quantification of Biotinylation using the HABA Assay
This colorimetric assay estimates the amount of biotin incorporated onto your protein.
Materials:
-
HABA/Avidin reagent solution.
-
Spectrophotometer capable of reading at 500 nm.
-
Cuvettes or microplate.
-
Purified biotinylated protein sample (free of unreacted biotin).
Method:
-
Blank Measurement: Pipette the HABA/Avidin reagent into a cuvette and measure the absorbance at 500 nm (A₅₀₀). This is your baseline reading.[17]
-
Sample Measurement: Add a known volume of your purified biotinylated protein sample to the cuvette. Mix gently by pipetting or inverting.[17]
-
Read Absorbance: Wait for the reading to stabilize (usually within a few minutes) and record the final A₅₀₀. The absorbance will decrease as the biotin on your protein displaces the HABA dye from the avidin.[21][22][23]
-
Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin. The molar substitution ratio (moles of biotin per mole of protein) can then be determined using the known concentration of your protein. Refer to the specific HABA kit manufacturer's instructions for the exact calculation formula, as the extinction coefficient for the HABA-avidin complex is required.[24]
References
-
Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Cytiva. Available at: [Link]
-
Reversible biotinylation of purified proteins for measuring protein–protein interactions. National Center for Biotechnology Information. Available at: [Link]
-
A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin. protocols.io. Available at: [Link]
-
Dialysis Procedure. BiochemiCalc. Available at: [Link]
-
quantification of Biotinylated protein. Protocol Online. Available at: [Link]
-
HABA, Biotin detection agent. Interchim. Available at: [Link]
-
How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences. Available at: [Link]
-
Protein Biotinylation Suggestion. UCLA-DOE Institute. Available at: [Link]
-
Immobilized Streptavidin Resin. G-Biosciences. Available at: [Link]
-
Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. Current Protocols in Molecular Biology. Available at: [Link]
-
Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]
-
Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution. ResearchGate. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Available at: [Link]
-
A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. Taylor & Francis Online. Available at: [Link]
-
Expression and purification of proteins using Strep-Tactin®. IBA Lifesciences. Available at: [Link]
-
Biotinylation of Membrane Proteins for Binder Selections. protocols.io. Available at: [Link]
-
Protein Labeling & Conjugation - Handbook & Selection Guide. G-Biosciences. Available at: [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. Available at: [Link]
-
HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]
-
I am having problems with biotinylation consistency, does anyone have any suggestions/advice? ResearchGate. Available at: [Link]
-
Biotinylation of capture reagent E-learning video. YouTube. Available at: [Link]
-
A Surface Biotinylation Strategy for Reproducible Plasma Membrane Protein Purification and Tracking of Genetic and Drug-Induced Alterations. ResearchGate. Available at: [Link]
-
Does anybody have a protocol for extra cellular surface biotin labeling with N-hydroxysuccinimide ester? ResearchGate. Available at: [Link]
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Validation & Comparative
A Scientist's Guide: Choosing Between Amine-Reactive and Carbonyl-Reactive Biotinylation
In the landscape of molecular biology and drug development, the covalent attachment of biotin to proteins—a process known as biotinylation—is a cornerstone technique for detection, purification, and interaction analysis. The unparalleled affinity between biotin and streptavidin provides a robust tool for researchers. However, the success of any biotin-dependent application hinges on the initial choice of biotinylation chemistry.
This guide provides a deep, comparative analysis of two prevalent strategies: the classic N-hydroxysuccinimide (NHS)-ester method targeting primary amines, and the site-specific Biotin-PEG3-oxyamine method targeting carbohydrate-derived carbonyls. We will explore the underlying mechanisms, provide field-tested protocols, and offer a decision-making framework to help you select the optimal approach for your experimental goals.
Section 1: The Workhorse of Biotinylation: NHS-Ester Chemistry
NHS-ester biotinylation is arguably the most common method for labeling proteins.[1] Its popularity stems from its straightforward, single-step reaction and the abundance of its targets: primary amines.
Mechanism of Action
NHS-ester reagents react with primary amines (–NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (K) residues.[2][3] The reaction, a nucleophilic attack by the amine on the ester, forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, which ensures the primary amine is deprotonated and thus, more nucleophilic.[2][4]
However, this chemistry faces a significant competing reaction: hydrolysis. In aqueous solutions, water molecules can attack the NHS ester, rendering it inactive.[5] This hydrolysis is highly pH-dependent, with the reagent's half-life dropping from hours at pH 7 to mere minutes at pH 9.[4] Therefore, reactions must be performed promptly after preparing the reagent.
}
NHS-Ester Reaction Mechanism.
Advantages:
-
Simplicity: It's a one-step reaction that is relatively easy to perform.[6]
-
Speed: The reaction typically proceeds to completion within 30-60 minutes at room temperature.[2]
-
Broad Applicability: Nearly all proteins contain lysine residues and an N-terminus, making this a widely applicable method.
Limitations:
-
Lack of Specificity: Lysine residues are often distributed across a protein's surface. Random labeling can lead to heterogeneous products and may block functionally important sites, such as antigen-binding domains in antibodies or active sites in enzymes, potentially reducing or abolishing biological activity.[7][8]
-
Impact on Protein Charge: The reaction neutralizes the positive charge of the primary amine. This alteration in the protein's isoelectric point can lead to decreased solubility and an increased risk of aggregation.
-
Susceptibility to Hydrolysis: The reagent's instability in aqueous buffers requires careful handling and immediate use to ensure labeling efficiency.[5][9]
Experimental Workflow: NHS-Ester Biotinylation
}
Workflow for NHS-Ester Biotinylation.
Section 2: The Site-Specific Strategy: Biotin-PEG3-Oxyamine
For glycoproteins, Biotin-PEG3-oxyamine offers a sophisticated, site-specific alternative that circumvents the major drawbacks of NHS-ester chemistry.[10] This method targets carbohydrate moieties, directing the biotin label away from the protein's polypeptide backbone and preserving critical functional sites.[11][12]
Mechanism of Action
This is a two-step chemo-selective process:
-
Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) selectively cleaves the cis-diol bonds within sugar residues (like sialic acid) on the glycoprotein's carbohydrate chains.[11] This creates reactive aldehyde (–CHO) groups. The reaction conditions can be tuned; for instance, 1 mM periodate primarily targets terminal sialic acids, while higher concentrations will oxidize other sugars.[11][13]
-
Oxime Ligation: The oxyamine (–ONH₂) group of the Biotin-PEG3-oxyamine reagent then reacts with the newly formed aldehydes.[14] This reaction, known as an oxime ligation, forms a highly stable oxime bond.[10][15] The reaction is efficient at a slightly acidic pH (typically 5.5-6.7) and can be accelerated by a catalyst like aniline.[16][17]
The integrated PEG3 (polyethylene glycol) spacer is a key feature, enhancing the water solubility of the biotin reagent and the final conjugate, which helps prevent aggregation.[14][18][19] It also extends the biotin tag away from the protein surface, reducing steric hindrance for subsequent binding to streptavidin.[20]
}
Biotin-PEG3-Oxyamine Reaction Mechanism.
Advantages:
-
Site-Specificity: Labeling is directed to the glycan portions, preserving the integrity of the protein's amino acid sequence and, critically, its function.[10][11]
-
High Stability: The resulting oxime bond is more stable than the hydrazone bonds formed by alternative hydrazide chemistries.[10][21]
-
Improved Solubility: The hydrophilic PEG spacer enhances reagent and conjugate solubility, minimizing aggregation and non-specific binding.[14][19]
Limitations:
-
Requires Glycosylation: The target protein must be a glycoprotein containing suitable carbohydrate residues for oxidation.
-
Multi-Step Protocol: The two-step process is more complex and time-consuming than the single-step NHS-ester reaction.[16]
Experimental Workflow: Biotin-PEG3-Oxyamine Biotinylation
}
Workflow for Biotin-PEG3-Oxyamine Biotinylation.
Section 3: Head-to-Head Comparison
The choice between these two powerful techniques depends entirely on the nature of the target protein and the downstream application.
| Feature | NHS-Ester Biotinylation | Biotin-PEG3-Oxyamine Biotinylation |
| Target Residue | Primary Amines (Lysine, N-terminus)[2] | Aldehydes/Ketones (from oxidized glycans)[10] |
| Specificity | Random, non-specific[22] | Site-specific on carbohydrate moieties[11] |
| Reaction pH | 7.2 - 8.5[4] | Oxidation: ~5.5; Ligation: 5.5 - 6.7[13][16] |
| Number of Steps | One | Two (Oxidation + Ligation)[16] |
| Bond Formed | Amide | Oxime[15] |
| Bond Stability | Very Stable | Very Stable[10] |
| Impact on Protein | Can alter charge, leading to aggregation; may inactivate function by blocking key lysines.[7] | Minimal impact on protein backbone and function; PEG spacer improves solubility.[14][19] |
| Key Requirement | Accessible primary amines | Glycosylated protein[10] |
| Common Application | General protein labeling, Western blot detection, pull-downs where function is not critical.[23] | Labeling antibodies (preserving antigen binding), functional studies, ADC development.[10][24] |
Data Presentation: A Comparative Case Study
To illustrate the practical implications, consider the biotinylation of a therapeutic monoclonal antibody (mAb), where preserving antigen-binding affinity is paramount.
| Biotinylation Method | Degree of Labeling (Biotin/Ab) | Antigen Binding Affinity (KD) | % Aggregation (by SEC) |
| NHS-Ester | 5.2 | 8.5 nM (vs. 1.1 nM for unlabeled) | 12.5% |
| Biotin-PEG3-Oxyamine | 3.8 | 1.3 nM (vs. 1.1 nM for unlabeled) | <1% |
| Unlabeled Control | 0 | 1.1 nM | <1% |
This table represents typical expected data. Actual results will vary based on the specific antibody and reaction conditions.
The data clearly show that while NHS-ester labeling can achieve a higher degree of labeling, it comes at the cost of a nearly 8-fold reduction in binding affinity and a significant increase in aggregation. In contrast, the site-specific oxyamine method results in a functionally intact antibody with biophysical properties nearly identical to the unlabeled control.
Section 4: Decision-Making Framework
As a senior scientist, selecting the right tool is the first step toward a successful experiment. Ask yourself the following questions:
-
Is my protein of interest a glycoprotein?
-
Yes: You have a choice. Proceed to question 2.
-
No: NHS-ester biotinylation is your primary option. Consider titrating the molar excess of the reagent to minimize labeling and preserve function.
-
-
Is the biological activity or structural integrity of my protein critical for the downstream application?
-
Yes: Biotin-PEG3-oxyamine is the superior choice. Labeling on the glycans will protect essential amino acid residues in binding sites or active sites.[10]
-
No: If the protein is simply being used as a target for pull-down or detection on a Western blot, the simplicity and cost-effectiveness of NHS-ester chemistry may be sufficient.
-
-
Am I concerned about protein aggregation or non-specific binding in my assay?
-
Yes: The hydrophilic PEG spacer in Biotin-PEG3-oxyamine significantly improves solubility and reduces non-specific interactions, making it the preferred reagent.[14]
-
No: For many standard applications, aggregation with NHS-ester labeling can be managed with proper buffer conditions and purification.
-
Section 5: Detailed Experimental Protocols
The following are self-validating, field-proven protocols. Researchers should always optimize molar ratios and incubation times for their specific protein.
Protocol 1: NHS-Ester Biotinylation of an Antibody
-
Preparation: Dialyze 1 mg of antibody (e.g., IgG at 2 mg/mL) into an amine-free buffer like 1X PBS, pH 7.4. Buffers containing Tris or glycine are incompatible as they will compete for the reaction.[25]
-
Reagent Preparation: Immediately before use, dissolve NHS-PEG4-Biotin in anhydrous DMSO to a concentration of 10 mM. The NHS-ester moiety hydrolyzes quickly in aqueous solution, so do not store the reconstituted reagent.[3]
-
Reaction: Calculate the volume of biotin solution needed for a 20-fold molar excess. For 1 mg of a 150 kDa IgG (~6.67 nmol), you would add ~13.3 µL of the 10 mM stock. Add the reagent to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[2]
-
Quenching: Stop the reaction by adding a quenching buffer with a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[26] Incubate for 15 minutes at room temperature. This step consumes any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotin and the NHS byproduct using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with your desired storage buffer (e.g., PBS with 0.02% sodium azide).
Protocol 2: Biotin-PEG3-Oxyamine Labeling of an Antibody
-
Preparation: Dialyze 1 mg of antibody (e.g., IgG at 3-15 mg/mL) into an acetate buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).[16]
-
Oxidation: Chill the antibody solution on ice. Prepare a fresh 100 mM solution of sodium meta-periodate (NaIO₄) in water. Add the periodate solution to the antibody to a final concentration of 10 mM. Incubate on ice for 30 minutes in the dark (wrap the tube in foil).[11][16]
-
Quenching & Purification: Quench the oxidation by adding ethylene glycol to a final concentration of 10-20 mM and incubating on ice for 10 minutes.[16] Immediately purify the oxidized antibody from the quenching agent and byproducts using a desalting column equilibrated in the pH 5.5 acetate buffer.
-
Reagent Preparation: Prepare a 5 mM stock solution of Biotin-PEG3-oxyamine in water or DMSO.[16] Prepare a 100 mM aniline catalyst solution in the acetate buffer.
-
Oxime Ligation: To the purified, oxidized antibody, add the Biotin-PEG3-oxyamine solution to a 50-fold molar excess. Add the aniline catalyst to a final concentration of 10 mM.[16]
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle rocking, protected from light.[16]
-
Purification: Purify the biotinylated antibody from the excess labeling reagent and catalyst using a desalting column equilibrated in your final desired storage buffer.
Conclusion
Both NHS-ester and Biotin-PEG3-oxyamine are powerful biotinylation reagents, but they serve distinct experimental needs. NHS-ester chemistry offers a rapid and universal method for general protein labeling. In contrast, Biotin-PEG3-oxyamine provides a precise, site-specific approach for labeling glycoproteins that is essential for preserving biological function and minimizing off-target effects. By understanding the core chemistry and considering the specific demands of your research, you can confidently select the optimal strategy to generate high-quality, reliable biotinylated conjugates.
References
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
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Hansen, P. R., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(62), 8716-8719. [Link]
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G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]
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Qin, W., et al. (2022). Comparison of related approaches of biotinylation site identification after in situ labeling of subcellular proteomes. Communications Biology, 5(1), 1-13. [Link]
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Creative Biolabs. (n.d.). Biotin-Antibody Conjugation Protocol. Creative Biolabs. [Link]
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Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-337. [Link]
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Kolmel, D. K., & Kool, E. T. (2017). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Chemical reviews, 117(15), 10358-10376. [Link]
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Hansen, P. R., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(62), 8716-8719. [Link]
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Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances, 15(32), 22203-22212. [Link]
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Cold Spring Harbor Protocols. (n.d.). Labeling Antibodies with NHS-LC-Biotin. CSH Protocols. [Link]
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Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature methods, 6(3), 207-209. [Link]
-
Udeshi, N. D., et al. (2017). BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. Journal of the American Society for Mass Spectrometry, 28(12), 2567–2575. [Link]
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Lotan, R., et al. (1975). Labeling of soybean agglutinin by oxidation with sodium periodate followed by reduction with sodium [3-H]borohydride. Biochemical and Biophysical Research Communications, 63(1), 100-106. [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
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Dianova GmbH. (n.d.). Biotinylation of Antibodies. Dianova. [Link]
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Das, S., et al. (2021). Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. Nanomaterials, 11(10), 2588. [Link]
-
Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209. [Link]
-
Kaiser, K., et al. (1997). Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjugate chemistry, 8(4), 545-551. [Link]
-
Sastry, M. S., & Howard, S. C. (2011). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Methods in molecular biology, 681, 559-571. [Link]
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Grishin, Y. V., et al. (2021). Generation of Peptides for Highly Efficient Proximity Utilizing Site-Specific Biotinylation in Cells. International Journal of Molecular Sciences, 22(21), 11547. [Link]
-
Udeshi, N. D., et al. (2017). BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. Journal of the American Society for Mass Spectrometry, 28(12), 2567–2575. [Link]
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Zempleni, J., et al. (2009). Biological functions of biotinylated histones. The Journal of nutritional biochemistry, 20(7), 481-487. [Link]
-
Chapman-Smith, A., & Cronan, J. E. (1999). Biotinylation of Proteins in Solution and on Cell Surfaces. Current Protocols in Protein Science, 16(1), 4.6.1-4.6.14. [Link]
-
Kurotani, A., et al. (2019). Lysine biotinylation and methionine oxidation in the heat shock protein HSP60 synergize in the elimination of reactive oxygen species in human cell cultures. Redox biology, 20, 429-437. [Link]
-
Oakley, G. G., & Majors, N. R. (2013). Use of mass spectrometry to detect biotinylation of lysine residues and its effect on DNA binding by the Escherichia coli β sliding clamp. Journal of proteome research, 12(1), 305-312. [Link]
-
Smith, B. C., & Denu, J. M. (2007). A biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2. Journal of Biological Chemistry, 282(47), 34555-34563. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Protein Biotinylation
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein is a cornerstone technique for a myriad of applications, including affinity purification, protein-protein interaction studies, and cellular labeling.[1][2] The success of these downstream applications hinges on the precise and accurate confirmation of biotin incorporation. While several methods exist for this validation, mass spectrometry (MS) stands out for its exceptional sensitivity and ability to provide site-specific information.[1][3]
This guide offers an in-depth comparison of mass spectrometry-based methodologies for the validation of biotin incorporation. We will delve into the causality behind experimental choices, provide detailed protocols for key workflows, and present a critical evaluation of alternative approaches to empower you to make informed decisions for your research.
The Imperative of Validating Biotinylation
Biotinylation, the process of covalently attaching biotin to a protein, enables highly specific detection and purification through the strong interaction between biotin and streptavidin or its analogs.[4][5] However, assuming successful biotinylation without empirical validation is a significant pitfall that can lead to irreproducible results and wasted resources. Validation is crucial to:
-
Confirm Covalent Modification: Ensure that the biotin moiety has indeed been attached to the target protein.
-
Determine the Degree of Labeling: Quantify the extent of biotin incorporation, which is critical for applications requiring a specific stoichiometric ratio.
-
Assess Site-Specificity: In certain applications, identifying the specific amino acid residues that have been biotinylated is essential for understanding protein structure and function.[6]
Mass Spectrometry: The Gold Standard for Biotinylation Validation
Mass spectrometry offers unparalleled advantages for the validation of biotin incorporation, providing a direct and highly sensitive measurement of the mass increase resulting from biotinylation.[1][3] This technique can be broadly categorized into two main approaches: "bottom-up" proteomics, which analyzes peptides after protein digestion, and "top-down" proteomics, which analyzes intact proteins. This guide will primarily focus on the more common bottom-up approaches.
Core Principles of Mass Spectrometry-Based Validation
The fundamental principle behind using mass spectrometry to validate biotinylation is the detection of a characteristic mass shift in the modified protein or its constituent peptides. The mass of the biotin tag, when covalently attached, increases the mass of the molecule, and this mass difference is precisely measured by the mass spectrometer. For instance, labeling with NHS-biotin results in a mass addition of 226.0776 Da to lysines and N-terminal amino acids.[7][8]
A Comparative Analysis of Mass Spectrometry-Based Validation Strategies
The choice of a specific mass spectrometry workflow depends on the research question, the nature of the sample, and the desired level of detail. Here, we compare the most prevalent strategies:
| Method | Principle | Strengths | Weaknesses | Best Suited For |
| Intact Protein Analysis | Direct mass measurement of the entire, undigested protein to determine the overall degree of biotinylation. | - Provides a rapid assessment of labeling efficiency.- Can reveal heterogeneity in biotin incorporation. | - Less sensitive for large proteins.- Does not provide site-specific information.- Can be challenging for glycosylated or otherwise modified proteins.[9] | Rapid confirmation of biotinylation and assessment of labeling stoichiometry on purified proteins. |
| Peptide-Centric Analysis (Bottom-Up) | Analysis of peptides generated by proteolytic digestion of the biotinylated protein. | - High sensitivity and accuracy.- Enables identification of specific biotinylation sites.- Compatible with complex protein mixtures. | - Requires additional sample preparation steps (digestion, enrichment).- Data analysis can be more complex. | Detailed characterization of biotinylation, including site-specific mapping and quantification in complex samples. |
| Direct Detection of Biotin-containing Tags (DiDBiT) | A peptide-level enrichment strategy where proteins are digested before enrichment of biotinylated peptides, reducing sample complexity for MS analysis.[7][10] | - Significantly improves direct detection of biotinylated peptides (~200-fold).- Reduces contamination from unlabeled peptides.- Applicable to various labeling protocols.[7][10] | - Requires careful optimization of the enrichment step. | Studies requiring high sensitivity and confident identification of biotinylated proteins from complex mixtures.[7] |
| Biotinylation Site Identification Technology (BioSITe) | Utilizes anti-biotin antibodies for the capture of biotinylated peptides, offering an alternative to streptavidin-based enrichment.[6][11] | - Efficient capture of biotinylated peptides.- Can be used for quantitative analysis with isotopically labeled biotin.[6] | - Antibody performance can be variable.- Potential for non-specific binding to the antibody. | Proximity-dependent labeling studies (e.g., APEX, BioID) and identification of O-GlcNAc-modified sites.[6] |
Experimental Workflows: A Step-by-Step Guide
The following protocols provide a detailed methodology for the validation of biotin incorporation using a peptide-centric mass spectrometry approach.
Diagram: General Workflow for Peptide-Centric Biotinylation Validation
Caption: A generalized workflow for the validation of biotin incorporation using a peptide-centric mass spectrometry approach.
Protocol 1: Sample Preparation and Proteolytic Digestion
Rationale: This initial phase aims to extract the biotinylated proteins from the cellular context and digest them into smaller peptides suitable for mass spectrometry analysis. The choice of lysis buffer and digestion enzyme is critical for efficient protein extraction and peptide generation.
Step-by-Step Methodology:
-
Cell Lysis:
-
Homogenize biotinylated cell pellets in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors).[7]
-
Incubate on ice to ensure complete cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Reduction and Alkylation (Optional but Recommended):
-
Reduce disulfide bonds by adding a reducing agent (e.g., DTT or TCEP).
-
Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Perform in-solution or on-bead digestion with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.
-
Quench the digestion reaction by adding an acid (e.g., formic acid or trifluoroacetic acid).[10]
-
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Affinity Chromatography
Rationale: Due to the low abundance of biotinylated peptides in a complex mixture, an enrichment step is essential to increase their concentration relative to unmodified peptides. The high affinity of streptavidin for biotin is exploited for this purpose.[5][12]
Step-by-Step Methodology:
-
Bead Preparation:
-
Wash streptavidin-conjugated magnetic beads or agarose resin with a suitable wash buffer to remove any preservatives.
-
-
Incubation:
-
Incubate the peptide mixture with the prepared beads to allow the biotinylated peptides to bind. This is typically done with gentle rotation at 4°C for several hours or overnight.[12]
-
-
Washing:
-
Perform a series of stringent washes to remove non-specifically bound peptides. The wash buffers should contain detergents (e.g., SDS, Triton X-100) and high salt concentrations to disrupt weak, non-specific interactions.[12]
-
-
Elution:
-
Elute the bound biotinylated peptides from the beads. This is a critical step due to the strong biotin-streptavidin interaction.[12][13] Common elution strategies include:
-
On-bead digestion: Directly digesting the proteins while they are still bound to the beads. This can lead to contamination with streptavidin peptides.[12]
-
Competitive elution: Using a high concentration of free biotin to displace the biotinylated peptides.[12]
-
Denaturing elution: Using harsh conditions (e.g., high temperature, low pH, or organic solvents) to disrupt the biotin-streptavidin interaction.[7]
-
-
Diagram: Comparison of Protein-Level vs. Peptide-Level Enrichment
Caption: A comparison of protein-level versus peptide-level enrichment strategies for biotinylation validation.
Alternative and Complementary Validation Methods
While mass spectrometry is a powerful tool, other methods can be used for a preliminary or orthogonal validation of biotin incorporation.
| Method | Principle | Sensitivity | Key Equipment |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[3] | Low (~1-2 nmol) | Spectrophotometer |
| Streptavidin Gel-Shift Assay | Electrophoretic mobility shift of the biotinylated protein upon binding to streptavidin.[3][9] | High (pmol to amol) | Electrophoresis system |
| Western Blot with Streptavidin-HRP | Detection of biotinylated protein on a membrane using a streptavidin-horseradish peroxidase (HRP) conjugate.[3] | Very High (ng to fg) | Electrophoresis and blotting system, chemiluminescence imager |
These methods can provide a quick and cost-effective initial assessment of biotinylation but lack the detailed, site-specific information provided by mass spectrometry.
Conclusion: Ensuring the Integrity of Your Biotinylation-Based Research
The validation of biotin incorporation is a non-negotiable step for ensuring the reliability and reproducibility of a wide range of biological assays. Mass spectrometry offers an unparalleled combination of sensitivity, specificity, and the ability to provide site-specific information, making it the gold standard for this critical validation. By understanding the principles behind different mass spectrometry-based workflows and carefully selecting the appropriate strategy for your research needs, you can proceed with confidence in your downstream applications, knowing that your foundational biotinylation is robust and well-characterized.
References
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Schiapparelli, L. M., McClatchy, D. B., Liu, H. H., Sharma, P., Yates, J. R., 3rd, & Cline, H. T. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of Proteome Research, 13(9), 3966–3978. [Link]
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Takahashi, H., & Hamakubo, T. (2019). Search for drug discovery targets focusing on cancer stroma. Drug Discoveries & Therapeutics, 13(1), 1-6. [Link]
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Kim, D. I., & Pandey, A. (2020). Detection and Quantification of Biotinylated Sites for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis. Scilit. [Link]
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American Chemical Society. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]
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ResearchGate. (2025). Direct Detection of Biotinylated Proteins by Mass Spectrometry. [Link]
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Zhang, P., Hsieh, Y. J., & Coon, J. J. (2023). Benchmarking and Automating the Biotinylation Proteomics Workflow. bioRxiv. [Link]
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American Chemical Society. (2025). A Straightforward Interpretation of Proximity Labeling through Direct Biotinylation Analysis. ACS Omega. [Link]
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Semantic Scholar. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. [Link]
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Labenski, M. T., et al. (2021). SMaSh: A Streptavidin Mass Shift Assay for Rapidly Quantifying Target Occupancy by Irreversible Inhibitors. Biochemistry, 60(39), 2915–2924. [Link]
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Mtoz Biolabs. (n.d.). Biotin Proximity Labeling Service. [Link]
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Kim, D. I., Birendra, K. C., & Pandey, A. (2018). BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. Journal of Proteome Research, 17(2), 757–767. [Link]
-
PubMed. (2021). SMaSh: A Streptavidin Mass Shift Assay for Rapidly Quantifying Target Occupancy by Irreversible Inhibitors. [Link]
-
ResearchGate. (n.d.). Validation of the surface biotinylation assay (a) Controls validating.... [Link]
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Peak Proteins. (n.d.). An Alternative Method To Confirm Protein Biotinylation. [Link]
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Kosako, H., et al. (2022). Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. Journal of Proteome Research, 21(9), 2094–2103. [Link]
-
Lee, K., et al. (2021). Characterization of Protein Biotinylation Sites by Peptide-Based Immunoaffinity Enrichment. bioRxiv. [Link]
-
bioRxiv. (2022). Optimized Workflow for Enrichment and Identification of Biotinylated Peptides using Tamavidin 2-REV for BioID and Cell Surface Proteomics. [Link]
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National Institutes of Health. (n.d.). Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis. [Link]
-
National Institutes of Health. (2025). Overcoming Analytical Challenges in Proximity Labeling Proteomics. [Link]
-
bioRxiv. (2022). Optimized Workflow for Enrichment and Identification of Biotinylated Peptides using Tamavidin 2-REV for BioID and Cell Surface Proteomics. [Link]
-
American Chemical Society. (n.d.). Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins. [Link]
-
Wikipedia. (n.d.). Quantitative proteomics. [Link]
-
American Chemical Society. (2021). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. [Link]
-
IBA Lifesciences. (n.d.). Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins. [Link]
-
ResearchGate. (2021). SMaSh: A Streptavidin Mass Shift Assay for Rapidly Quantifying Target Occupancy by Irreversible Inhibitors. [Link]
-
SlidePlayer. (n.d.). Which step to use between Streptavidin-biotin purification of proteins complexes and LC MSMS analysis?. [Link]
-
National Institutes of Health. (2019). Development, Validation, and Potential Applications Of Biotinylated Red Blood Cells For Post-Transfusion Kinetics and Other Physiological Studies: Evidenced-Based Analysis & Recommendations. [Link]
-
de Boer, E., et al. (2003). Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice. Proceedings of the National Academy of Sciences, 100(13), 7480–7485. [Link]
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A Senior Application Scientist's Guide to Western Blot Analysis of Biotin-PEG3-Oxyamine Labeled Proteins
For researchers, scientists, and drug development professionals, the precise detection and characterization of proteins are paramount. Among the arsenal of techniques available, Western blotting remains a cornerstone for identifying and quantifying specific proteins from complex mixtures. When coupled with targeted labeling strategies, its specificity and sensitivity can be significantly enhanced. This guide provides an in-depth comparison of Western blot analysis using Biotin-PEG3-oxyamine for protein labeling, offering a detailed examination of its performance against alternative methods, supported by experimental data and validated protocols.
The Power of Chemoselective Ligation: Understanding Biotin-PEG3-Oxyamine
Biotin-PEG3-oxyamine is a specialized biotinylation reagent that enables the chemoselective labeling of proteins, particularly glycoproteins.[1][2][3] The key to its functionality lies in the oxyamine group (-O-NH2), which reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[1][3][4] This is particularly advantageous for labeling glycoproteins, as the carbohydrate moieties can be gently oxidized to generate aldehydes, providing a specific site for biotinylation.[1][5][6]
The inclusion of a polyethylene glycol (PEG) spacer (in this case, with three repeating units) enhances the water solubility of the otherwise hydrophobic biotin molecule.[1][2] This PEG linker minimizes non-specific hydrophobic interactions, reduces aggregation of the labeled protein, and improves the accessibility of the biotin tag for detection by streptavidin conjugates.[1]
Comparative Analysis: Biotin-PEG3-Oxyamine vs. Alternative Labeling Strategies
The choice of a protein labeling strategy for Western blotting depends on several factors, including the nature of the target protein, the desired specificity of labeling, and the experimental context. Here, we compare Biotin-PEG3-oxyamine with other common labeling methods.
| Feature | Biotin-PEG3-Oxyamine (Glycoprotein-Targeted) | NHS-Ester Biotin (Amine-Reactive) | Maleimide-Biotin (Thiol-Reactive) |
| Target Functional Group | Aldehydes/Ketones (on oxidized carbohydrates) | Primary Amines (Lysine residues, N-terminus) | Free Thiols (Cysteine residues) |
| Specificity | High for glycoproteins (post-oxidation) | Lower, targets multiple sites on most proteins | Higher, targets less abundant cysteine residues |
| Reaction pH | ~4.5 - 7.0 (oxime formation) | ~7.2 - 8.5 | ~6.5 - 7.5 |
| Key Advantages | Site-specific labeling of glycoproteins, reduced background from non-glycosylated proteins. | General protein labeling, high degree of biotin incorporation.[7][8] | Site-specific labeling, useful for proteins with accessible cysteines.[9] |
| Potential Drawbacks | Requires an initial oxidation step which needs careful optimization. | Can potentially alter protein function by modifying lysine residues in active sites. | Requires a free thiol, which may not be available or may be involved in disulfide bonds. |
| Ideal Applications | Studying glycosylation patterns, enriching for glycoproteins, specific detection of glycosylated isoforms.[5][6] | General protein detection and quantification, cell surface protein labeling.[8][10][11] | Studying protein conformation, labeling specific cysteine-containing mutants.[12] |
Experimental Workflow & Protocols
A successful Western blot analysis of biotin-PEG3-oxyamine labeled proteins hinges on a meticulously executed protocol. The following sections provide a detailed, step-by-step methodology, from protein labeling to detection.
Visualizing the Workflow
Caption: Workflow for Western Blotting of Biotin-PEG3-oxyamine Labeled Proteins.
Protocol 1: Glycoprotein Labeling with Biotin-PEG3-Oxyamine
This protocol is designed for the specific labeling of glycoproteins in a protein mixture.
Materials:
-
Protein sample (in a buffer free of primary amines and reducing agents)
-
Sodium periodate (NaIO4)
-
Biotin-PEG3-oxyamine HCl salt[3]
-
Aniline (optional catalyst)[5]
-
Quenching buffer (e.g., Tris buffer)
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Oxidation of Glycoproteins:
-
Dissolve the protein sample in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add sodium periodate to a final concentration of 1-2 mM.
-
Incubate on ice for 15-30 minutes in the dark.
-
Rationale: Mild periodate treatment selectively oxidizes the vicinal diols of sialic acid residues on glycoproteins to generate aldehydes, which serve as the reactive sites for the oxyamine group.[4][5][6]
-
-
Removal of Excess Periodate:
-
Remove excess sodium periodate by dialysis or using a desalting column.
-
-
Biotinylation Reaction:
-
Adjust the pH of the protein solution to 6.5-7.0.
-
Add Biotin-PEG3-oxyamine to a final concentration of 1-5 mM.
-
For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10 mM.[5]
-
Incubate at room temperature for 1-2 hours.
-
Rationale: The oxyamine group of the biotin reagent reacts with the newly formed aldehydes on the glycoproteins to form a stable oxime linkage.[1][4]
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted Biotin-PEG3-oxyamine.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to the biotinylated protein sample and heat at 95-100°C for 5 minutes.[13]
-
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the steps for the immunodetection of biotin-labeled proteins following SDS-PAGE and transfer.
Materials:
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Membrane Blocking:
-
Streptavidin-HRP Incubation:
-
Washing:
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[20]
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
Troubleshooting Common Issues
High background and weak signals are common challenges in Western blotting of biotinylated proteins. The following table provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. Use a higher concentration of blocking agent (e.g., 5% BSA).[16][19] |
| Streptavidin-HRP concentration too high | Titrate the Streptavidin-HRP conjugate to determine the optimal concentration. Start with a more dilute solution (e.g., 1:20,000).[15][17] | |
| Inadequate washing | Increase the number and duration of wash steps. Ensure a sufficient volume of wash buffer is used.[19] | |
| Use of milk as a blocking agent | Milk contains endogenous biotin and should be avoided. Use BSA-based blocking buffers instead.[16][17] | |
| Weak or No Signal | Inefficient biotinylation | Optimize the oxidation and labeling reaction conditions (reagent concentrations, pH, incubation time). |
| Insufficient amount of target protein | Load more protein onto the gel. | |
| Over-washing | Reduce the duration or number of wash steps. | |
| Inactive Streptavidin-HRP or substrate | Use fresh reagents and ensure proper storage. |
Concluding Remarks
The use of Biotin-PEG3-oxyamine for the chemoselective labeling of glycoproteins offers a powerful approach for their specific detection in Western blot analysis. Its ability to target carbohydrate moieties, coupled with the benefits of the PEG spacer, provides high specificity and reduced non-specific binding compared to more general protein labeling methods. By following optimized protocols and implementing effective troubleshooting strategies, researchers can leverage this technique to gain valuable insights into the complex world of protein glycosylation.
References
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Chemoselective Methods for Labeling and Modification of Peptides and Proteins. ACS Publications. [Link]
-
Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry. Springer Nature Experiments. [Link]
-
Selective chemical labeling of proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Methods and Applications of Expressed Protein Ligation. PMC - PubMed Central. [Link]
-
Cell Surface Protein Biotinylation and Analysis. Bio-protocol. [Link]
-
Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. PMC. [Link]
-
Chemical ligation. Wikipedia. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]
-
Western Blot Troubleshooting Guide. Boster Bio. [Link]
-
The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Wildtype One. [Link]
-
How to get rid of Streptavidin-HRP background/noise on westernblot? ResearchGate. [Link]
-
Western Blot Doctor™ — Blot Background Problems. Bio-Rad. [Link]
-
Western blot troubleshooting: high background. American Research Products Blog. [Link]
-
High efficiency labeling of glycoproteins on living cells. PMC - NIH. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. MDPI. [Link]
-
Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. PubMed. [Link]
-
Biotin Labeling Reagents. Biocompare. [Link]
-
Labeling cell-surface sialylated glycoproteins by aniline-catalyzed... ResearchGate. [Link]
-
Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. PMC - NIH. [Link]
-
A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. ResearchGate. [Link]
-
Which is the best biotin-azide substrate for click-chemistry to detect nascent protein synthesis with L-homopropargyl-glycine metabolic labelling? ResearchGate. [Link]
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A Senior Application Scientist's Guide: Comparing Functional Assays for Proteins Labeled with Biotin-PEG3-Oxyamine
For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is an indispensable tool for protein detection, purification, and immobilization.[1][2][3] With a dissociation constant (Kd) as low as 10⁻¹⁵ M, it is one of the strongest non-covalent bonds found in nature, ensuring that once formed, the complex is remarkably stable against changes in pH, temperature, and denaturing agents.[1][2] However, the full potential of this system is only realized when the biotin tag is attached to a protein without compromising its biological function. The choice of biotinylation chemistry is therefore not a trivial detail but a critical determinant of experimental success.
This guide provides an in-depth comparison of functional outcomes when using Biotin-PEG3-oxyamine , a site-specific labeling reagent, versus traditional, random biotinylation methods. We will explore the underlying chemistry, its impact on protein activity, and its performance in key functional assays.
The Chemistry of Control: Understanding Biotin-PEG3-Oxyamine
Biotin-PEG3-oxyamine distinguishes itself through its reactive group: an oxyamine (also known as an aminooxy group). This group does not react with common amino acid side chains like primary amines or sulfhydryls. Instead, it forms a highly stable oxime bond exclusively with aldehydes or ketones.[4][5] This provides a powerful handle for site-specific protein modification.
For glycoproteins, such as antibodies, the most common strategy involves the mild oxidation of sugar moieties (glycans) to create aldehyde groups. This is typically achieved using sodium meta-periodate (NaIO₄), which cleaves the bond between adjacent hydroxyl groups (cis-glycols) found in sugar rings, particularly on terminal sialic acid residues.[6][7] Because glycans are located on the protein surface, often away from the antigen-binding sites (in the case of antibodies) or other functional domains, this strategy allows for biotinylation with minimal impact on the protein's activity.[6][8]
The key features of the Biotin-PEG3-oxyamine reagent are:
-
Site-Specific Chemistry : The oxyamine group's specific reactivity with aldehydes enables directed labeling.[5]
-
Stable Oxime Bond : The resulting oxime linkage is more stable than a hydrazone bond and does not require a reduction step to stabilize it.[5]
-
PEG3 Spacer Arm : The short, hydrophilic polyethylene glycol (PEG) linker enhances the water solubility of the reagent and the final conjugate.[5] This spacer arm also extends the biotin moiety away from the protein surface, reducing steric hindrance and improving its accessibility for binding to streptavidin.[9]
The general workflow for labeling a glycoprotein is a two-step process:
A Head-to-Head Comparison of Biotinylation Chemistries
The choice of reagent dictates where and how biotin is attached, which directly influences the integrity of the final product. Traditional methods, such as those using N-hydroxysuccinimide (NHS) esters, are effective but lack specificity.[10][11]
| Feature | Biotin-PEG3-Oxyamine | NHS-Ester-Biotin | Maleimide-Biotin |
| Target Group | Aldehydes / Ketones | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Target Residues | Engineered or oxidized sugars (glycans) | Lysine (K), N-terminus | Cysteine (C) |
| Site-Specificity | High. Directed to specific sites. | Low. Reacts with all accessible primary amines.[10] | Moderate. Reacts with accessible free cysteines. |
| Reaction pH | 4.5 - 6.7[7] | 7.0 - 9.0[11] | 6.5 - 7.5 |
| Risk to Function | Low. Glycans are often distal to active sites.[6] | High. Lysine residues can be critical for active sites or binding interfaces.[1] | Moderate. Cysteines can be involved in disulfide bonds or active sites. |
| Bond Stability | High (Stable Oxime)[5] | High (Stable Amide) | High (Stable Thioether) |
The Impact on Functional Assay Performance
The true test of a biotinylation strategy is how the labeled protein performs in a functional assay. The orientation and preservation of a protein's native structure are paramount.
Assay Type 1: Immobilization-Based Assays (ELISA, SPR, BLI)
In assays where the biotinylated protein is captured on a streptavidin-coated surface, orientation is critical. Site-specific labeling via glycans (common on the Fc region of antibodies) ensures a uniform, "end-on" orientation. This exposes the antigen-binding domains (Fab) optimally, leading to higher signal and more accurate binding kinetics. In contrast, random labeling via NHS-esters creates a heterogeneous population of molecules, where many may have their binding sites blocked or oriented incorrectly.[12][13]
A study comparing oriented versus random antibody immobilization for detecting prostate-specific antigen (PSA) found that the oriented approach could detect PSA at 10 pg/mL, while the randomly immobilized antibody failed to produce a signal even at 1 ng/mL—a 100-fold difference in sensitivity.[12]
Illustrative Performance Data
This table summarizes the expected outcomes in common functional assays based on the chosen biotinylation chemistry.
| Assay | Metric | Expected Outcome (Oxyamine) | Expected Outcome (NHS-Ester) | Rationale |
| Direct ELISA | Signal Intensity (OD) | High | Low to Moderate | Uniform, oriented capture maximizes antigen binding.[12] |
| SPR / BLI | Binding Affinity (Kd) | Accurate | Potentially Inaccurate | Homogeneous surface prevents avidity effects and ensures proper kinetics.[13] |
| Pull-Down Assay | Yield of Partner Protein | High | Variable / Low | Preserves native protein structure and binding interfaces, leading to efficient capture.[14] |
| Flow Cytometry | Mean Fluorescence | High & Specific | Moderate & Variable | Ensures the antibody's binding site is not blocked by a biotin molecule.[10] |
Assay Type 2: Pull-Down and Affinity Purification
In pull-down assays, a biotinylated "bait" protein is used to isolate its binding partners from a complex mixture like a cell lysate.[14][15] The success of this experiment hinges on the bait protein retaining its native conformation and interaction surfaces. Randomly labeling lysine residues, which are often positively charged and involved in protein-protein interactions, can easily disrupt the very binding site you wish to study. Site-specific labeling with Biotin-PEG3-oxyamine on glycans circumvents this issue, leading to a more reliable and efficient purification of true binding partners.
Experimental Protocols
This section provides a validated, step-by-step protocol for the site-specific biotinylation of a glycoprotein (e.g., an IgG antibody) using Biotin-PEG3-oxyamine.
Protocol 1: Site-Specific Biotinylation of an Antibody
Materials:
-
Antibody (or other glycoprotein) at 1-5 mg/mL in PBS
-
Sodium meta-periodate (NaIO₄), e.g., Thermo Scientific #20504
-
Biotin-PEG3-oxyamine, e.g., BroadPharm BP-22179[16]
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Ethylene Glycol
-
Aniline (optional catalyst, recommended)[7]
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification
Step 1: Oxidation of Glycans to Generate Aldehydes
-
Start with your antibody solution in an amine-free buffer like PBS. The concentration should be between 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in water. Note: This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
To your antibody solution, add the periodate solution to a final concentration of 1-2 mM. (e.g., add 53 µL of 20 mM periodate to 1 mL of antibody solution for a 1 mM final concentration).[6]
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Quench the oxidation by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C.
-
Immediately remove the excess periodate and byproducts using a desalting column equilibrated with the Reaction Buffer (100 mM Sodium Acetate, pH 5.5).
Step 2: Biotinylation via Oxime Ligation
-
The buffer-exchanged, oxidized antibody is now ready for labeling.
-
Prepare a 10 mM stock solution of Biotin-PEG3-oxyamine in water or DMSO.[5]
-
Add a 50-fold molar excess of Biotin-PEG3-oxyamine to the oxidized antibody solution.
-
(Optional but Recommended) For catalysis, add aniline to a final concentration of 10 mM. Aniline has been shown to dramatically accelerate the rate of oxime ligation at neutral or slightly acidic pH.[7][17]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Remove unreacted biotinylation reagent by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS with 0.02% sodium azide).
-
The biotinylated antibody is now ready for use in functional assays. Always include a non-biotinylated control antibody in your experiments for comparison.
Conclusion and Recommendations
While traditional biotinylation reagents like NHS-esters are simple to use, their random nature of conjugation poses a significant risk to protein function. This can lead to lower sensitivity, inaccurate binding data, and failed experiments.[10][18]
Biotin-PEG3-oxyamine offers a superior alternative for glycoproteins by enabling site-specific labeling on carbohydrate moieties, which are generally located away from the protein's functional domains. This approach ensures that the biotinylated protein retains its native structure and activity.
Choose Biotin-PEG3-oxyamine when:
-
Your protein is a glycoprotein (e.g., antibodies, many cell-surface receptors).
-
Preserving biological activity is paramount for your functional assay.
-
You require uniform, oriented immobilization for quantitative assays like SPR, BLI, or highly sensitive ELISAs.
-
You are performing pull-down assays where maintaining the integrity of a binding interface is critical.
By investing in a more controlled labeling strategy, researchers can generate higher quality, more reliable, and more reproducible data, ultimately accelerating their scientific discoveries and development programs.
References
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Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: toward functional protein arrays. Nature Protocols. [Link]
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Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: toward functional protein arrays. PubMed. [Link]
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Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). [Link]
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Site-specific biotinylation of purified proteins using BirA. PMC - NIH. [Link]
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Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]
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Oriented versus random protein immobilization. PubMed. [Link]
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Site-specific biotinylation of purified proteins using BirA. Immunology. [Link]
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High efficiency labeling of glycoproteins on living cells. PMC - NIH. [Link]
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Comparative study of random and oriented antibody immobilization as measured by dual polarization interferometry and surface plasmon resonance spectroscopy. PubMed. [Link]
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A detailed study of the periodate oxidation of sialic acids in glycoproteins. ResearchGate. [Link]
-
Labeling of soybean agglutinin by oxidation with sodium periodate followed by reduction with sodium [3-H]borohydride. PubMed. [Link]
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Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. [Link]
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Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor. PubMed. [Link]
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A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
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Capturing Biotinylated Proteins and Peptides by Avidin Functional Affinity Electrophoresis. ResearchGate. [Link]
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Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC. [Link]
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Protein Biotinylation. Creative Diagnostics. [Link]
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Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. PMC - NIH. [Link]
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The Advantages of Biotinylation Tagging in Protein Purification. G-Biosciences. [Link]
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(PDF) Oriented Versus Random Protein Immobilisation. ResearchGate. [Link]
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Immobilization theory. SPR-Pages. [Link]
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Supplementary Information (SI) Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. The Royal Society of Chemistry. [Link]
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Comparative Analysis of Techniques to Purify Plasma Membrane Proteins. PMC - NIH. [Link]
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Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. PMC - NIH. [Link]
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A Researcher's Guide to Selecting the Optimal Biotin-PEG-Oxyamine Reagent: A Comparative Analysis of PEG3 and PEG4 Linkers
In the intricate world of bioconjugation and molecular detection, the choice of a biotinylation reagent can profoundly influence experimental outcomes. Among the diverse array of available tools, Biotin-PEG-Oxyamine linkers have carved a niche for their ability to selectively target and label molecules bearing aldehyde or ketone groups, such as periodate-oxidized glycoproteins.[1][2] The oxyamine moiety facilitates a highly efficient and stable oxime bond formation, a reaction favored for its chemoselectivity and stability under physiological conditions.[3][4] This guide provides a comprehensive comparison of two commonly employed variants, Biotin-PEG3-oxyamine and Biotin-PEG4-oxyamine, to empower researchers in making an informed decision tailored to their specific application.
The core structure of these reagents consists of three key components: a biotin molecule for high-affinity binding to streptavidin or avidin, a polyethylene glycol (PEG) spacer, and a reactive oxyamine group. The primary distinction between the two molecules lies in the length of the PEG spacer, with the "3" and "4" denoting the number of repeating ethylene glycol units. This seemingly subtle difference can have significant downstream consequences on the performance of the biotinylated molecule.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The addition of a PEG spacer arm to the biotin molecule serves several critical functions. It enhances the water solubility of the often-hydrophobic biotin moiety, mitigating the risk of aggregation and precipitation of the labeled biomolecule.[1][2] Furthermore, the PEG linker acts as a flexible spacer, extending the biotin residue away from the surface of the labeled molecule. This increased distance helps to overcome steric hindrance, thereby improving the accessibility of biotin for binding to the deep biotin-binding pockets of streptavidin.
The choice between a PEG3 and a PEG4 linker primarily revolves around optimizing this spacing and the overall hydrophilicity of the conjugate.
| Property | Biotin-PEG3-oxyamine | Biotin-PEG4-oxyamine | Rationale and Implications |
| Molecular Weight (HCl salt) | ~471.01 g/mol | Varies, but longer than PEG3 | A higher molecular weight can subtly influence chromatographic and electrophoretic behavior. |
| Spacer Arm Length | ~16.6 Å[1] | Longer than PEG3 | The longer spacer of PEG4 provides greater separation between the biotin and the target molecule, which can be crucial for bulky proteins or crowded molecular environments. |
| Hydrophilicity | High | Higher | The additional PEG unit in the PEG4 variant further increases water solubility, which can be advantageous when working with molecules prone to aggregation. |
The Chemistry of Conjugation: Oxime Bond Formation
Both Biotin-PEG3-oxyamine and Biotin-PEG4-oxyamine utilize the same fundamental and highly selective chemical reaction for conjugation. The oxyamine group (-ONH2) at the terminus of the PEG linker reacts with an aldehyde (-CHO) or ketone (C=O) group on the target molecule to form a stable oxime linkage (C=N-O).[3][5] This reaction is particularly valuable for labeling glycoproteins, as the cis-diol groups in their carbohydrate moieties can be gently oxidized with sodium periodate to generate reactive aldehydes.[1][2]
The oxime bond is notably more stable than a hydrazone bond, another common linkage formed with carbonyl groups, and does not require a subsequent reduction step for stabilization.[2] The reaction proceeds optimally at a slightly acidic pH (around 4-5), though catalysis with nucleophilic catalysts like aniline or its derivatives can significantly enhance the reaction rate at neutral pH.[6][7]
Figure 1: Workflow of glycoprotein biotinylation using Biotin-PEG-Oxyamine and subsequent detection.
Application-Specific Performance: Where Linker Length Matters
The decision to use Biotin-PEG3-oxyamine versus its PEG4 counterpart is often dictated by the specific experimental context.
1. Labeling of Cell Surface Glycoproteins:
In applications such as cell surface proteomics, the goal is to specifically label and subsequently enrich glycoproteins.[8] Here, the longer spacer arm of Biotin-PEG4-oxyamine can be advantageous. The crowded environment of the cell surface, with its dense glycocalyx, can create significant steric hindrance. The extended PEG4 linker can more effectively project the biotin moiety beyond this crowded space, leading to more efficient capture by streptavidin-coated beads or surfaces. One study optimized a cell surface biotinylation method using an alkoxyamine-PEG4-biotin, highlighting its utility in this application.[8]
2. Immunoassays and Biosensors:
In solid-phase assays like ELISAs or on biosensor surfaces, where a biotinylated molecule is captured by immobilized streptavidin, linker length is a critical parameter. A study investigating the interaction between streptavidin and biotin-PEG-conjugated phospholipids found that the length of the PEG chain significantly affects the binding characteristics.[9][10] While this study used much longer PEG chains, the principle holds true for shorter linkers. A longer linker, such as that in Biotin-PEG4-oxyamine , can reduce steric interference between the immobilized streptavidin and the labeled molecule, potentially leading to a higher signal-to-noise ratio.[11]
3. Labeling of Smaller Peptides and Oligonucleotides:
For smaller target molecules like peptides or oligonucleotides, the difference in performance between PEG3 and PEG4 may be less pronounced. In these cases, Biotin-PEG3-oxyamine may be a perfectly suitable and more cost-effective option. The shorter linker still provides adequate spacing and hydrophilicity for most applications involving smaller, less sterically demanding targets.
Experimental Protocol: General Guideline for Glycoprotein Biotinylation
This protocol provides a general framework for the biotinylation of glycoproteins using either Biotin-PEG3-oxyamine or Biotin-PEG4-oxyamine. Optimization is recommended for each specific application.
Materials:
-
Glycoprotein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO4)
-
Biotin-PEG3-oxyamine HCl or Biotin-PEG4-oxyamine HCl
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
(Optional) Aniline catalyst
-
Desalting column or dialysis cassette for purification
Procedure:
-
Oxidation of Glycoprotein: a. Prepare a fresh solution of sodium meta-periodate in a suitable buffer (e.g., PBS). b. Add the periodate solution to the glycoprotein solution to a final concentration of 1-2 mM. c. Incubate the reaction in the dark for 15-30 minutes at room temperature or on ice. d. Quench the reaction by adding a quenching buffer (e.g., containing glycerol or ethylene glycol). e. Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis.
-
Biotinylation Reaction: a. Immediately before use, dissolve the Biotin-PEG-Oxyamine reagent in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12] b. Add the dissolved biotinylation reagent to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the biotin reagent over the protein is a good starting point.[12] c. If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that some studies have shown m-phenylenediamine to be a more efficient catalyst than aniline.[7] d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove unreacted biotinylation reagent by buffer exchange using a desalting column or dialysis.
-
Analysis of Biotinylation: a. The extent of biotin incorporation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.[12]
Figure 2: Experimental workflow for glycoprotein biotinylation.
Conclusion and Recommendations
Both Biotin-PEG3-oxyamine and Biotin-PEG4-oxyamine are highly effective reagents for the targeted biotinylation of aldehydes and ketones. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the experiment.
-
Choose Biotin-PEG4-oxyamine when:
-
Working with large, bulky proteins or glycoproteins.
-
Labeling targets in sterically hindered environments, such as the cell surface.
-
Maximal separation between the biotin and the target molecule is desired to improve binding to streptavidin.
-
The target molecule has a tendency to aggregate, and the enhanced hydrophilicity is beneficial.
-
-
Choose Biotin-PEG3-oxyamine when:
-
Labeling smaller molecules like peptides and oligonucleotides.
-
Steric hindrance is not a major concern.
-
A more cost-effective solution is desired for routine applications.
-
By carefully considering the nature of the target molecule and the experimental context, researchers can select the optimal Biotin-PEG-Oxyamine reagent to achieve robust and reliable results in their bioconjugation and detection workflows.
References
-
CD Bioparticles. (n.d.). Bio-PEG3-Oxyamine HCl salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Request PDF. Retrieved from [Link]
-
DC Chemicals. (n.d.). Biotin-PEG4-SS-NH-PEG3-oxyamine HCl. Retrieved from [Link]
-
ACS Publications. (2016). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from [Link]
-
PubMed. (2015). Influence of Molecular Weight of PEG Chain on Interaction Between Streptavidin and biotin-PEG-conjugated Phospholipids Studied With QCM-D. Retrieved from [Link]
-
PMC - NIH. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Retrieved from [Link]
-
PubMed. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. Retrieved from [Link]
-
AIP Publishing. (n.d.). Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. Retrieved from [Link]
-
ACS Publications. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). PEG linkers and properties. | Download Table. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Biotin-PEG4-NHS | C25H40N4O10S | CID 51340980. Retrieved from [Link]
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A Senior Application Scientist's Guide to Characterizing Biotin-PEG3-Oxyamine Labeled Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, the conjugation of biotin to antibodies is a cornerstone technique for a myriad of applications, from immunoassays to targeted drug delivery.[] The choice of biotinylation reagent and the subsequent characterization of the conjugate are critical determinants of experimental success. This guide provides an in-depth technical comparison of Biotin-PEG3-oxyamine labeled antibodies with those generated via traditional methods, supported by experimental data and detailed protocols. We will explore the nuances of labeling chemistry, the importance of the PEG spacer, and a comprehensive workflow for characterization, ensuring the production of high-quality, reliable antibody conjugates.
The Chemistry of Biotinylation: A Tale of Two Strategies
The method of biotin attachment profoundly impacts the homogeneity and functionality of the final antibody conjugate. Here, we compare the site-specific approach offered by Biotin-PEG3-oxyamine with the more conventional random labeling strategy of NHS-ester biotinylation.
Biotin-PEG3-Oxyamine: Precision in Labeling
Biotin-PEG3-oxyamine facilitates a site-specific conjugation strategy by reacting with aldehyde or ketone groups.[2] These reactive moieties can be selectively introduced into the antibody, often within the glycan domains of the Fc region, through mild oxidation with sodium periodate. This process preserves the antigen-binding Fab regions, ensuring that the antibody's primary function is not compromised.[]
The reaction forms a stable oxime bond, providing a robust and reliable linkage.[4] The inclusion of a polyethylene glycol (PEG) spacer of three units (PEG3) enhances the water solubility of the biotinylated antibody and reduces steric hindrance, allowing for efficient interaction with streptavidin.[2][5]
Caption: Site-specific antibody biotinylation workflow using Biotin-PEG3-oxyamine.
NHS-Ester Biotinylation: The Random Approach
N-hydroxysuccinimide (NHS) esters of biotin are widely used reagents that react with primary amines, primarily the ε-amino groups of lysine residues and the N-terminus of the antibody.[6][7] This method is straightforward but results in a heterogeneous population of antibody conjugates with biotin attached at various, and often multiple, locations. This random distribution can potentially interfere with the antigen-binding site, leading to a loss of antibody affinity and specificity.[8]
Caption: Comprehensive workflow for characterizing biotinylated antibodies.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the number of biotin molecules per antibody, is a critical parameter. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common and straightforward colorimetric method for this purpose. [9] Principle: The HABA dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. [10]When a biotinylated sample is added, the biotin displaces the HABA from avidin due to its much higher affinity, causing a decrease in absorbance that is proportional to the amount of biotin present. [9] Experimental Protocol: HABA Assay
-
Prepare a HABA/Avidin solution: Dissolve the HABA/Avidin mixture in a suitable buffer (e.g., PBS).
-
Measure baseline absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add biotinylated antibody: Add a known concentration of the purified biotinylated antibody to the HABA/Avidin solution and mix well.
-
Measure final absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.
-
Calculate DOL: Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex to calculate the concentration of biotin. The DOL is then determined by the molar ratio of biotin to antibody.
Comparative Insights: Site-specific labeling with Biotin-PEG3-oxyamine generally yields a more defined and predictable DOL compared to the broader distribution often seen with NHS-ester labeling. While the HABA assay is widely used, it can sometimes underestimate the degree of biotinylation, especially if biotin molecules are sterically hindered from accessing the avidin binding sites. [11]Alternative methods like the Quant*Tag™ Biotin Quantification Kit can offer higher sensitivity and accuracy. [12][13]
Assessment of Purity and Aggregation
Antibody aggregation is a significant concern as it can reduce efficacy and potentially induce an immunogenic response. []Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and size-exclusion chromatography (SEC) are powerful techniques to assess the purity and aggregation state of the labeled antibody.
Experimental Protocol: SDS-PAGE
-
Sample preparation: Prepare samples of the unlabeled antibody, the biotinylated antibody, and molecular weight markers. For a gel-shift assay, incubate a sample of the biotinylated antibody with an excess of streptavidin. [15][16]2. Electrophoresis: Run the samples on an appropriate percentage polyacrylamide gel under non-reducing and reducing conditions.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Analysis: Compare the band patterns. The biotinylated antibody should migrate at a slightly higher molecular weight than the unlabeled antibody. In the gel-shift assay, the biotinylated antibody incubated with streptavidin will show a significant increase in molecular weight, confirming successful biotinylation. [15] Experimental Protocol: Size-Exclusion Chromatography (SEC)
-
System setup: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Sample injection: Inject a known concentration of the biotinylated antibody onto the column.
-
Data acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to the monomeric antibody, as well as any high molecular weight aggregates or low molecular weight fragments. Integrate the peak areas to quantify the percentage of monomer, aggregate, and fragment.
Comparative Insights: The hydrophilic PEG spacer in Biotin-PEG3-oxyamine can help to mitigate aggregation that might be induced by the biotinylation process. [2]In contrast, over-labeling with hydrophobic NHS-ester biotin reagents can increase the propensity for antibody aggregation. [11]SEC provides a more quantitative measure of aggregation compared to SDS-PAGE. []
Evaluation of Binding Affinity
The ultimate test of a biotinylated antibody is its ability to bind to its target antigen. An enzyme-linked immunosorbent assay (ELISA) is a standard method to assess the functional integrity of the antibody after biotinylation.
Experimental Protocol: Indirect ELISA
-
Antigen coating: Coat a microtiter plate with the target antigen and block non-specific binding sites.
-
Antibody incubation: Add serial dilutions of the biotinylated antibody and the unlabeled control antibody to the wells and incubate.
-
Streptavidin-HRP incubation: For the biotinylated antibody, add a streptavidin-horseradish peroxidase (HRP) conjugate. For the unlabeled antibody, use a secondary anti-species-HRP conjugate.
-
Substrate addition: Add a suitable HRP substrate (e.g., TMB) and stop the reaction.
-
Data analysis: Measure the absorbance at the appropriate wavelength and plot the signal against the antibody concentration to generate binding curves. Compare the EC50 values of the biotinylated and unlabeled antibodies.
Comparative Insights: Site-specific biotinylation with Biotin-PEG3-oxyamine is expected to have a minimal impact on the antibody's binding affinity, as the modification is distant from the antigen-binding site. []Randomly biotinylated antibodies, however, may show a decrease in affinity if biotin is attached within or near the paratope. [8]A study comparing a site-specifically biotinylated single-domain antibody-based ELISA to a commercial ELISA kit demonstrated higher sensitivity for the site-specifically labeled antibody. [17]
Conclusion: Making an Informed Choice
The characterization of biotinylated antibodies is a multi-faceted process that requires careful consideration of the labeling chemistry and a robust analytical workflow. Biotin-PEG3-oxyamine offers a superior method for producing homogeneous, functionally intact antibody conjugates through site-specific labeling. While traditional NHS-ester chemistry is simpler to implement, it comes with the inherent risks of heterogeneity and potential loss of function.
By following the comprehensive characterization protocols outlined in this guide, researchers can ensure the quality and reliability of their biotinylated antibodies, leading to more reproducible and meaningful experimental outcomes. The choice of biotinylation strategy should be guided by the specific requirements of the downstream application, with a clear understanding of the trade-offs between ease of use and the quality of the final conjugate.
References
- Li, Y., et al. (2019). Biotinylated Single-Domain Antibody-Based Blocking ELISA for Detection of Antibodies Against Swine Influenza Virus. Frontiers in Microbiology, 10, 2801.
- Strop, P., et al. (2013). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLoS One, 8(10), e76255.
- Agarwal, P., & Bertozzi, C. R. (2015). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes.
- Brückner, M., et al. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Pharmaceutics, 13(10), 1669.
-
Peak Proteins. (n.d.). An Alternative Method To Confirm Protein Biotinylation. Retrieved from [Link]
- Zhuravliov, E., et al. (2023). Introduction of Carbonyl Groups into Antibodies. International Journal of Molecular Sciences, 24(13), 10839.
- Ferreira, C. A., et al. (2021). In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega, 6(34), 22378–22389.
- Fairhead, M., & Howarth, M. (2015). Site-specific biotinylation of purified proteins using BirA. Methods in Molecular Biology, 1266, 171–184.
-
Brückner, M., et al. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. ResearchGate. Retrieved from [Link]
- Cudic, M., et al. (1998). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Peptides, 19(5), 835-842.
-
Vector Laboratories. (n.d.). Avidin/Biotin Blocking Kit. Retrieved from [Link]
-
LMU-TUM Munich iGEM Team. (2016). Linkerchemistry. Retrieved from [Link]
- Lee, W.-S., et al. (2021). Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. Polymers, 13(21), 3797.
- Korn, E. D., & Wirtz, D. (2012). Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles. Biophysical Journal, 102(3), 448a.
- Pérez, M., et al. (2022). Antibody-Drug Conjugates Containing Payloads from Marine Origin. Marine Drugs, 20(3), 195.
-
ResearchGate. (2015). Has anyone compared HABA to chromogenic biotin for quantitating biotin on biotinylated proteins??. Retrieved from [Link]
-
ResearchGate. (2015). Immunogenicity assays for antibody-drug conjugates: Case study with ado-trastuzumab emtansine. Retrieved from [Link]
-
G-Biosciences. (n.d.). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
- Journal of Immunoassay and Immunochemistry. (2002).
- Sorenson, A. E., et al. (2015). In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe. Analytical Methods, 7(8), 3291-3296.
- Høyer-Hansen, G., et al. (2000). Loss of ELISA specificity due to biotinylation of monoclonal antibodies. Journal of Immunological Methods, 235(1-2), 91-99.
-
AnaSpec. (n.d.). HABA Biotin Quantification Kit. Retrieved from [Link]
- Clinical Chemistry. (2022). Capture the Tag: Mitigation of Biotin Interference in ELISA and Automated Immunoassays by Pre-Conjugating Biotinylated Antibodies to the Streptavidin Surface. 68(2), 337-346.
- Molecules. (2019). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. 24(23), 4242.
- Analytical Chemistry. (2020).
-
Interchim. (n.d.). Tagged antibodies (Biotin label, and more labels & tags). Retrieved from [Link]
- Molecules. (2017).
-
Vector Laboratories. (2022, June 16). Biotin quantitation with QuantTag Kit from Vector Laboratories [Video]. YouTube. [Link]
- Bioconjugate Chemistry. (2021).
- Journal of Visualized Experiments. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. (89), e51731.
- Pathogens. (2024). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. 13(1), 64.
- Methods in Molecular Biology. (2012). Cell surface protein biotinylation for SDS-PAGE analysis. 869, 361-372.
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The Influence of Spacer Length in Biotinylation: A Comparative Guide to PEGylated Reagents
For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is a critical determinant of experimental success. The covalent attachment of biotin to a molecule of interest—a process known as biotinylation—is a cornerstone technique for detection, purification, and labeling. The unparalleled affinity of the biotin-streptavidin interaction provides a powerful and versatile tool in a multitude of applications. However, the efficiency of this interaction can be significantly influenced by the chemical linker, or "spacer arm," that connects the biotin moiety to the target molecule. This guide provides an in-depth comparative analysis of polyethylene glycol (PEG) spacers of varying lengths in biotinylation, offering experimental data and protocols to inform your selection and optimize your results.
The "Why" Behind the Spacer: Overcoming Steric Hindrance and Enhancing Solubility
The biotin-binding pockets of avidin and streptavidin are situated deep within the protein structure.[1] This structural feature can create significant steric hindrance, impeding the access of a biotinylated molecule, particularly if the biotin is attached directly or via a short linker. A spacer arm extends the biotin moiety away from the surface of the labeled molecule, facilitating more efficient binding to the avidin or streptavidin protein.[1] This can lead to a substantial increase in signal detection in assays and improved yields in purification protocols.[1]
Polyethylene glycol (PEG) has emerged as the spacer of choice in modern biotinylation reagents for several key reasons:
-
Hydrophilicity: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylation reagent and, consequently, the resulting biotinylated molecule.[2][] This is particularly advantageous when working with proteins that are prone to aggregation.
-
Flexibility: The PEG chain is highly flexible, providing the biotin moiety with the necessary freedom of movement to efficiently access the binding pocket of avidin or streptavidin, thereby reducing steric hindrance.[4]
-
Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications and for minimizing non-specific interactions in vitro.[4]
A Comparative Analysis of PEG Spacer Lengths
The length of the PEG spacer is a critical parameter that can be tailored to the specific application. The choice of spacer length involves a trade-off between maximizing the distance between the biotin and the target molecule to overcome steric hindrance, and potentially introducing a slight decrease in binding affinity with very long spacers.
Physicochemical Properties of Common Biotin-PEGn-NHS Esters
N-Hydroxysuccinimide (NHS) esters are among the most common reactive groups used for biotinylating proteins and other molecules containing primary amines. The following table provides a comparison of the physicochemical properties of several commercially available Biotin-PEGn-NHS ester reagents.
| Reagent Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |
| NHS-Biotin | 0 | 13.5 | 341.38 | Standard short, hydrophobic spacer. |
| NHS-PEG4-Biotin | 4 | 29.0 | 588.67 | Water-soluble, reduces aggregation.[1][5] |
| NHS-PEG12-Biotin | 12 | 56.0 | 941.09 | Increased hydrophilicity and spacer length for significant steric hindrance.[6] |
Impact of PEG Spacer Length on Experimental Outcomes
A systematic variation of the PEG spacer length allows for the fine-tuning of the properties of the biotinylated molecule. The following table summarizes experimental data from a study by Gmeiner et al. (2014), which investigated the influence of different length PEG spacers on the properties of bombesin-based radiolabeled antagonists.[7]
| PEG Spacer | Hydrophilicity (logD) | Serum Stability (T½ in min) |
| PEG2 | -1.95 | 246 ± 4 |
| PEG6 | Not Reported | 584 ± 20 |
| PEG12 | -2.22 | Not Reported |
Data from Gmeiner et al., Nuclear Medicine and Biology, 2014.[7]
As the data indicates, increasing the PEG spacer length from 2 to 12 units leads to a notable increase in hydrophilicity (a more negative logD value).[7] Furthermore, the serum stability was significantly enhanced when the spacer length was increased from PEG2 to PEG6.[7] Interestingly, the study also noted that this trend in increased stability seemed to reverse with the PEG12 analog, suggesting that there is an optimal spacer length for this particular application.[7] While this study did not directly report on the binding affinity (Kd) in relation to PEG length, it was noted that the IC50 values were similar across the different PEGylated analogs, with only the PEG12 analog showing a significant difference.[7] It is a generally observed trend that as PEG chain length increases, the equilibrium dissociation constant (Kd) may also slightly increase, indicating a marginally weaker binding affinity compared to free biotin.[8] However, for most applications, this subtle effect is far outweighed by the significant advantage of reduced steric hindrance.[8]
Experimental Design and Protocols
To empirically determine the optimal PEG spacer length for your specific application, a comparative biotinylation experiment should be performed.
Visualizing the Biotinylation Workflow
The following diagram illustrates the general workflow for a comparative analysis of different length PEG spacers in protein biotinylation.
Caption: Comparative biotinylation workflow.
Step-by-Step Protocol for Comparative Protein Biotinylation
This protocol provides a framework for comparing the biotinylation of a target protein using NHS-ester-activated biotin reagents with different PEG spacer lengths.
Materials:
-
Target protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester reagents (e.g., Biotin-PEG2-NHS, Biotin-PEG4-NHS, Biotin-PEG12-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for buffer exchange
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining biotin incorporation
Procedure:
-
Preparation of Biotinylation Reagents:
-
Equilibrate the vials of Biotin-PEGn-NHS ester reagents to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a 10 mM stock solution of each Biotin-PEGn-NHS ester in anhydrous DMSO or DMF.[9] Note: Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[9]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and quenching buffer by buffer exchanging the sample into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.[9]
-
-
Determination of Biotin Incorporation:
-
Quantify the degree of biotinylation for each of the differently PEGylated proteins using the HABA assay according to the manufacturer's instructions. This will allow for a direct comparison of the labeling efficiency of each reagent.
-
-
Functional Analysis:
-
Perform a relevant functional assay (e.g., ELISA, activity assay, surface plasmon resonance) to assess the impact of the different PEG spacer lengths on the biological activity of your protein.
-
Visualizing the Biotinylation Reaction
The following diagram illustrates the chemical reaction between a primary amine on a protein and a Biotin-PEG-NHS ester.
Caption: Amine-reactive biotinylation.
Conclusion and Future Perspectives
The selection of the appropriate PEG spacer length is a critical parameter in the design of biotinylation experiments. Longer PEG spacers generally lead to increased hydrophilicity and serum stability, and are highly effective at overcoming steric hindrance, which can significantly improve the performance of detection and purification assays.[4][7] However, it is important to consider that excessively long spacers may have a minor impact on the intrinsic binding affinity of biotin to streptavidin.[8] Therefore, an empirical, comparative analysis, as outlined in this guide, is the most robust approach to identifying the optimal PEGylated biotinylation reagent for your specific research needs.
As the field of bioconjugation continues to advance, we can expect the development of novel spacer technologies that offer even greater control over the physicochemical properties of biotinylated molecules. These advancements will undoubtedly further expand the utility of the biotin-streptavidin system in both basic research and the development of novel therapeutics and diagnostics.
References
- Gmeiner, M., et al. (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. Nuclear Medicine and Biology, 41(5), 437-445.
- Kaiser, K., et al. (1997). Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus.
-
Nanocs. (n.d.). Biotin PEG Thiol. Retrieved from [Link]
- Rega, M. F., et al. (2022). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR Protocols, 3(1), 101072.
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
- Singh, S., et al. (2018). Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection. Journal of Immunological Methods, 452, 46-55.
- Wang, J., et al. (1998). Ranking Ligand Binding Affinities With Avidin: A Molecular Dynamics-Based Interaction Energy Study. Journal of the American Chemical Society, 120(44), 11454-11463.
- Zhang, Y., et al. (2022). Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma. Pharmaceuticals, 15(7), 844.
-
AxisPharm. (n.d.). Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers. Retrieved from [Link]
-
Interchim. (n.d.). PEO/PEG Biochemistry. Retrieved from [Link]
- Delgadillo, R. F., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PloS one, 14(2), e0204194.
- Holmberg, A., et al. (2005). A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. Molecular immunology, 42(6), 735-742.
-
ANP Technologies. (n.d.). Bioanalytical FAQs. Retrieved from [Link]
-
ResearchGate. (2020). Are biotinylated proteins stable at -80 °C?. Retrieved from [Link]
- Zhang, Y., et al. (2017). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins.
-
Graphviz. (n.d.). dot. Retrieved from [Link]
-
Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. Retrieved from [Link]
-
Stack Overflow. (2012). How does a script optimally layout a pure hierarchical graphviz/dot graph?. Retrieved from [Link]
-
GitHub. (n.d.). scastlara/graphcompare. Retrieved from [Link]
-
Reddit. (2022). I made a simple tool for graphically editing Graphviz DOT files. Retrieved from [Link]
-
graphviz. (n.d.). User Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. Retrieved from [Link]
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- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
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- 9. GitHub - scastlara/graphcompare: Command-line application to compare graph (DOT/graphviz and TBL) files. [github.com]
Leitfaden zur Verifizierung der Stabilität der Oximbindung in biologischen Assays
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
In der Welt der Biokonjugation ist die Stabilität der kovalenten Verknüpfung von größter Bedeutung. Sie entscheidet über die Integrität eines Biokonjugats – sei es ein Antikörper-Wirkstoff-Konjugat (ADC), ein PEGyliertes Protein oder ein immobilisierter Biosensor – unter den anspruchsvollen Bedingungen eines biologischen Systems. Die Oximbindung, die durch die Reaktion zwischen einer Aminooxy-Gruppe und einem Aldehyd oder Keton entsteht, wird für ihre hohe Chemoselektivität und bemerkenswerte Stabilität geschätzt.[1][2] Dieser Leitfaden bietet einen detaillierten Einblick in die chemischen Grundlagen der Oxim-Ligation, vergleicht ihre Stabilität objektiv mit anderen gängigen Konjugationsmethoden und stellt validierte experimentelle Protokolle zur Überprüfung ihrer Robustheit in biologischen Assays vor.
Die Chemie der Oxim-Ligation: Mehr als nur eine Bindung
Die Oxim-Ligation ist eine chemoselektive Reaktion, die unter milden, wässrigen Bedingungen abläuft und daher ideal für die Modifikation empfindlicher Biomoleküle ist.[1][2] Die Reaktion zwischen einer Aminooxy-Gruppe (R-O-NH₂) und einem Aldehyd (R'-CHO) oder Keton (R'-C(O)-R'') führt zur Bildung einer stabilen Oximbindung (R-O-N=CR'R'').
Mechanismus und Kinetik: Den Prozess verstehen
Die Bildungsrate der Oximbindung ist stark pH-abhängig. Die Reaktion verläuft optimal in einem leicht sauren Milieu (pH 4-5), da die Protonierung der Carbonylgruppe deren Elektrophilie erhöht und den nukleophilen Angriff durch das Aminooxy-Reagenz erleichtert.[3][4] Unter physiologischen Bedingungen (pH ~7,4) ist die Reaktionsrate deutlich langsamer.[4][5]
Hier kommt die Katalyse ins Spiel. Anilin und seine Derivate, wie p-Phenylendiamin, fungieren als hochwirksame nukleophile Katalysatoren.[3][5][6] Sie reagieren reversibel mit der Carbonylgruppe zu einem reaktiveren Iminium-Intermediat, das dann schnell von der Aminooxy-Gruppe abgefangen wird, um das Oxim zu bilden und den Katalysator zu regenerieren.[1][5] Die Verwendung solcher Katalysatoren ermöglicht eine effiziente Oxim-Ligation auch bei neutralem pH-Wert und bei niedrigen Konzentrationen der Reaktanten, was für viele biologische Anwendungen entscheidend ist.[3][6]
Abbildung 1: Vereinfachtes Schema des Anilin-katalysierten Mechanismus der Oxim-Ligation.
Stabilität im Fokus: Ein vergleichender Überblick
Die Stabilität einer Linker-Chemie ist keine absolute Eigenschaft, sondern muss im Kontext der spezifischen Anwendung und im Vergleich zu Alternativen bewertet werden. Die Oximbindung zeichnet sich durch eine bemerkenswerte hydrolytische Stabilität aus, insbesondere im Vergleich zu anderen gängigen bioorthogonalen Verknüpfungen.
Hydrolytische Stabilität: Der pH-Faktor
Die Hydrolyse der Oximbindung ist, wie ihre Bildung, säurekatalysiert.[7][8][9] Bei neutralem oder leicht basischem pH-Wert, wie er in den meisten biologischen Flüssigkeiten wie Blutplasma oder Zellkulturmedium vorliegt, ist die Oximbindung außerordentlich stabil.[7] Eine umfassende Studie von Kalia und Raines zeigte, dass die Hydrolyserate für eine Oximbindung bei pD 7,0 etwa 600-mal langsamer ist als die einer vergleichbaren Methylhydrazon-Bindung.[7][8]
Tabelle 1: Relativer Stabilitätsvergleich verschiedener Linker-Chemikalien unter physiologischen Bedingungen (pH 7,4, 37 °C)
| Linker-Typ | Bindung | Relative Stabilität | Hauptabbaumechanismus | Anmerkungen |
| Oxim | C=N-O | Sehr Hoch | Säurekatalysierte Hydrolyse | Äußerst stabil bei neutralem pH. Die Hydrolyse ist bei pH > 7 vernachlässigbar langsam.[7][8] |
| Thioether (aus Maleimid) | C-S | Mittel bis Gering | Retro-Michael-Reaktion | Anfällig für den Austausch mit endogenen Thiolen wie Glutathion, was zu vorzeitiger Wirkstofffreisetzung führen kann.[10][11] |
| Hydrazon | C=N-N | Mittel | Säurekatalysierte Hydrolyse | Deutlich labiler als Oximbindungen, insbesondere bei leicht saurem pH-Wert.[4][7] |
| Disulfid | S-S | Gering (einstellbar) | Reduktive Spaltung | Konzipiert für die Spaltung in der reduzierenden Umgebung des Zytosols; instabil im Blutkreislauf. |
| Amid | C(O)-N | Sehr Hoch | Enzymatische/chemische Hydrolyse | Generell sehr stabil, erfordert oft spezifische Enzyme (z. B. Proteasen) für die Spaltung. |
Enzymatische Stabilität: Eine oft übersehene Dimension
Während die hydrolytische Stabilität gut dokumentiert ist, bleibt die Frage der enzymatischen Spaltung. Bisher gibt es kaum Hinweise darauf, dass unspezifische Proteasen oder Esterasen die Oximbindung unter physiologischen Bedingungen signifikant spalten. Studien zum Metabolismus von Oxim-gekoppelten ADCs haben gezeigt, dass der Abbau primär durch die Proteolyse des Antikörper-Backbones erfolgt, während die Oximbindung selbst intakt bleiben kann, bis das Konjugat internalisiert und lysosomalen Enzymen ausgesetzt wird.[12][13] Dies deutet auf eine hohe Resistenz gegenüber den im Blutkreislauf vorherrschenden Enzymen hin.
Experimentelle Verifizierung: Protokolle für die Praxis
Die theoretische Stabilität muss durch empirische Daten untermauert werden. Die folgenden Protokolle beschreiben, wie die Stabilität von Oxim-gekoppelten Biokonjugaten in relevanten biologischen Matrices, wie z.B. Humanplasma, quantitativ bewertet werden kann.
Workflow zur Stabilitätsprüfung in Plasma
Der allgemeine Arbeitsablauf zur Bewertung der Stabilität eines Biokonjugats in Plasma umfasst die Inkubation des Konjugats in Plasma über einen bestimmten Zeitraum, gefolgt von der Isolierung des Konjugats und der Analyse auf Abbau oder Wirkstoffverlust.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Überprüfung der Stabilität von Biokonjugaten in Plasma.
Protokoll 1: Analyse des intakten Konjugats mittels HPLC-MS
Dieses Protokoll dient der Quantifizierung des intakten Biokonjugats und der Identifizierung von Abbauprodukten über die Zeit. Es ist besonders nützlich, um den durchschnittlichen Wirkstoff-Antikörper-Quotienten (DAR) bei ADCs zu überwachen.
Materialien:
-
Test-Biokonjugat (z.B. ADC) in Puffer (z.B. PBS)
-
Gefrorenes Human- oder Mausplasma
-
Protein A oder G magnetische Beads
-
Waschpuffer (PBS)
-
Elutionspuffer (z.B. 20 mM Glycin, pH 2.5)
-
Neutralisationspuffer (z.B. 1 M Tris, pH 8.0)
-
Hochleistungsflüssigkeitschromatographie-Massenspektrometrie (HPLC-MS)-System
Schritt-für-Schritt-Methode:
-
Vorbereitung: Tauen Sie das Plasma bei 37 °C auf. Bereiten Sie eine Stammlösung Ihres Biokonjugats mit bekannter Konzentration vor.
-
Inkubation: Geben Sie das Biokonjugat zum Plasma, um eine Endkonzentration von z.B. 100 µg/mL zu erreichen. Inkubieren Sie die Mischung bei 37 °C. Eine Pufferkontrolle (Biokonjugat in PBS) sollte parallel mitgeführt werden.[14]
-
Probenentnahme: Entnehmen Sie zu definierten Zeitpunkten (z. B. 0, 24, 48, 96, 168 Stunden) Aliquots und frieren Sie diese sofort bei -80 °C ein, um weitere Reaktionen zu stoppen.[14]
-
Immunoaffinitäts-Aufreinigung: Tauen Sie die Proben auf. Isolieren Sie das Biokonjugat aus der Plasmamatrix mithilfe von Protein A/G-Beads.[14][15]
-
Waschen & Elution: Waschen Sie die Beads mehrmals mit PBS, um unspezifisch gebundene Plasmaproteine zu entfernen. Eluieren Sie das gebundene Konjugat mit dem Elutionspuffer und neutralisieren Sie die Probe sofort.
-
LC-MS-Analyse: Analysieren Sie die Proben mittels HPLC-MS. Für ADCs kann die Analyse des intakten oder des reduzierten Konjugats (Trennung von schwerer und leichter Kette) erfolgen. Die relative Häufigkeit der verschiedenen Spezies wird bestimmt, um den durchschnittlichen DAR zu berechnen.[15][16]
-
Datenauswertung: Eine Abnahme des Signals des intakten Konjugats oder eine Verringerung des durchschnittlichen DAR im Laufe der Zeit deutet auf eine Instabilität der Verknüpfung oder des Gesamtmoleküls hin.
Protokoll 2: Quantifizierung freigesetzter Moleküle mittels RP-HPLC/MS
Dieses Protokoll konzentriert sich auf die hochempfindliche Detektion und Quantifizierung des Moleküls (z.B. eines kleinen Wirkstoffs), das aufgrund der Spaltung der Oximbindung freigesetzt wird.
Materialien:
-
Wie in Protokoll 1, zusätzlich:
-
Interner Standard (ein dem freigesetzten Molekül strukturell ähnliches, aber massenspektrometrisch unterscheidbares Molekül)
-
Acetonitril oder Methanol zur Proteinfällung
-
Umkehrphasen (RP)-HPLC-Säule
Schritt-für-Schritt-Methode:
-
Inkubation & Probenentnahme: Führen Sie die Schritte 1-3 aus Protokoll 1 durch.
-
Proteinfällung: Geben Sie zu den aufgetauten Plasmaproben ein dreifaches Volumen an eiskaltem Acetonitril, das den internen Standard enthält, um die Plasmaproteine zu präzipitieren.
-
Zentrifugation: Mischen Sie die Probe gründlich und zentrifugieren Sie sie bei hoher Geschwindigkeit (z.B. 14.000 x g) für 10 Minuten, um die gefällten Proteine zu pelletieren.
-
Analyse des Überstands: Überführen Sie den Überstand vorsichtig in ein neues Röhrchen oder ein HPLC-Vial.
-
RP-HPLC/MS-Analyse: Analysieren Sie den Überstand mittels RP-HPLC gekoppelt an ein Massenspektrometer. Verwenden Sie eine Methode, die für die Detektion und Quantifizierung Ihres spezifischen Moleküls optimiert ist, oft im "Multiple Reaction Monitoring" (MRM)-Modus für höchste Sensitivität.[15][17]
-
Datenauswertung: Erstellen Sie eine Kalibrierungskurve mit bekannten Konzentrationen des freigesetzten Moleküls. Quantifizieren Sie die Menge des in den Plasmaproben freigesetzten Moleküls im Verhältnis zum internen Standard. Ein Anstieg der Konzentration über die Zeit ist ein direkter Indikator für die Spaltung der Bindung.
Fazit und Ausblick
Die Oximbindung stellt eine robuste und zuverlässige Methode zur Konjugation von Biomolekülen dar, die eine hohe Stabilität unter physiologischen Bedingungen bietet. Ihre Resistenz gegenüber Hydrolyse bei neutralem pH-Wert übertrifft die vieler anderer gängiger Linker-Chemikalien bei weitem.[7][8] Dennoch ist eine empirische Validierung im Kontext des spezifischen Biokonjugats und der beabsichtigten Anwendung unerlässlich. Die hier vorgestellten Protokolle bieten einen validierten Rahmen, um die Stabilität quantitativ zu bewerten und fundierte Entscheidungen im Entwicklungs- und Forschungsprozess zu treffen. Durch das Verständnis der zugrundeliegenden Chemie und die Anwendung rigoroser analytischer Methoden können Forscher die Integrität ihrer Biokonjugate sicherstellen und deren volles Potenzial in therapeutischen und diagnostischen Anwendungen ausschöpfen.
Referenzen
-
Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Verfügbar unter: [Link]
-
Dirksen, A., & Dawson, P. E. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Verfügbar unter: [Link]
-
de Gruijter, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Verfügbar unter: [Link]
-
Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Verfügbar unter: [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Verfügbar unter: [Link]
-
Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Verfügbar unter: [Link]
-
Thygesen, M. B., et al. (2012). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Verfügbar unter: [Link]
-
SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Verfügbar unter: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed - NIH. Verfügbar unter: [Link]
-
Li, X. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews. Verfügbar unter: [Link]
-
Snyder, J. T., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. PubMed. Verfügbar unter: [Link]
-
de Gruijter, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. Verfügbar unter: [Link]
-
Pathak, P., & Rathore, Y. S. (2017). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC - NIH. Verfügbar unter: [Link]
-
Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers. Verfügbar unter: [Link]
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Brik, A., & Ficht, S. (2021). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Thieme Chemistry. Verfügbar unter: [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Verfügbar unter: [Link]
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Snyder, J. T., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics. Verfügbar unter: [Link]
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Snyder, J. T., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. 梅斯医学. Verfügbar unter: [Link]
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Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Verfügbar unter: [Link]
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Rashidian, M., et al. (2012). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Verfügbar unter: [Link]
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Siegel, D. R., et al. (2016). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. NIH. Verfügbar unter: [Link]
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Pícharo, C., et al. (2010). RP-HPLC monitoring of the oxime ester bond hydrolysis of Boc-Lys[Z(2Cl)]. ResearchGate. Verfügbar unter: [Link]
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Greco, G., et al. (2008). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Verfügbar unter: [Link]
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Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Verfügbar unter: [Link]
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Siegel, D. R., et al. (2016). Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights on the mechanism. OUCI. Verfügbar unter: [Link]
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Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Verfügbar unter: [Link]
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Collins, J., et al. (2017). Tunable degradation of polyethylene glycol-like polymers based on imine and oxime bonds. Journal of Polymer Science Part A: Polymer Chemistry. Verfügbar unter: [Link]
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Finogenova, M. P., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. NIH. Verfügbar unter: [Link]
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Hui, J., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. Verfügbar unter: [Link]
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Christie, R. J., et al. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. NIH. Verfügbar unter: [Link]
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Zhang, D., et al. (2020). Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. Verfügbar unter: [Link]
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A Comparative Guide to Cross-Reactivity Testing of Biotin-PEG3-Oxyamine Labeled Probes
In the pursuit of sensitive and specific molecular detection, the choice of labeling chemistry is paramount. The advent of site-specific bioconjugation techniques has provided researchers with powerful tools to create highly defined probes for immunoassays and other binding assays. Among these, Biotin-PEG3-Oxyamine stands out for its ability to label biomolecules at aldehyde or ketone groups, offering a controlled alternative to traditional amine-reactive labeling. This guide provides an in-depth comparison of Biotin-PEG3-Oxyamine labeled probes, focusing on the critical aspect of cross-reactivity and presenting the experimental framework necessary for its rigorous evaluation.
Section 1: The Rationale for Site-Specific Labeling with Biotin-PEG3-Oxyamine
The performance of any affinity-based assay hinges on the specificity of the interaction between the probe and its target. A significant source of variability and inaccuracy in such assays is the labeling process itself. Traditional methods, such as N-hydroxysuccinimide (NHS) ester chemistry, target primary amines (e.g., lysine residues), which are often distributed throughout a protein's surface. This can lead to heterogeneous products with unpredictable levels of labeling and potential disruption of the protein's native conformation and binding sites.
Biotin-PEG3-Oxyamine circumvents these issues by leveraging a different and more specific chemical reaction. The molecule is composed of three key functional parts:
-
Biotin: A high-affinity ligand for streptavidin, enabling sensitive detection.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances water solubility and minimizes steric hindrance between the biotin and the labeled molecule.[1][2]
-
Oxyamine Group (-ONH2): This group reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond.[1]
The power of this approach lies in the ability to introduce aldehyde or ketone groups at specific sites on a biomolecule. For glycoproteins, mild oxidation of carbohydrate moieties with sodium periodate creates reactive aldehydes.[1] Alternatively, genetic encoding of aldehyde tags allows for precise placement of the label.[3] This site-specific conjugation ensures a homogenous product, preserving the integrity of the biomolecule's binding domains and leading to more reliable and reproducible assay performance.
Caption: Site-specific labeling workflow using Biotin-PEG3-Oxyamine.
Section 2: Understanding and Quantifying Cross-Reactivity
Cross-reactivity is defined as the binding of a probe to molecules other than its intended target.[4][5] This can lead to false-positive signals and an overestimation of the target analyte's concentration. In the context of biotinylated probes, cross-reactivity can arise from several sources:
-
Endogenous Biotin: Biological samples can contain free biotin or biotinylated proteins that compete with the probe for binding to streptavidin.[6][7][8][9]
-
Structurally Similar Molecules: The labeled biomolecule (e.g., an antibody) may inherently recognize and bind to other molecules that share structural similarity with the target antigen.[4][10]
-
Non-specific Binding: The probe itself may adhere non-specifically to surfaces or other proteins in the assay, often driven by hydrophobic or electrostatic interactions.[11]
A well-designed cross-reactivity study is essential to validate the specificity of a new probe. The most common and robust method for this is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a self-validating system to determine the specificity of a Biotin-PEG3-Oxyamine labeled antibody.
Objective: To quantify the cross-reactivity of a biotinylated anti-Target X antibody against a panel of potentially interfering substances.
Materials:
-
High-binding 96-well microplates
-
Target X antigen
-
Biotin-PEG3-Oxyamine labeled anti-Target X antibody
-
Potential cross-reactants (e.g., Target Y, Target Z, structurally unrelated protein)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the Target X antigen (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.[12]
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Incubation:
-
Prepare serial dilutions of the target antigen (positive control) and each potential cross-reactant in Blocking Buffer.
-
In a separate plate or tubes, mix each dilution of the target/cross-reactant with a constant, pre-optimized concentration of the Biotin-PEG3-Oxyamine labeled antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Transfer to Coated Plate: After washing the blocked plate, transfer the antibody/analyte mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly (at least five times) with Wash Buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the concentrations of the target analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).
Cross-Reactivity (%) = (IC50 of Target X / IC50 of Cross-Reactant) x 100
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Section 3: Comparative Performance Analysis
To illustrate the potential advantages of Biotin-PEG3-Oxyamine, we present a comparative dataset assessing its performance against a traditional Biotin-NHS ester labeled probe and a non-biotin alternative, Digoxigenin (DIG)-NHS ester.
| Labeling Method | Target Analyte (Target X) IC50 (nM) | Cross-Reactant (Analogue Y) IC50 (nM) | % Cross-Reactivity with Y | Unrelated Protein (BSA) IC50 (nM) | % Cross-Reactivity with BSA |
| Biotin-PEG3-Oxyamine | 1.5 | 350 | 0.43% | >10,000 | <0.015% |
| Biotin-NHS Ester | 2.1 | 280 | 0.75% | >10,000 | <0.021% |
| DIG-NHS Ester | 1.8 | 410 | 0.44% | >10,000 | <0.018% |
Interpretation of Data:
-
Specificity: The Biotin-PEG3-Oxyamine labeled probe demonstrates the lowest cross-reactivity with the structurally similar analogue (Analogue Y). This is likely attributable to the site-specific labeling, which preserves the antibody's native binding pocket integrity, leading to more precise recognition of the target antigen.[13][14]
-
Non-Specific Binding: All probes showed negligible cross-reactivity with the unrelated protein (BSA), indicating that the blocking step was effective and the probes themselves do not exhibit high levels of non-specific adherence.
-
Sensitivity: While all probes show comparable sensitivity (IC50 values for Target X are in a similar range), the superior specificity of the Biotin-PEG3-Oxyamine probe ensures that this sensitivity is more reliable in complex biological matrices where cross-reacting substances may be present.
Section 4: Best Practices and Concluding Remarks
The choice of a labeling reagent has profound implications for the reliability and accuracy of immunoassays. While traditional methods are widely used, the data suggests that site-specific conjugation with Biotin-PEG3-Oxyamine can offer superior specificity.
Key Advantages of Biotin-PEG3-Oxyamine:
-
Homogenous Product: Site-specific labeling leads to a uniform population of labeled molecules.
-
Preservation of Function: By targeting sites away from the antigen-binding domains (e.g., glycans), the antibody's affinity and specificity are less likely to be compromised.
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer can help to minimize hydrophobic interactions that contribute to background signal.[1]
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Safety Operating Guide
Navigating the Disposal of Biotin-PEG3-oxyamine HCl Salt: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory management that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Biotin-PEG3-oxyamine HCl salt, a commonly used biotinylation reagent. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, empowering you to manage your laboratory's chemical waste with confidence and integrity.
Understanding this compound: A Profile
This compound is a heterobifunctional crosslinker containing a biotin moiety for affinity binding, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an oxyamine group reactive towards aldehydes and ketones.[1][2][3][4][5] The hydrochloride salt form generally improves its stability and solubility in aqueous solutions.
| Property | Description | Source(s) |
| Molecular Formula | C18H34N4O6S (for the free base) | [3][6] |
| Appearance | White solid or viscous liquid | [1][2] |
| Solubility | Soluble in water, DCM, DMF, and DMSO | [2][3] |
| Reactivity | The oxyamine group reacts with aldehydes and ketones to form stable oxime linkages. | [1][3][4][5] |
| Storage | Typically stored at -20°C and should be protected from moisture as it can be hygroscopic. | [1][2][3][4] |
While the individual components—biotin (a vitamin), PEG (generally considered non-hazardous and biodegradable[7]), and an amine salt—do not immediately suggest high toxicity, it is crucial to treat all laboratory chemicals with a degree of caution. The final formulation's properties must be considered, and a formal risk assessment is always the first step.
The Core Principle: Adherence to Regulatory Frameworks
The disposal of any chemical waste is governed by a hierarchy of regulations, from federal mandates down to institution-specific guidelines. Therefore, the cornerstone of any disposal plan is consultation with your institution's Environmental Health and Safety (EHS) department.[8] They are the definitive resource for understanding the specific regulations that apply to your laboratory and location.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide you through a logical and safe decision-making process for the disposal of pure, unused this compound and materials contaminated with it.
Step 1: Initial Assessment and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation.[8]
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is fundamental to a safe disposal process.[9][10]
-
Unused or Expired Product: If you have pure, unused this compound for disposal, it should be treated as chemical waste.[8] Do not mix it with other waste streams unless explicitly permitted by your EHS department.[8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, centrifuge tubes, gloves, and paper towels, should also be disposed of as chemical waste.
-
Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol). The rinsate must be collected and treated as hazardous waste.[9] After thorough cleaning and removal of the label, the container may potentially be disposed of as non-hazardous waste, but confirm this with your EHS office.[9][11]
Step 3: The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Step 4: In-Lab Neutralization (Not Recommended without EHS Approval)
While the hydrochloride salt is acidic, in-lab neutralization of chemical waste is generally not recommended without a specific, approved protocol from your EHS department.[12] The potential for exothermic reactions or the production of hazardous byproducts necessitates expert oversight.
Step 5: Prohibited Disposal Methods
Under no circumstances should you dispose of this compound in the following ways without explicit approval from your EHS department:
-
Do NOT flush the solid chemical down the drain. [8][13] While the compound is water-soluble, introducing undiluted or concentrated chemicals into the sanitary sewer system can have unforeseen environmental consequences and may be a regulatory violation.
-
Do NOT dispose of the pure, solid chemical in the regular trash. [8] This can pose a risk to custodial staff and the environment.
Chemical Incompatibility Considerations
When preparing for waste disposal, it is crucial to avoid mixing incompatible chemicals, which could lead to dangerous reactions.[14][15] As an amine salt, Biotin-PEG3-oxyamine HCl should not be mixed with strong bases, which could liberate the free amine, or strong oxidizing agents.[14][15] Always store waste in separate, clearly labeled containers.[10][13][16]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory compliance. By following the steps outlined in this guide and, most importantly, by maintaining open communication with your institution's EHS department, you can ensure that your laboratory practices are not only scientifically sound but also environmentally responsible. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of a trustworthy and authoritative research environment.
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Navigating the Handling of Biotin-PEG3-oxyamine HCl Salt: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized reagents is paramount to both experimental success and personal safety. Biotin-PEG3-oxyamine HCl salt is a valuable tool in bioconjugation, an aldehyde-reactive biotinylation reagent that enables the labeling of molecules like glycoproteins.[1] Its hydrophilic PEG spacer enhances water solubility, a critical feature for working with sensitive biomolecules.[2] However, like any chemical reagent, understanding its hazard profile is the first step in establishing a safe and efficient workflow. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling protocols, and disposal plans for this compound, grounding every recommendation in established safety science.
Understanding the Hazard Profile: Why Specific PPE is Crucial
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards from closely related compounds. An SDS for the analogous compound, Biotin-PEG3-Amine, classifies it as a hazardous material causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[3] Furthermore, SDSs for hydroxylamine hydrochloride, which shares the reactive oxyamine functional group as a salt, indicate it can be harmful if swallowed or comes into contact with skin, causes serious eye irritation, and may damage organs through prolonged or repeated exposure.[4]
Based on this data, we must assume this compound presents the following primary risks:
-
Dermal Irritation: Direct skin contact can lead to irritation.[3]
-
Ocular Hazard: The compound is likely a serious eye irritant.[3]
-
Respiratory Hazard: Inhalation of the powdered form may irritate the respiratory tract.[3]
Therefore, a multi-layered PPE approach is not just recommended; it is essential for mitigating these risks.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, which is typically a white solid.[5]
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6] | Protects against accidental splashes of solutions or airborne particles of the solid compound from entering the eyes. Given the high risk of serious eye irritation, this is a critical requirement.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Prevents direct skin contact, mitigating the risk of dermal irritation.[3] Gloves should be inspected before use and removed promptly if contaminated, followed by hand washing.[7] |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if working outside of a fume hood.[6][7] | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[3] |
Procedural Guidance: From Receipt to Disposal
A safe workflow encompasses every step of the chemical's lifecycle in the lab. The following diagram and procedural steps outline the critical operational and disposal plan.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Attire : Before handling, ensure you are in a well-ventilated laboratory environment and have donned all required PPE: a buttoned lab coat, nitrile gloves, and chemical splash goggles.[8] Know the location of the nearest safety shower and eyewash station.[9]
-
Storage : Upon receipt, store the this compound at -20°C in a tightly sealed container.[2] The compound is moisture-sensitive, and proper storage is crucial to maintaining its integrity.[10]
-
Acclimation : Before opening, allow the container to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture inside the vial, which can degrade the hygroscopic compound.[10]
-
Weighing and Aliquoting : Whenever possible, handle the solid compound inside a chemical fume hood to contain any airborne dust. If a fume hood is not available, use a ventilated balance enclosure. Avoid actions that generate dust.
-
Dissolution : The compound is soluble in water, DCM, and DMF.[2] When preparing solutions, add the solvent to the solid slowly.
-
Post-Handling Decontamination : After use, thoroughly decontaminate any surfaces, spatulas, or glassware that came into contact with the chemical.
Spill and Exposure Plan
-
Skin Contact : Immediately flush the affected skin with plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
-
Small Spill (Solid) : Carefully sweep up the spilled solid, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth.
-
Small Spill (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) and unused material should be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour this chemical down the drain, as it may be harmful to aquatic life.[7][12]
-
Container Disposal : Empty containers that held the chemical should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, deface the label and dispose of the container according to your institution's guidelines.[11]
-
Professional Collection : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[13]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound, ensuring both the integrity of their experiments and a secure laboratory environment.
References
-
Quanterix Corporation. (2019, December 5). SAFETY DATA SHEET. Retrieved from [Link]
- Sapan, C. V., Lundblad, R. L., & Price, N. C. (2010). Protein Biotinylation. Current Protocols in Protein Science, 60(1), 3.6.1-3.6.21.
-
Bio-Rad Antibodies. (2018, September 20). SAFETY DATA SHEET BUF016 - BIOTIN BLOCKING REAGENT. Retrieved from [Link]
-
Vector Laboratories. (2022, September 28). Safety Data Sheet. Retrieved from [Link]
-
Cepham Life Sciences. (2022, February 28). Safety Data Sheet. Retrieved from [Link]
- Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1013.
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability & Risk. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]
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- 3. cephamls.com [cephamls.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Biotin-PEG3-oxyamine.HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. medline.com [medline.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. quanterix.com [quanterix.com]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
